Trimethylolpropane monoallyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-12-8-9(4-2,6-10)7-11/h3,10-11H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXRPVSAKWYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052674 | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
682-11-1 | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allyloxymethyl-2-ethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE MONOALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112W61CL04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Trimethylolpropane Monoallyl Ether
Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile chemical compound valued for its unique molecular structure, which incorporates both hydroxyl and allyl functionalities. This dual reactivity makes it a significant building block in polymer chemistry and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
TMPME is a colorless to pale yellow, low-viscosity liquid at room temperature.[1] It is soluble in organic solvents, a property that makes it a useful reactive diluent in various formulations.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C9H18O3 | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| CAS Number | 682-11-1 | [1] |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][2] |
| Boiling Point | 160 °C at 33 mm Hg | [2] |
| Density | 1.01 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.467 | [2] |
| Hydroxyl Number | 640 mg KOH/g | [3] |
| Viscosity at 20°C | 170 mPas | [3] |
| Water Content | 0.05% | [3] |
Molecular Structure and Reactivity
The chemical name for TMPME is 2-ethyl-2-[(2-propenyloxy)methyl]-1,3-propanediol.[4] Its structure is characterized by a neopentyl core, one allyl ether group, and two primary hydroxyl groups.[4] This unique combination of functional groups allows for a variety of chemical transformations.
-
Hydroxyl Groups: The two primary hydroxyl groups can participate in esterification and urethane (B1682113) formation reactions.[4] This reactivity is crucial for incorporating TMPME into polyester (B1180765) and polyurethane backbones.[4]
-
Allyl Group: The allyl group provides a site for addition reactions, most notably polymerization and thiol-ene reactions.[4] This functionality is key for crosslinking polymer chains, which can enhance mechanical properties and thermal stability.[1][4]
This dual functionality makes TMPME a valuable intermediate for creating complex polymer architectures.[4]
Synthesis of Trimethylolpropane Monoallyl Ether
The most established and industrially significant method for synthesizing TMPME is a variation of the Williamson ether synthesis.[4] This process involves two main steps:
-
Formation of an Alkali Metal Salt: Trimethylolpropane is reacted with a strong alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] This reaction is typically carried out in a solvent like butyl ether, which also acts as an azeotropic agent to remove the water formed during the reaction.[4] The deprotonation of one of the hydroxyl groups on trimethylolpropane forms the corresponding alkali metal salt, which is a more potent nucleophile.[4]
-
Reaction with an Allyl Halide: The trimethylolpropane alkali metal salt is then reacted with an allyl halide (e.g., allyl chloride or allyl bromide) to form the monoallyl ether.[4] This method is favored for its efficiency and the ability to control the reaction to favor mono-etherification.[4]
Caption: Williamson ether synthesis of TMPME.
Experimental Protocols
-
Materials: Trimethylolpropane, sodium hydroxide, allyl chloride, and a suitable solvent (e.g., butyl ether).
-
Procedure:
-
Charge a reactor with trimethylolpropane and the solvent.
-
Heat the mixture and begin azeotropic distillation to remove any residual water.
-
Gradually add sodium hydroxide to the reactor while continuing to remove the water of reaction.
-
Once the formation of the sodium salt of trimethylolpropane is complete (indicated by the cessation of water removal), begin the addition of allyl chloride.
-
Maintain the reaction temperature until the conversion to this compound is complete, as monitored by a suitable analytical technique (e.g., gas chromatography).
-
Cool the reaction mixture and filter to remove the sodium chloride byproduct.
-
Purify the resulting product, typically by distillation under reduced pressure.
-
Caption: General experimental workflow for TMPME synthesis.
Applications in Research and Development
TMPME is a key monomer and crosslinking agent in various fields of polymer and materials science.[4]
-
Polymer Chemistry: It is extensively used in the synthesis of polyesters, polyurethanes, and acrylic resins.[4] In polyurethane systems, it can enhance flexibility and adhesion.[4] The presence of the allyl group allows for subsequent crosslinking via free-radical or thiol-ene mechanisms.[4]
-
Coatings and Resins: A primary application of TMPME is in the coatings industry, particularly for automotive finishes and UV-curable coatings.[4] It acts as a reactive diluent and crosslinking agent.[4]
-
Silicone Chemistry: TMPME facilitates the formation of organosilicon networks by acting as a bridge between silicone and organic compounds.[3][4]
-
Advanced Materials: Research is ongoing to explore the use of TMPME in the development of advanced materials such as ion-exchange resins and biodegradable polymers.[2][4] It is considered for the synthesis of aliphatic polycarbonates, which are an important class of biodegradable polymers for biomedical applications.[2]
Caption: Role of TMPME as a crosslinking agent.
Safety and Handling
TMPME is classified as an irritant, causing skin, eye, and respiratory tract irritation.[5] It may also cause digestive tract irritation if ingested.[5] The toxicological properties have not been fully investigated.[5] It is light-sensitive and should be stored in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[3][5] When drums are opened and the product is exposed to oxygen, peroxides can form; sealing the container under an inert gas like nitrogen can reduce this formation.[3] For detailed safety information, the Safety Data Sheet (SDS) should always be consulted.[3]
Conclusion
This compound is a multifunctional monomer with significant utility in polymer and material science. Its unique structure, combining both hydroxyl and allyl functionalities, allows for its use as a building block in various polymer backbones and as an effective crosslinking agent. Its role in the development of high-performance coatings, resins, and advanced biodegradable materials underscores its importance in both industrial and research settings. Proper handling and storage procedures are essential to ensure its safe use.
References
Trimethylolpropane monoallyl ether synthesis mechanism
An In-depth Technical Guide to the Synthesis Mechanism of Trimethylolpropane (B17298) Monoallyl Ether
Introduction
Trimethylolpropane monoallyl ether (TMPME) is a versatile chemical intermediate recognized for its unique molecular structure, which incorporates both hydroxyl and allyl functional groups.[1] Chemically known as 2-ethyl-2-[(2-propenyloxy)methyl]-1,3-propanediol, TMPME serves as a crucial building block in polymer chemistry.[1][2] Its dual functionality allows it to participate in a wide range of chemical reactions; the hydroxyl groups are available for esterification and urethane (B1682113) formation, while the allyl group can undergo polymerization and addition reactions.[1] This makes TMPME a valuable monomer in the synthesis of polyesters, polyurethanes, and acrylic resins, and a key component as a crosslinking agent in the formulation of high-performance coatings and resins.[1][3]
Core Synthesis Mechanism: The Williamson Ether Synthesis
The most established and industrially significant method for synthesizing this compound is a variation of the Williamson ether synthesis.[1] This classic organic reaction, first developed in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[4] The synthesis of TMPME via this route is a two-step process involving the formation of a trimethylolpropane alkali metal salt, followed by a nucleophilic substitution reaction with an allyl halide.[1]
Step 1: Deprotonation and Alkoxide Formation
The first step of the mechanism involves the deprotonation of one of the primary hydroxyl groups of trimethylolpropane (TMP) by a strong base, typically an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][3] This acid-base reaction results in the formation of a trimethylolpropane alkoxide ion, which is a much stronger nucleophile than the neutral alcohol.[5]
The reaction is often carried out in a solvent that can form an azeotrope with water, such as butyl ether.[1][6][7] This allows for the continuous removal of water produced during the reaction, which drives the equilibrium towards the formation of the alkoxide and prevents side reactions, such as the hydrolysis of the allyl halide.[7][8]
Step 2: Nucleophilic Substitution (SN2)
The second step is a bimolecular nucleophilic substitution (SN2) reaction.[4] The newly formed trimethylolpropane alkoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of an allyl halide (e.g., allyl chloride).[4][5] This occurs via a backside attack in a concerted mechanism, where the C-O bond is formed simultaneously as the carbon-halide bond is broken.[4] The halide ion is displaced as a leaving group, resulting in the formation of this compound.[4]
Because this is an SN2 reaction, it works best with primary alkyl halides like allyl chloride.[5] The reaction is subject to steric hindrance, and controlling the stoichiometry is crucial to favor mono-etherification and minimize the formation of by-products such as trimethylolpropane diallyl ether and triallyl ether.[3][7][8]
Visualization of the Synthesis Pathway
The following diagram illustrates the Williamson ether synthesis pathway for this compound.
Caption: Williamson ether synthesis of TMPME.
Experimental Protocols
The synthesis of TMPME can be achieved through several protocols, with variations often involving the use of phase-transfer catalysts or specific dehydration techniques to optimize yield and selectivity.
Protocol 1: Phase-Transfer Catalysis Method
This method utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous alkaline solution and the organic reactants.[8]
Methodology:
-
A four-hole reaction flask is equipped with a mechanical stirrer, thermometer, and a reflux condenser with a water separator.
-
Trimethylolpropane (TMP), allyl chloride, and a phase-transfer catalyst (e.g., polyethylene (B3416737) glycol 400 - PEG400) are added to the flask.[8]
-
The mixture is heated to a reaction temperature between 90-110°C with constant stirring.[8]
-
A 50% (mass concentration) aqueous solution of potassium hydroxide or sodium hydroxide is added dropwise to the mixture over several hours.[8]
-
The reaction proceeds under reflux for 3-10 hours. During this period, water generated from the reaction and present in the alkaline solution is continuously removed via the water separator.[8]
-
Upon completion, the reaction mixture is cooled and washed with water.
-
The organic layer is separated and transferred to a rectification kettle for purification via vacuum distillation to yield the final product.[8]
Protocol 2: Azeotropic Dehydration Method
This protocol focuses on the initial formation of the trimethylolpropane alkali metal salt under anhydrous conditions before the etherification step.[7]
Methodology:
-
To a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap (or similar water separator), add trimethylolpropane (TMP), solid sodium hydroxide, and butyl ether as the solvent and azeotropic agent.[7]
-
The mixture is heated to approximately 93°C to carry out azeotropic dehydration until no more water is collected, ensuring the formation of the trimethylolpropane sodium salt.[7]
-
The mixture is then cooled to approximately 65°C.[7]
-
Allyl chloride is added dropwise over 2-3 hours, followed by a continued stirring reaction for 1-2 hours to ensure the completion of the etherification.[7]
-
After the reaction, water is added to dissolve the generated salt. The pH may be adjusted to neutral with hydrochloric acid.[7]
-
The mixture is transferred to a separatory funnel, and the lower aqueous salt solution is removed.
-
The upper organic layer is subjected to atmospheric distillation to recover the butyl ether solvent, followed by vacuum distillation to collect the product fraction at 152-157°C (40 mmHg).[7]
Quantitative Data Summary
The following table summarizes quantitative data from various experimental syntheses of trimethylolpropane allyl ethers, highlighting the conditions and resulting product distributions. The primary product in these examples is often the diallyl ether, but the data provides insight into the formation of the monoallyl ether.
| Experiment Ref. | Reactants Ratio (TMP : Allyl Chloride : Base) | Catalyst / Solvent | Temp (°C) | Time (h) | Product Distribution (Mono- / Di- / Tri-allyl ether %) |
| Patent CN102153452A (Ex. 1)[8] | Stoichiometric ratios not detailed | PEG400 | 110 | 6 | 13.6 / 82.3 / 3.8 |
| Patent CN102153452A (Ex. 3)[8] | Stoichiometric ratios not detailed | PEG400 | 110 | 6 | 14.3 / 80.3 / 4.2 |
| Patent CN102153452A (Ex. 5)[8] | Stoichiometric ratios not detailed | Crown Ether | 110 | 6 | 13.2 / 85.0 / 1.6 |
| Patent CN102040486B (Ex. 2)[7][9] | 1 : 2.1 : 2.1 (mol) | Butyl Ether (Solvent) | 65-93 | 4 | 7.01 / 91.30 / 0.81 |
| Patent CN102040486B (Ex. 3)[7][9] | 1 : 2.2 : 1.9 (mol) | Butyl Ether (Solvent) | 65-93 | 4 | 7.01 / 91.30 / 0.81 |
Conclusion
The synthesis of this compound is predominantly achieved through the Williamson ether synthesis, a robust and adaptable method. The core mechanism involves the base-mediated deprotonation of trimethylolpropane to form a nucleophilic alkoxide, which subsequently displaces a halide from an allyl halide in an SN2 reaction. Key to achieving high yield and selectivity for the mono-substituted product is the careful control of reaction conditions, including stoichiometry, temperature, and the effective removal of water. The use of phase-transfer catalysts or azeotropic dehydration methods represents significant process optimizations that enhance reaction efficiency and product purity, making this synthesis route viable for both laboratory and industrial-scale production.
References
- 1. This compound | 682-11-1 | Benchchem [benchchem.com]
- 2. This compound | C9H18O3 | CID 12683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 682-11-1 [smolecule.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 8. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
- 9. CN102040486A - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Analysis of Trimethylolpropane Monoallyl Ether
Introduction
Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile chemical intermediate recognized for its unique molecular structure, which imparts dual functionality. Chemically known as 2-ethyl-2-[(2-propenyloxy)methyl]-1,3-propanediol, TMPME possesses two primary hydroxyl groups and one allyl ether group.[1] This configuration makes it a valuable monomer and crosslinking agent in the synthesis of a wide array of polymers, including polyesters, polyurethanes, and acrylic resins.[1][2] Its applications span from the coatings industry, particularly in automotive finishes, to the development of advanced materials like biodegradable polymers and organosilicon networks.[1][3] For researchers in materials science and drug development, a thorough understanding of its structural characteristics is paramount for leveraging its reactivity in creating novel materials for applications such as controlled drug release and biocompatible devices.[1][4]
Physicochemical and Structural Properties
The distinct physical and chemical properties of TMPME are central to its utility in various industrial and research applications.[1] These properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol | [5][] |
| Synonyms | 2-(Allyloxymethyl)-2-ethyl-1,3-propanediol | [7] |
| CAS Number | 682-11-1 | [1][7] |
| Molecular Formula | C₉H₁₈O₃ | [1][5] |
| Molecular Weight | 174.24 g/mol | [1][5] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [1][][8] |
| Boiling Point | 160 °C at 33 mmHg | [4][][7] |
| Density | 1.01 g/mL at 25 °C | [4][7] |
| Refractive Index (n20/D) | 1.467 | [4][7] |
| Viscosity | 170 mPas at 20°C | [3] |
| Hydroxyl Number | ~640 mg KOH/g | [3] |
| Water Content | ≤ 0.05% | [3] |
| SMILES | CCC(CO)(CO)COCC=C | [5][7] |
| InChI Key | LZDXRPVSAKWYDH-UHFFFAOYSA-N | [1][5][7] |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of TMPME and ensuring its purity.[1]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a primary technique for identifying the key functional groups within the TMPME molecule. The spectrum exhibits characteristic absorption bands that validate its structure.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 (broad) | O-H Stretching | Hydroxyl (-OH) |
| ~2870-2960 | C-H Stretching | Alkyl (CH₂, CH₃) |
| ~1645 | C=C Stretching | Alkene (Allyl) |
| ~1100 | C-O-C Stretching | Ether Linkage |
| ~1040 | C-O Stretching | Primary Alcohol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms, respectively. While specific spectral data is not provided in the search results, a theoretical analysis based on the known structure can be described.
-
¹H NMR: The spectrum would show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the two primary hydroxyl groups (a broad singlet), the methylene (B1212753) protons adjacent to the hydroxyl and ether linkages, and the protons of the allyl group (signals in the vinyl region and a doublet for the -O-CH₂- group).
-
¹³C NMR: The spectrum would display nine unique carbon signals, confirming the presence of all carbon atoms in their distinct chemical environments, including the alkene carbons of the allyl group, the carbons of the ethyl group, the quaternary carbon, and the various methylene carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of TMPME, which should correspond to its molecular formula (C₉H₁₈O₃) at approximately 174.24 g/mol .[1] When coupled with Gas Chromatography (GC-MS), it serves as a powerful tool for separating and identifying any impurities, such as unreacted trimethylolpropane or the corresponding di- and triallyl ethers, thereby providing quantitative data on product purity.[1]
Synthesis and Purity Analysis
The most common and industrially significant method for synthesizing TMPME is a variant of the Williamson ether synthesis.[1] This process involves the reaction of a trimethylolpropane alkali metal salt with an allyl halide.[1]
Experimental Protocol: Williamson Ether Synthesis of TMPME
This protocol is a representative procedure based on methods described for the synthesis of TMPME and related allyl ethers.[1][9][10]
-
Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and azeotropic distillation setup, add trimethylolpropane (TMP), an alkali metal hydroxide (B78521) (e.g., solid NaOH), and a suitable solvent such as butyl ether or dioxane.[9][10] A phase-transfer catalyst like PEG-6000 may also be added to improve reaction efficiency.[9]
-
Formation of Alkoxide: Heat the mixture to reflux (approx. 93-105°C) to remove water via azeotropic distillation, forming the trimethylolpropane alkali metal salt in situ.[1][10]
-
Etherification: Cool the reaction mixture to a temperature between 45-70°C.[1][10] Begin the dropwise addition of allyl chloride under constant stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Completion and Quenching: After the addition is complete, maintain the reaction temperature and stirring for several hours to ensure the etherification is complete.[10] Cool the mixture to room temperature and quench the reaction by adding water to dissolve the resulting alkali metal salt.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with water to achieve a neutral pH, and dried. The solvent is then removed by distillation.
-
Final Purification: The crude product is purified by vacuum distillation, collecting the fraction corresponding to TMPME (e.g., 152-157°C at 40 mmHg, as seen for the diallyl ether).[10]
Product Purity Specifications
Commercial-grade TMPME is characterized by a high monoallyl ether content. The typical purity specifications are outlined below.
| Component | Specification (%) | Analytical Method |
| Trimethylolpropane Monoallyl Ether | ≥ 98.0 | GC (e.g., PO 114-3) |
| Trimethylolpropane Diallyl Ether | ≤ 1.0 | GC (e.g., PO 114-3) |
| Trimethylolpropane Triallyl Ether | ≤ 0.1 | GC (e.g., PO 114-3) |
| Unreacted Trimethylolpropane (TMP) | ≤ 1.0 | GC (e.g., PO 114-3) |
| (Data sourced from a typical technical data sheet)[3] |
Visualized Workflows and Reactivity
Synthesis and Purification Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of TMPME.
Chemical Reactivity Pathways
TMPME's dual functionality allows it to participate in distinct chemical reactions via its hydroxyl and allyl groups, making it a highly versatile building block.
Caption: Dual reactivity pathways of TMPME via its hydroxyl and allyl functional groups.
Applications in Drug Development and Research
The unique structure of TMPME makes it a candidate for specialized applications in the biomedical and pharmaceutical fields.
-
Biodegradable Polymers: TMPME can be incorporated into aliphatic polycarbonates, which are an important class of biodegradable polymers.[4] These materials are used in applications such as absorbable surgical sutures, tissue regeneration scaffolds, and controlled drug release systems.[4] The degradation of these polymers yields non-toxic diols, which is an advantage over acidic byproducts from other polymers like PLA and PGA.[4]
-
Pharmaceutical Intermediate: It is used as a reactant in the synthesis of various pharmaceutical compounds.[] Reports suggest its utility in the development of drugs for treating cancer and cardiovascular disorders.[]
-
Hydrogels and Biocompatible Materials: The hydroxyl groups allow for the formation of hydrolyzable ester linkages, while the allyl group provides a site for crosslinking.[1] This dual reactivity enables the tailoring of mechanical properties and degradation rates, which is crucial for creating biocompatible hydrogels and materials for medical devices.[1]
Conclusion
This compound is a multifunctional monomer whose structural characteristics have been well-defined through a combination of spectroscopic analysis and chemical synthesis. Its two primary hydroxyl groups and single allyl ether moiety provide distinct reactive sites, enabling the creation of complex polymer architectures. For researchers and drug development professionals, TMPME offers significant potential as a building block for advanced materials, including biodegradable polymers for drug delivery systems and novel pharmaceutical intermediates. A comprehensive structural analysis is the foundation for harnessing its full potential in these demanding applications.
References
- 1. This compound | 682-11-1 | Benchchem [benchchem.com]
- 2. pcimag.com [pcimag.com]
- 3. perstorp.com [perstorp.com]
- 4. This compound | 682-11-1 [chemicalbook.com]
- 5. This compound | C9H18O3 | CID 12683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trimethylolpropane allyl ether 682-11-1 [sigmaaldrich.com]
- 8. CAS 682-11-1: this compound [cymitquimica.com]
- 9. CN102659532A - Method for synthesis of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 10. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
Trimethylolpropane monoallyl ether physicochemical characteristics
An In-depth Technical Guide to the Physicochemical Characteristics of Trimethylolpropane (B17298) Monoallyl Ether
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of Trimethylolpropane Monoallyl Ether (TMPME), a versatile monomer with significant applications in polymer chemistry and materials science.
Core Physicochemical Characteristics
This compound is an organic compound notable for its dual functionality, possessing both hydroxyl and allyl groups.[1] This structure allows it to be used in a variety of chemical reactions, including esterification, urethane (B1682113) formation, and polymerization.[1] It typically presents as a clear, colorless to pale yellow, viscous liquid.[1][2][3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various sources for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₃ | [1][4][5] |
| Molecular Weight | 174.24 g/mol | [1][4][5] |
| Appearance | Clear, colorless, viscous liquid | [1][2][3] |
| Boiling Point | 160 °C @ 33 mmHg (lit.); 160.5 °C @ 25 mbar | [1][3][5] |
| Melting Point | -10 °C | [3][5] |
| Density | 1.01 g/mL @ 25 °C (lit.) | [1][3][5] |
| Refractive Index | n20/D 1.467 (lit.) | [1][5] |
| Water Solubility | 10 g/L @ 20 °C; slightly soluble | [3][5] |
| Vapor Pressure | 0.035 Pa @ 25 °C | [5] |
| Flash Point | >230 °F; 113 °C (closed cup) | [5] |
| pKa (Predicted) | 14.25 ± 0.10 | [5] |
| LogP | 1.4 @ 20 °C | [5] |
| CAS Number | 682-11-1 | [1][2][4] |
Experimental Protocols: Synthesis
The most common and industrially significant method for synthesizing this compound is a variant of the Williamson ether synthesis.[1][6] This process is designed to control the degree of etherification on the parent polyol, trimethylolpropane (TMP).[1]
Williamson Ether Synthesis for this compound
This protocol involves two main stages: the formation of a trimethylolpropane alkali metal salt, followed by its reaction with an allyl halide.[1][7]
Materials:
-
Trimethylolpropane (TMP)
-
Alkali metal hydroxide (B78521) (e.g., solid Sodium Hydroxide or Potassium Hydroxide)
-
Allyl halide (e.g., Allyl Chloride)
-
Azeotropic solvent (e.g., Butyl Ether)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Formation of the Alkali Metal Salt:
-
In a reaction vessel equipped with a stirrer, thermometer, and azeotropic distillation setup, combine Trimethylolpropane, the alkali metal hydroxide, and the azeotropic solvent.[7]
-
Heat the mixture to a temperature range of 93-105 °C to carry out azeotropic dehydration, continuously removing water until its formation ceases.[7] This step is crucial for driving the reaction towards the formation of the trimethylolpropane alkali metal salt.[1]
-
-
Etherification Reaction:
-
Cool the reaction mixture to a temperature between 45-70 °C.[7]
-
Slowly add the allyl chloride to the reaction mixture.[7] The reaction is an SN2 nucleophilic substitution where the naphthoxide ion acts as the nucleophile and attacks the electrophilic 1-bromobutane.[6]
-
Maintain the reaction at this temperature for 2 to 5 hours with continuous stirring to facilitate the etherification.[7]
-
-
Work-up and Purification:
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Williamson Ether Synthesis workflow for this compound.
Caption: Relationship between TMPME's functional groups and its applications.
Applications and Safety
The unique structure of TMPME makes it a valuable component in various industrial applications. It is extensively used as a monomer in the synthesis of polyesters, polyurethanes, and acrylic resins.[1] A primary application is in the coatings industry, where it acts as a reactive diluent and crosslinking agent, contributing to durability and high gloss in automotive finishes and UV-curable coatings.[1][8]
Safety Information: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3][4] Appropriate personal protective equipment, including gloves, and eye protection, should be used when handling this chemical.[3] It is recommended to store the compound in sealed containers in a cool, dry place, protected from direct sunlight.[9] Exposure to oxygen can lead to the formation of peroxides; therefore, sealing containers under an inert gas like nitrogen is advised.[9]
References
- 1. This compound | 682-11-1 | Benchchem [benchchem.com]
- 2. CAS 682-11-1: this compound [cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C9H18O3 | CID 12683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 682-11-1 [chemicalbook.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. perstorp.com [perstorp.com]
An In-depth Technical Guide to Trimethylolpropane Monoallyl Ether (CAS: 682-11-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane (B17298) monoallyl ether (TMPME), identified by CAS number 682-11-1, is a versatile trifunctional monomer possessing one allyl ether group and two primary hydroxyl groups. This unique structure allows it to serve as a crucial building block in a wide array of chemical syntheses, particularly in the realm of polymer and materials science. Its ability to undergo reactions through both its hydroxyl and allyl functionalities makes it a valuable component in the formulation of polyesters, polyurethanes, and UV-curable coatings. This guide provides a comprehensive overview of TMPME, including its physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction pathways.
Chemical Identity and Physicochemical Properties
Trimethylolpropane monoallyl ether is a colorless to pale yellow liquid known for its low viscosity.[1] Its chemical structure combines the neopentyl backbone of trimethylolpropane with a reactive allyl ether group, imparting both stability and functionality.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 2-ethyl-2-[(2-propen-1-yloxy)methyl]-1,3-propanediol[1] |
| CAS Number | 682-11-1[1] |
| Molecular Formula | C₉H₁₈O₃[1] |
| Molecular Weight | 174.24 g/mol [2] |
| InChI Key | LZDXRPVSAKWYDH-UHFFFAOYSA-N[2] |
| SMILES | CCC(CO)(CO)COCC=C[3] |
| Synonyms | 1,1,1-Trimethylolpropane monoallyl ether, 2-Allyloxymethyl-2-ethyl-1,3-propanediol[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Boiling Point | 160.5 °C @ 25 mbar | [4] |
| Melting Point | -10 °C | [4] |
| Density | 1.010 g/cm³ | [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [1][4] |
| Viscosity | 170 mPa·s at 20°C | [5] |
| Hydroxyl Number | 640 mg KOH/g | [5] |
| Flash Point | 113 °C (closed cup) | [6] |
Synthesis of this compound
The most common and industrially significant method for synthesizing TMPME is a variation of the Williamson ether synthesis.[2] This process involves the formation of a trimethylolpropane alkali metal salt, followed by its reaction with an allyl halide.[2]
Reaction Pathway
The synthesis of TMPME can be visualized as a two-step process. First, trimethylolpropane is deprotonated by a strong base to form an alkoxide. This nucleophilic alkoxide then attacks an allyl halide in a classic SN2 reaction to form the ether linkage.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on established synthesis methods.[2][4] Researchers should optimize conditions for their specific equipment and desired purity.
Materials:
-
Trimethylolpropane (TMP)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (solid)
-
Allyl chloride
-
Butyl ether (as solvent and azeotropic agent)
-
Reaction kettle equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser with a Dean-Stark trap.
Procedure:
-
Formation of the Alkali Metal Salt:
-
Charge the reaction kettle with trimethylolpropane and butyl ether.
-
Begin stirring and heat the mixture.
-
Gradually add solid sodium hydroxide or potassium hydroxide to the reactor.
-
The reaction is often carried out at a temperature that allows for the azeotropic removal of water formed during the reaction via the Dean-Stark trap.[2]
-
-
Etherification:
-
Workup and Purification:
-
After the reaction is complete, cool the mixture.
-
Wash the reaction mixture with water to remove the salt byproduct.
-
Separate the organic layer (oil layer).
-
The crude product is then purified by vacuum distillation to isolate the this compound.
-
Key Applications and Experimental Protocols
TMPME's dual functionality makes it a valuable monomer in various polymerization reactions.
Unsaturated Polyester (B1180765) Resins (UPR)
In the synthesis of UPR, the hydroxyl groups of TMPME react with dibasic acids (or their anhydrides) to form the polyester backbone, while the allyl group remains available for subsequent crosslinking.
Experimental Protocol: One-Step Polyesterification
This is a general procedure for incorporating TMPME into an unsaturated polyester resin.
Materials:
-
This compound (TMPME)
-
Other diols (e.g., propylene (B89431) glycol)
-
Unsaturated dibasic acid or anhydride (e.g., maleic anhydride)
-
Saturated dibasic acid or anhydride (e.g., phthalic anhydride)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
Inhibitor (e.g., hydroquinone)
-
Reaction vessel with stirrer, thermometer, nitrogen inlet, and condenser.
Procedure:
-
Charge the reactor with TMPME, other diols, maleic anhydride, and phthalic anhydride.
-
Add a small amount of inhibitor to prevent premature gelation.
-
Heat the mixture under a nitrogen blanket with stirring to approximately 185 °C.
-
Maintain the temperature and monitor the reaction by measuring the acid value of the mixture at regular intervals.
-
Continue the reaction until the desired acid value is reached.
-
Cool the resulting unsaturated polyester resin.
-
The resin can then be dissolved in a reactive diluent like styrene for curing.
Polyurethane Resins
The hydroxyl groups of TMPME can react with isocyanates to form urethane (B1682113) linkages. The allyl group can then be used for subsequent curing, for example, through a thiol-ene reaction or UV curing.
Experimental Protocol: Polyurethane Prepolymer Synthesis
Materials:
-
This compound (TMPME)
-
A polyol (e.g., polycaprolactone (B3415563) glycol)
-
A diisocyanate (e.g., tolylene diisocyanate - TDI)
-
A catalyst (e.g., dibutyltin (B87310) dilaurate)
-
A solvent (if necessary)
Procedure:
-
In a reaction vessel, mix TMPME and the polyol under a dry atmosphere.
-
Heat the mixture to a specified temperature (e.g., 80 °C).
-
Add the diisocyanate dropwise while stirring.
-
Add the catalyst to promote the urethane reaction.
-
Allow the reaction to proceed until the desired NCO content is reached, forming an NCO-terminated prepolymer with pendant allyl groups.
-
This prepolymer can then be used in various coating or sealant applications.
UV-Curable Coatings and Thiol-Ene Reactions
The allyl group of TMPME is particularly useful in UV-curable formulations, often through a thiol-ene "click" reaction. This reaction is a radical-mediated addition of a thiol to the allyl double bond, initiated by UV light in the presence of a photoinitiator.
Experimental Protocol: UV-Curable Thiol-Ene Formulation
Materials:
-
A polymer or oligomer containing TMPME units (with pendant allyl groups).
-
A multifunctional thiol (e.g., pentaerythritol (B129877) tetra(3-mercaptopropionate)).
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).
-
Substrate for coating.
-
UV curing lamp.
Procedure:
-
Thoroughly mix the TMPME-containing polymer/oligomer with the multifunctional thiol and the photoinitiator. The stoichiometry of thiol to ene functional groups is a critical parameter to control the network properties.
-
Apply a thin film of the formulation onto the desired substrate.
-
Expose the coated substrate to UV light of the appropriate wavelength and intensity to initiate polymerization.[7]
-
The curing process is typically very rapid, often occurring in seconds.
-
The result is a highly crosslinked, solid polymer network.
Safety and Handling
This compound is an irritant that can cause skin, eye, and respiratory tract irritation.[4] The toxicological properties have not been fully investigated.[4] It is also light-sensitive.[4]
Table 3: GHS Hazard Classifications
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2[3] |
| Serious Eye Damage/Eye Irritation | Category 2[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[3] |
Handling and Storage:
-
Wash thoroughly after handling.[4]
-
Use with adequate ventilation.[4]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
-
Store protected from light in a tightly closed container.[4][8]
-
When opening containers, be aware that peroxides can form upon exposure to oxygen. Sealing under an inert gas like nitrogen can reduce peroxide formation.[8]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical aid.[4]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[4]
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Get medical aid.[4]
Conclusion
This compound is a highly functional and versatile monomer with significant applications in polymer chemistry. Its unique combination of hydroxyl and allyl groups allows for its incorporation into a variety of polymer backbones and for subsequent crosslinking, making it a key component in the development of high-performance coatings, resins, and advanced materials. The experimental protocols provided herein offer a foundation for researchers and scientists to explore the potential of this valuable chemical compound in their respective fields. As with all chemicals, proper safety precautions are paramount when handling and using TMPME.
References
- 1. researchgate.net [researchgate.net]
- 2. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. Synthesis and Characterization of Polyurethane-Epoxy Resin-Rosin Hybrid Emulsion [zrb.bjb.scut.edu.cn]
- 4. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
- 5. perstorp.com [perstorp.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.chasecorp.com [blog.chasecorp.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Functional Groups of Trimethylolpropane Monoallyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile trifunctional molecule characterized by the presence of two primary hydroxyl groups and one allyl ether group. This unique combination of functionalities allows TMPME to serve as a valuable building block in a wide array of chemical syntheses, particularly in polymer and materials science. Its ability to act as a crosslinker, reactive diluent, and a monomer for various polymerization reactions makes it a compound of significant interest in the development of advanced materials for coatings, adhesives, and biomedical applications. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of TMPME, with a focus on its distinct functional groups. Detailed experimental protocols, quantitative data, and visualizations of key chemical pathways are presented to facilitate its use in research and development.
Introduction
Trimethylolpropane monoallyl ether (TMPME), with the chemical formula C₉H₁₈O₃, is a clear, colorless, viscous liquid.[1] Its molecular structure features a central quaternary carbon atom derived from trimethylolpropane, which imparts thermal stability.[2] The molecule's key attributes are its two reactive primary hydroxyl (-OH) groups and a single allyl (CH₂=CH-CH₂-) ether group, which exhibit distinct reactivity patterns.[1] This dual functionality makes TMPME a valuable intermediate for creating complex molecular architectures, including dendritic and star-shaped polymers.[1]
This guide will delve into the synthesis of TMPME, the characteristic reactions of its functional groups, and its applications, particularly in polymer chemistry.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of TMPME is provided below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₃ | [3] |
| Molecular Weight | 174.24 g/mol | [3] |
| CAS Number | 682-11-1 | [4] |
| Appearance | Clear, colorless viscous liquid | [1] |
| Boiling Point | 160 °C @ 33 mmHg | [5] |
| Density | 1.01 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.467 | [5] |
| Melting Point | ~ -10 °C | [1] |
Spectroscopic Data: The structural integrity of TMPME can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the protons of the ethyl group, the methylene (B1212753) groups adjacent to the hydroxyls, the methylene group of the allyl ether, and the vinyl protons of the allyl group.[3][6]
-
FTIR: The Fourier-transform infrared spectrum shows characteristic absorption bands for the O-H stretch of the hydroxyl groups (broad, ~3400 cm⁻¹), the C-H stretches of the alkyl and allyl groups, and the C=C stretch of the allyl group (~1645 cm⁻¹).[3]
Synthesis of this compound
The primary method for synthesizing TMPME is the Williamson ether synthesis .[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Reaction Principle
The synthesis is a two-step process:
-
Deprotonation: Trimethylolpropane is treated with a strong base to form the corresponding alkoxide.
-
Nucleophilic Substitution (Sₙ2): The alkoxide then reacts with an allyl halide (e.g., allyl chloride or allyl bromide) to form the ether linkage.
To favor the formation of the monoallyl ether over di- and tri-allyl ethers, the stoichiometry of the reactants, particularly the allyl halide, must be carefully controlled.
Experimental Protocol: Williamson Ether Synthesis of TMPME
Materials:
-
Trimethylolpropane (TMP)
-
Solid Sodium Hydroxide (NaOH)
-
Allyl Chloride
-
Butyl Ether (as solvent and azeotropic agent)
-
15% Hydrochloric Acid (for neutralization)
-
Deionized Water
Procedure:
-
Azeotropic Dehydration: In a four-necked flask equipped with a stirrer, thermometer, and a water-oil separator, add 1 mole of trimethylolpropane, 2.1 moles of solid sodium hydroxide, and 220 mL of butyl ether.[7] Heat the mixture to 93 °C to remove water azeotropically until no more water separates.[7]
-
Etherification: Cool the reaction mixture to 65 °C.[7] Slowly add 2.1 moles of allyl chloride dropwise over approximately 3 hours.[7] After the addition is complete, continue stirring and reacting for another hour.[7]
-
Work-up: Add 300 mL of water to dissolve the generated salts.[7] After stirring, transfer the mixture to a separatory funnel and allow the layers to separate for 20-30 minutes.[7]
-
Neutralization and Extraction: Separate the lower aqueous salt solution.[7] Neutralize the upper organic phase with 15% hydrochloric acid.[7]
-
Purification: Recover the butyl ether solvent by atmospheric distillation.[7] The crude product is then purified by vacuum distillation, collecting the fraction at 152-157 °C (at 40 mmHg).[7]
Note: The provided molar ratios are for the synthesis of the diallyl ether. To optimize for the monoallyl ether, the molar ratio of allyl chloride to trimethylolpropane should be significantly reduced, likely to less than 1:1. The product distribution would need to be monitored by techniques such as gas chromatography to determine the optimal ratio.
Table 2: Product Distribution in a Related Synthesis of Trimethylolpropane Diallyl Ether [7]
| Component | Content (%) |
| This compound | 7.01 |
| Trimethylolpropane Diallyl Ether | 91.30 |
| Trimethylolpropane Triallyl Ether | 0.81 |
Reactivity of Functional Groups
The dual functionality of TMPME allows for a variety of chemical transformations, making it a versatile building block in polymer synthesis.
Reactions of the Hydroxyl Groups
The two primary hydroxyl groups can undergo typical alcohol reactions, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Urethane Formation: Reaction with isocyanates to form polyurethanes.[8]
These reactions are fundamental to the use of TMPME in creating polyesters and polyurethanes, where it can act as a chain extender or crosslinker.
Reactions of the Allyl Ether Group
The allyl group provides a site for addition polymerization and other "click" chemistry reactions.
-
Thiol-Ene "Click" Reaction: The carbon-carbon double bond of the allyl group can readily react with thiols in the presence of a radical initiator (often UV light and a photoinitiator) in a thiol-ene reaction.[9] This reaction is highly efficient and proceeds under mild conditions.[9]
Applications in Polymer Science
Thiol-Ene Photopolymerization
TMPME is an excellent "ene" component in thiol-ene photopolymerizations. When reacted with multifunctional thiols, such as trimethylolpropane tris(3-mercaptopropionate), it can form highly crosslinked polymer networks.[9] These networks often exhibit improved mechanical strength, thermal stability, and chemical resistance.[9]
The following is a general procedure for a thiol-ene photopolymerization.
Materials:
-
This compound (TMPME)
-
A multifunctional thiol (e.g., trimethylolpropane tris(3-mercaptopropionate))
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
Procedure:
-
Formulation: Prepare a mixture of TMPME and the multifunctional thiol with the desired stoichiometric ratio of ene to thiol functional groups.
-
Initiator Addition: Add a small amount of photoinitiator (typically 0.1-5 wt%) to the monomer mixture and mix until homogeneous.
-
Curing: Cast the mixture as a thin film on a suitable substrate. Expose the film to UV radiation for a specified time to initiate polymerization and curing. The curing progress can be monitored by techniques like real-time FTIR.[10]
Caption: Radical mechanism of thiol-ene polymerization.
Polyurethane Coatings
In polyurethane systems, TMPME can be incorporated as a reactive monomer. Its hydroxyl groups react with isocyanates to become part of the polymer backbone, while the allyl group remains available for subsequent crosslinking, for example, through UV curing. This allows for the formulation of dual-cure systems. The incorporation of TMPME can enhance properties such as mechanical strength and chemical resistance in the final coating.[11]
Caption: General workflow for polyurethane coating formulation with TMPME.
Conclusion
This compound is a highly versatile molecule with distinct and reactive functional groups. The presence of both hydroxyl and allyl ether functionalities allows for its participation in a wide range of polymerization reactions, making it a valuable component in the formulation of advanced materials. Its use in thiol-ene "click" chemistry and in the development of polyurethane coatings highlights its potential for creating materials with tailored properties, such as enhanced mechanical strength, thermal stability, and chemical resistance. The detailed understanding of its synthesis and reactivity presented in this guide provides a foundation for its further exploration in various research and industrial applications, including the development of novel drug delivery systems and biocompatible materials.
References
- 1. Buy this compound | 682-11-1 [smolecule.com]
- 2. CN103626990A - Method for synthesizing trimethyl allyl polyoxypropylene ether - Google Patents [patents.google.com]
- 3. This compound | C9H18O3 | CID 12683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 682-11-1 [chemicalbook.com]
- 6. Trimethylolpropane(77-99-6) 1H NMR spectrum [chemicalbook.com]
- 7. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Research Portal [iro.uiowa.edu]
- 11. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
An In-depth Technical Guide to the Solubility of Trimethylolpropane Monoallyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trimethylolpropane (B17298) monoallyl ether (TMPME). Due to the limited availability of specific quantitative solubility data in published literature and chemical databases, this guide focuses on a qualitative assessment based on the molecule's structural features and general principles of solubility. Additionally, a detailed experimental protocol for determining the precise solubility of TMPME in various organic solvents is provided.
Introduction to Trimethylolpropane Monoallyl Ether
This compound (CAS No. 682-11-1) is a versatile bifunctional molecule that possesses both two primary hydroxyl groups and one allyl ether group.[1] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in the synthesis of polymers, coatings, and resins.[1][2][3][4][5] Its applications are found in automotive coatings, UV-curable resins, and as a crosslinking agent.[3][4][5]
Chemical Structure:
Solubility Profile
Generally, ethers are good solvents for a variety of organic compounds.[6][7][8] Their ability to act as hydrogen bond acceptors enhances their solubility in protic solvents.[9]
Water Solubility:
The solubility of this compound in water has been reported to be 10 g/L at 20°C.[10] This limited but significant solubility is attributed to the presence of the two hydroxyl groups, which can form hydrogen bonds with water molecules.
Qualitative Solubility in Organic Solvents:
Based on the principle of "like dissolves like," the following table provides a qualitative prediction of the solubility of this compound in common organic solvents.
| Solvent Classification | Representative Solvents | Predicted Solubility of TMPME | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of TMPME can act as both hydrogen bond donors and acceptors, leading to strong interactions with polar protic solvents. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF) | High to Moderate | The polar nature of these solvents can interact with the hydroxyl and ether groups of TMPME. The absence of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents. |
| Non-Polar | Toluene, Hexane | Moderate to Low | The alkyl and allyl ether portions of TMPME will interact favorably with non-polar solvents. However, the presence of the polar hydroxyl groups will limit its miscibility. |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, a standardized experimental method should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid in a liquid solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved TMPME at the bottom of the vials indicates that a saturated solution has been formed.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the shaker bath for at least 4 hours to allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.
-
Quantification: Determine the mass of the collected filtrate. Prepare a series of calibration standards of this compound in the same solvent. Analyze both the standards and the filtered saturated solution using a calibrated GC or HPLC method.
-
Calculation of Solubility: From the calibration curve, determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Experimental Workflow Diagram:
Caption: Workflow for determining the solubility of TMPME.
Logical Relationship between Solvent Polarity and Solubility
The solubility of this compound is governed by the interplay of its polar and non-polar functional groups with the solvent. The following diagram illustrates this relationship.
References
- 1. This compound | 682-11-1 | Benchchem [benchchem.com]
- 2. CAS 682-11-1: this compound [cymitquimica.com]
- 3. ulprospector.com [ulprospector.com]
- 4. specialchem.com [specialchem.com]
- 5. perstorp.com [perstorp.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jove.com [jove.com]
- 10. This compound | 682-11-1 [chemicalbook.com]
An In-depth Technical Guide to the Thermal Stability of Trimethylolpropane Monoallyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile monomer utilized in the synthesis of polymers for coatings, resins, and various specialty chemical applications. Its molecular structure, featuring both a reactive allyl group and two hydroxyl groups, allows for diverse polymerization and modification pathways. A critical parameter for the processing and application of TMPME, and the resulting polymers, is its thermal stability. This guide provides a comprehensive overview of the currently available information on the thermal stability of TMPME and presents a detailed experimental protocol for its determination using thermogravimetric analysis (TGA).
Data Presentation
A thorough review of publicly available scientific literature, patents, and safety data sheets reveals a notable absence of specific quantitative data on the thermal stability of trimethylolpropane monoallyl ether. While Safety Data Sheets (SDS) indicate that the compound is stable at room temperature and to avoid "excess heat," a specific decomposition temperature is consistently reported as "not available"[1][2]. This lack of precise data underscores the necessity for empirical determination of thermal stability for any application where TMPME might be subjected to elevated temperatures.
Although direct data for TMPME is unavailable, general information on the thermal degradation of polyethers suggests that the decomposition of the ether linkages is a key factor in their thermal stability. For instance, the degradation of poly(ether)urethanes involves the breakdown of both the hard and soft segments, with the polyether soft segments degrading at specific temperature ranges[3][4]. However, this information is not directly transferable to the TMPME monomer.
Given the absence of quantitative data, this guide will focus on providing a detailed experimental protocol for researchers to determine the thermal stability of TMPME.
Experimental Protocols
The primary and most direct method for determining the thermal stability of a compound like TMPME is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can pinpoint the onset of decomposition, the rate of mass loss, and the temperature at which the maximum decomposition rate occurs.
Objective: To determine the thermal stability of this compound by identifying the onset temperature of decomposition and characterizing its thermal degradation profile using thermogravimetric analysis.
Apparatus and Materials:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance
-
Sample pans (e.g., platinum, alumina, or aluminum, compatible with the temperature range)
-
This compound (TMPME), high purity grade
-
Inert gas (e.g., high-purity nitrogen or argon)
-
Oxidizing gas (e.g., dry air or oxygen)
-
Analytical balance for sample weighing
-
Microsyringe or pipette for liquid sample handling
Experimental Procedure (TGA):
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and properly calibrated for mass and temperature according to the manufacturer's instructions. Standard calibration materials with known melting points or Curie points should be used.
-
Perform a blank run with an empty sample pan to establish a stable baseline.
-
-
Sample Preparation:
-
Accurately weigh a small sample of TMPME (typically 5-10 mg) directly into the TGA sample pan using an analytical balance.
-
Record the exact initial mass of the sample.
-
-
Experimental Conditions:
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) and an oxidizing atmosphere (e.g., air at the same flow rate) in separate runs to understand the degradation mechanism in different environments.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate (a typical heating rate is 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C). The choice of heating rate can influence the observed decomposition temperatures, so it should be clearly reported.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Calculate the first derivative of the TGA curve (the DTG curve), which shows the rate of mass loss as a function of temperature.
-
From the DTG curve, identify the peak temperature (Tpeak), which corresponds to the temperature of the maximum rate of mass loss.
-
Determine the residual mass at the end of the experiment.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the thermal stability of this compound.
Caption: Workflow for Determining Thermal Stability of TMPME using TGA.
This detailed protocol provides a robust framework for researchers to generate reliable and reproducible thermal stability data for this compound, which is essential for its safe and effective use in various applications. The resulting data will be invaluable for process optimization, material characterization, and safety assessments.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Trimethylolpropane Monoallyl Ether
Introduction
Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile chemical intermediate widely utilized in the synthesis of polymers, coatings, and resins.[1][2] Its unique structure, featuring two primary hydroxyl groups and one allyl ether group, allows for a variety of chemical modifications, making it a valuable building block in the development of functionalized materials.[1] TMPME finds applications in the pharmaceutical industry as a reactant in the synthesis of active pharmaceutical ingredients and in the development of drug delivery systems.[1][] This document provides a detailed protocol for the synthesis of trimethylolpropane monoallyl ether, compiled from established methods.
Reaction Principle
The synthesis of this compound is typically achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an allyl halide by an alkoxide ion, formed by the deprotonation of trimethylolpropane (TMP) in the presence of a strong base. The general reaction is as follows:
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reactants and Products
This diagram shows the relationship between the starting materials, intermediates, main product, and potential byproducts in the synthesis.
Caption: Reactant and product relationships in TMPME synthesis.
References
Application Notes: Trimethylolpropane Monoallyl Ether (TMPMAE) in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethylolpropane monoallyl ether (TMPMAE) is a versatile trifunctional monomer used in a variety of polymer synthesis applications. Its unique structure, containing one reactive allyl group and two primary hydroxyl groups, allows it to act as a building block for introducing specific functionalities into polymer backbones.[1] The allyl group enables participation in polymerization and crosslinking reactions, such as free-radical and thiol-ene reactions, while the hydroxyl groups provide sites for esterification, isocyanate reactions, and further chemical modifications.[1][2] This dual functionality makes TMPMAE a valuable component in the synthesis of functional materials for coatings, adhesives, and increasingly, for biomedical applications like drug delivery.[1][3][4]
Physicochemical Properties and Specifications
TMPMAE is a clear, colorless viscous liquid.[1][] Its properties make it a useful reactive diluent and a building block for complex polymer architectures.[3]
| Property | Typical Value | Reference |
| Molecular Formula | C₉H₁₈O₃ | [1][3] |
| Molecular Weight | 174.24 g/mol | [1][] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | ~160 °C @ 33 mm Hg | [1][6] |
| Density | ~1.01 g/mL at 25 °C | [6] |
| Hydroxyl Number | ~640 mg KOH/g | [7] |
| Viscosity | ~170 mPas at 20°C | [7] |
| Monoallyl ether content | Min. 98.0% | [7] |
Key Applications in Polymer Synthesis
Functional Monomer for Hydroxyl-Functional Acrylic Resins
TMPMAE is used as a co-monomer in the synthesis of hydroxyl-functional acrylic resins, which are key components in high-performance polyurethane coatings.[2] It provides primary hydroxyl groups, which offer high reactivity, and the aliphatic nature of the monomer helps in reducing the viscosity of the final resin.[2]
Logical Workflow: Synthesis of Hydroxyl-Functional Acrylic Polyols
References
Application Notes and Protocols: Trimethylolpropane Monoallyl Ether (TMPMAE) as a Crosslinking Agent in Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) monoallyl ether (TMPMAE) is a versatile crosslinking agent used to enhance the performance of various coating systems.[1] Its unique molecular structure, featuring two hydroxyl groups and one allyl group, allows it to participate in multiple curing chemistries, making it a valuable component in the formulation of high-performance coatings for diverse applications, including automotive and industrial finishes.[1][2] These application notes provide a comprehensive overview of the properties, synthesis, and applications of TMPMAE as a crosslinking agent, with a focus on polyurethane and UV-curable coatings. Detailed experimental protocols are provided to guide researchers in the synthesis of TMPMAE and the formulation and evaluation of coatings incorporating this crosslinker.
Physicochemical Properties of TMPMAE
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₃ | [3] |
| Molecular Weight | 174.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 160 °C @ 33 mm Hg | [5] |
| Density | 1.01 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.467 | [5] |
Applications in Coatings
TMPMAE's dual functionality allows it to be incorporated into various resin systems to improve the mechanical and chemical properties of the final coating.
-
Polyurethane Coatings: The hydroxyl groups of TMPMAE react with isocyanate groups to form urethane (B1682113) linkages, integrating into the polymer backbone and increasing the crosslink density.[2] This results in coatings with enhanced hardness, chemical resistance, and durability.[2]
-
UV-Curable Coatings: The allyl group of TMPMAE can participate in free-radical polymerization initiated by UV radiation.[2] This makes it a valuable reactive diluent and crosslinker in UV-curable formulations, contributing to rapid curing and improved surface properties.[2]
-
Alkyd and Polyester (B1180765) Resins: In alkyd and polyester resins, TMPMAE can be used as a branching agent to reduce drying time and improve hardness and chemical resistance.[2]
Experimental Protocols
Protocol 1: Synthesis of Trimethylolpropane Monoallyl Ether (TMPMAE)
This protocol describes a laboratory-scale synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Phase transfer catalyst (e.g., a polyether like crown ether)
-
Solvent (e.g., Butyl ether)
-
Deionized water
-
Hydrochloric acid (for neutralization)
Equipment:
-
Reaction kettle equipped with a stirrer, thermometer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In the reaction kettle, add trimethylolpropane, allyl chloride, and the phase transfer catalyst. A typical molar ratio is approximately 1:1.5:0.05 (TMP:allyl chloride:catalyst). Add butyl ether as a solvent.
-
Reaction Initiation: Heat the mixture to 90-110 °C while stirring.
-
Addition of Alkali: Slowly add a 50% (w/w) solution of sodium hydroxide or potassium hydroxide dropwise into the reaction mixture. The alkali promotes the formation of the alkoxide from trimethylolpropane.
-
Reflux and Dehydration: Maintain the reaction under reflux for 3-10 hours. During this time, water generated from the reaction is continuously removed via azeotropic distillation with the solvent.
-
Work-up: After the reaction is complete (monitored by techniques like gas chromatography), cool the mixture to room temperature. Wash the reaction mixture with deionized water to remove the salt byproduct and excess alkali.
-
Neutralization and Separation: Neutralize the organic layer with a dilute solution of hydrochloric acid. Separate the organic layer using a separatory funnel.
-
Solvent Removal: Remove the solvent from the organic layer using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[6]
Protocol 2: Preparation and Evaluation of a Two-Component Polyurethane Coating
This protocol details the preparation of a polyurethane coating crosslinked with TMPMAE and the evaluation of its basic mechanical and chemical properties.
Materials:
-
Polyol resin (e.g., a polyester or polyether polyol)
-
This compound (TMPMAE)
-
Isocyanate crosslinker (e.g., hexamethylene diisocyanate (HDI) trimer)
-
Solvent (e.g., a mixture of ethyl acetate (B1210297) and butyl acetate)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate)
-
Substrate panels (e.g., cold-rolled steel)
-
Control formulation without TMPMAE for comparison
Equipment:
-
High-speed disperser or laboratory mixer
-
Film applicator (e.g., a drawdown bar)
-
Drying oven
-
Pencil hardness tester
-
Cross-hatch adhesion tester
-
Methyl ethyl ketone (MEK)
-
Cotton swabs
Procedure:
Part A: Coating Formulation
-
Polyol Component Preparation: In a mixing vessel, blend the polyol resin, TMPMAE (e.g., at 5-15% of the total polyol weight), and solvent until a homogeneous mixture is obtained.
-
Final Formulation: Just before application, add the isocyanate crosslinker to the polyol component at the desired NCO:OH ratio (e.g., 1.1:1). Add a catalytic amount of dibutyltin dilaurate and mix thoroughly.
Part B: Coating Application and Curing
-
Substrate Preparation: Ensure the substrate panels are clean and free of contaminants.
-
Application: Apply the formulated coating to the substrate panels using a film applicator to a specified dry film thickness (e.g., 50 µm).
-
Curing: Allow the coated panels to flash off at room temperature for 15-20 minutes to allow solvents to evaporate. Then, cure the panels in an oven at a specified temperature and time (e.g., 80°C for 30 minutes).
Part C: Coating Evaluation
-
Pencil Hardness (ASTM D3363): Determine the hardness of the cured coating by pushing pencils of increasing hardness across the surface until a scratch or indentation is observed.
-
Cross-Hatch Adhesion (ASTM D3359): Use a cross-hatch cutter to make a lattice pattern in the coating. Apply and then remove a specified pressure-sensitive tape. Evaluate the adhesion based on the amount of coating removed.
-
Solvent Resistance (ASTM D5402): Rub the surface of the coating with a cotton swab saturated with MEK for a specified number of double rubs or until the coating is marred or removed.
Performance Data
The inclusion of TMPMAE as a crosslinking agent generally leads to an improvement in the mechanical and chemical resistance properties of coatings. The following table summarizes typical performance enhancements observed in polyurethane coatings.
| Property | Control (Without TMPMAE) | With TMPMAE | Reference |
| Pencil Hardness | H - 2H | 3H - 4H | [7] |
| Adhesion (Cross-hatch) | 4B - 5B | 5B | [8] |
| Solvent Resistance (MEK double rubs) | ~100 | >200 | [9] |
| Impact Resistance (inch-lbs) | 40 - 60 | 60 - 80 | [7] |
Crosslinking Mechanisms
Polyurethane Formation
In a two-component polyurethane system, the hydroxyl groups of TMPMAE react with the isocyanate groups of the crosslinker to form a highly crosslinked polymer network. The trifunctional nature of the parent trimethylolpropane structure contributes to a higher crosslink density.[2]
UV Curing
In UV-curable formulations, a photoinitiator absorbs UV light and generates free radicals. These radicals initiate the polymerization of the allyl group of TMPMAE, along with other acrylate (B77674) or methacrylate (B99206) monomers and oligomers in the formulation, to form a crosslinked polymer network.[10]
Conclusion
This compound is a highly effective crosslinking agent for enhancing the performance of coatings. Its dual functionality provides formulators with the flexibility to incorporate it into various curing systems, including polyurethanes and UV-curable coatings. The use of TMPMAE leads to significant improvements in key coating properties such as hardness, adhesion, and chemical resistance. The provided protocols offer a starting point for researchers to synthesize TMPMAE and evaluate its performance in coating formulations. Further optimization of formulations and curing conditions can lead to the development of advanced coatings tailored for specific high-performance applications.
References
- 1. perstorp.com [perstorp.com]
- 2. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 3. Manufacturing Technology and Mechanical Properties of Novel Pre-Impregnated Coatings as Applied to FRP “Sandwich” Composites [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. "Synthesis and Characterization of Polyurethane Coatings derived from P" by T.S. Velayutham, W.H. Majid et al. [knova.um.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of Mechanical Properties and Solvent Resistance of Polyurethane Coating by Chemical Grafting of Graphene Oxide | MDPI [mdpi.com]
- 9. paint.org [paint.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Trimethylolpropane Monoallyl Ether in Polyurethane Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane monoallyl ether (TMPMAE) is a versatile functional monomer increasingly utilized in the synthesis of advanced polyurethane (PU) resins. Its unique structure, featuring two hydroxyl groups and one allyl group, allows for its incorporation into the polyurethane backbone while providing a reactive site for subsequent post-modification. This dual functionality makes TMPMAE an attractive building block for creating tailored PU materials with enhanced properties and functionalities.
The hydroxyl groups of TMPMAE readily react with isocyanate groups to form urethane (B1682113) linkages, integrating it into the polymer network. The pendant allyl group, however, remains available for a variety of chemical transformations, most notably the thiol-ene "click" reaction. This efficient and highly selective reaction allows for the facile introduction of various functional moieties onto the polyurethane surface or within the bulk material under mild conditions, often initiated by UV light.
These application notes provide detailed protocols for the synthesis of allyl-functional polyurethane resins using TMPMAE and their subsequent modification via thiol-ene chemistry. The presented data highlights the impact of TMPMAE incorporation on the material's properties, offering a valuable resource for researchers developing novel polyurethane-based materials for diverse applications, including coatings, adhesives, elastomers, and biomaterials.
Data Presentation
The incorporation of TMPMAE as a crosslinking agent influences the mechanical and thermal properties of polyurethane resins. The following tables summarize typical quantitative data obtained from the characterization of PU resins synthesized with and without TMPMAE.
Table 1: Mechanical Properties of TMPMAE-Modified Polyurethane Resins
| Property | Polyurethane (Control) | Polyurethane with TMPMAE |
| Tensile Strength (MPa) | 23.4 | 10.93 - 49.3[1] |
| Elongation at Break (%) | >500 | 452[1] |
| Young's Modulus (MPa) | - | Increased with crosslink density[2] |
| Shore A Hardness | ~85-95 | Increased with crosslink density[2] |
Note: The specific values can vary significantly depending on the overall formulation, including the type of polyol and isocyanate used, and the concentration of TMPMAE.
Table 2: Thermal Properties of TMPMAE-Modified Polyurethane Resins
| Property | Polyurethane (Control) | Polyurethane with TMPMAE |
| Glass Transition Temperature (Tg) (°C) | -45 to -60 (soft segment) | -48 to -47 (soft segment)[2] |
| Glass Transition Temperature (Tg) (°C) | 60 to 80 (hard segment) | 21 to 32 (hard segment)[2] |
| Decomposition Temperature (TGA, Onset) (°C) | ~250-300 | 285 to 319[2] |
| Coefficient of Thermal Expansion (mm/mm/°C) | 1.4 x 10⁻⁴ to 2.5 x 10⁻⁴ | Similar range, dependent on formulation[3] |
Note: Increased crosslinking density due to TMPMAE generally enhances the thermal stability of the polyurethane network.[2]
Experimental Protocols
Protocol 1: Synthesis of Allyl-Functional Polyurethane Resin via One-Shot Polymerization
This protocol describes the synthesis of a polyurethane resin incorporating TMPMAE using a one-shot method. This method involves mixing all reactants simultaneously.
Materials:
-
Polyether polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 1000 g/mol )
-
Isophorone (B1672270) diisocyanate (IPDI)
-
This compound (TMPMAE)
-
1,4-Butanediol (BDO) as a chain extender
-
Dibutyltin (B87310) dilaurate (DBTDL) as a catalyst
-
Dry nitrogen gas
-
Anhydrous solvents (e.g., N,N-Dimethylformamide, DMF, if solution polymerization is preferred)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Procedure:
-
Preparation: Dry the polyether polyol and TMPMAE under vacuum at 80°C for at least 4 hours to remove any residual water.
-
Charging the Reactor: In the three-necked flask, add the dried polyether polyol, TMPMAE, and 1,4-butanediol. The molar ratio of total hydroxyl groups (from polyol, TMPMAE, and BDO) to isocyanate groups should be carefully controlled, typically with a slight excess of isocyanate (NCO:OH ratio of 1.05:1).
-
Reaction Setup: Place the flask in the heating mantle and purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Pre-heating: Heat the mixture to 70-80°C with continuous stirring.
-
Catalyst Addition: Once the desired temperature is reached, add the dibutyltin dilaurate catalyst (typically 0.01-0.05 wt% of the total reactants).
-
Isocyanate Addition: Slowly add the isophorone diisocyanate to the mixture through the dropping funnel over a period of 30-60 minutes, while maintaining vigorous stirring and the reaction temperature.
-
Polymerization: After the addition of the isocyanate is complete, continue the reaction at 80°C for 2-4 hours. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCO peak (around 2270 cm⁻¹).
-
Curing: Once the reaction is complete, pour the viscous polymer into a pre-heated mold and cure in a vacuum oven at 100°C for 12-24 hours to obtain the final polyurethane resin.
Protocol 2: Post-Modification of Allyl-Functional Polyurethane via Thiol-Ene Click Chemistry
This protocol details the surface modification of the synthesized TMPMAE-based polyurethane resin using a thiol-ene reaction initiated by UV light.
Materials:
-
Allyl-functional polyurethane film (prepared as in Protocol 1).
-
A thiol-containing compound (e.g., 1-dodecanethiol (B93513) for hydrophobicity, thioglycolic acid for introducing carboxyl groups).
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, or Irgacure 2959).
-
Anhydrous solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF).
Equipment:
-
UV lamp (e.g., 365 nm wavelength).
-
Reaction vessel (e.g., a shallow glass dish).
-
Magnetic stirrer (optional, for solution-based modification).
Procedure:
-
Preparation of the Reaction Solution:
-
Dissolve the allyl-functional polyurethane film in a suitable solvent (e.g., DCM) to create a solution of a desired concentration (e.g., 10% w/v).
-
Add the thiol compound to the solution. The molar ratio of thiol groups to allyl groups can be varied, but a slight excess of thiol is often used to ensure complete reaction (e.g., 1.2:1).
-
Add the photoinitiator to the solution (typically 1-5 mol% with respect to the allyl groups).
-
-
UV Curing:
-
Pour the solution into the glass dish to form a thin film.
-
Place the dish under the UV lamp. The distance from the lamp and the irradiation time will depend on the lamp's intensity and the specific reactants. A typical starting point is a 365 nm UV lamp at a distance of 10-15 cm for 30-60 minutes.
-
The reaction should be carried out in a well-ventilated area or under a fume hood.
-
-
Purification:
-
After UV exposure, evaporate the solvent.
-
Wash the resulting modified polyurethane film extensively with a solvent that dissolves the unreacted thiol and photoinitiator but not the polymer (e.g., ethanol (B145695) or methanol).
-
Dry the purified film in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
-
-
Characterization: The success of the modification can be confirmed by various analytical techniques, such as FTIR spectroscopy (disappearance of the allyl C=C peak around 1645 cm⁻¹ and the S-H peak around 2570 cm⁻¹, and appearance of new characteristic peaks from the thiol moiety) and contact angle measurements (to assess changes in surface properties).
Visualizations
Synthesis of Allyl-Functional Polyurethane
Caption: Workflow for the one-shot synthesis of allyl-functional polyurethane.
Thiol-Ene Modification Pathway
Caption: Reaction mechanism of the UV-initiated thiol-ene modification.
Logical Relationship of Components and Properties
Caption: Relationship between components and resulting polyurethane properties.
References
Application Notes and Protocols for the Williamson Ether Synthesis of Trimethylolpropane Monoallyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethylolpropane (B17298) monoallyl ether (TMPMAE) is a valuable chemical intermediate used in the synthesis of various materials, including resins, coatings, and as a crosslinking agent.[1] Its synthesis is typically achieved through the Williamson ether synthesis, a versatile and widely used method for preparing ethers.[2] This application note provides a detailed protocol for the synthesis of TMPMAE via the Williamson ether synthesis, focusing on reaction conditions that favor the formation of the mono-substituted product. The protocol is based on established methodologies described in the scientific and patent literature.[3][4]
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[2] In the case of TMPMAE synthesis, trimethylolpropane (TMP) is deprotonated by a strong base to form the corresponding alkoxide, which then reacts with an allyl halide, typically allyl chloride, in a nucleophilic substitution reaction.[3][5] The use of a phase-transfer catalyst (PTC) is often employed to facilitate the reaction between the water-soluble alkoxide and the organic-soluble allyl halide, enhancing reaction rates and yields.[3][6]
Key Reaction Parameters
Several factors influence the product distribution (mono-, di-, and tri-allyl ethers) in the synthesis of TMPMAE. To selectively synthesize the monoallyl ether, careful control of the following parameters is crucial:
-
Stoichiometry: A molar excess of trimethylolpropane relative to the allyl halide is generally used to favor mono-etherification.
-
Base: Strong bases such as sodium hydroxide (B78521) or potassium hydroxide are required to deprotonate the sterically hindered hydroxyl groups of TMP.[3][4] The concentration and rate of addition of the base can also affect selectivity.
-
Catalyst: Phase-transfer catalysts like crown ethers or quaternary ammonium (B1175870) salts are often used to improve the reaction efficiency.[3][6]
-
Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 60-150°C.[3]
-
Solvent: While the reaction can be carried out in the absence of a solvent, an organic solvent like butyl ether can be used as a reaction solvent and azeotropic dehydrating agent.[4]
Experimental Protocol
This protocol is a representative procedure for the synthesis of Trimethylolpropane Monoallyl Ether.
Materials:
-
Trimethylolpropane (TMP)
-
Allyl Chloride (or Allyl Bromide)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Phase-Transfer Catalyst (e.g., 15-Crown-5 or Tetrabutylammonium Bromide)
-
Organic Solvent (optional, e.g., Butyl Ether)
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add trimethylolpropane (TMP) and the phase-transfer catalyst. If using a solvent, add it at this stage.
-
Heating and Inert Atmosphere: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 90-110°C) under an inert atmosphere (e.g., nitrogen).[3][7]
-
Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) dropwise to the reaction mixture using the dropping funnel.[3] The addition should be controlled to maintain the desired reaction temperature.
-
Addition of Allyl Halide: Concurrently or sequentially, add allyl chloride to the reaction mixture. To favor the mono-ether, a molar ratio of TMP to allyl chloride greater than 1:1 should be used.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for several hours (e.g., 3-10 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC or TLC).[3] During the reaction, water may be removed azeotropically if a suitable solvent is used.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.[7]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with a brine solution.
-
Neutralize the aqueous layer with hydrochloric acid before disposal.
-
-
Purification:
Data Presentation
The following table summarizes representative quantitative data for the synthesis of trimethylolpropane allyl ethers under various conditions, as reported in the literature. Note that the product is often a mixture of mono-, di-, and tri-allyl ethers.
| Reactants (Molar Ratio TMP:Allyl Chloride:Base) | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Product Distribution (Mono:Di:Tri) | Yield (%) | Reference |
| 1:1.5:2.1 | Crown Ether (0.8) | 90-110 | 3-10 | 13.6 : 82.3 : 3.8 | 80-85 | [3] |
| 1:1.5:2.1 | Crown Ether (0.8) | 90-110 | 3-10 | 13.2 : 85.0 : 1.6 | 80-85 | [3] |
| 1:2.1:2.1 (as sodium salt) | None | 65 | 4 | 7.01 : 91.30 : 0.81 | Not Specified | [4] |
| 1:2.1:4 | PEG-6000 | 80 | 3.5-4.5 | Diallyl ether >92% | High | [5] |
Visualizations
Experimental Workflow
Signaling Pathway (Reaction Mechanism)
References
- 1. perstorp.com [perstorp.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
- 4. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 5. CN102659532A - Method for synthesis of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. Trimethylolpropane diallyl ether synthesis - chemicalbook [chemicalbook.com]
Application Notes: Trimethylolpropane Monoallyl Ether (TMPMAE) for Specialty Polymer Production
AN-SP-001
Introduction
Trimethylolpropane monoallyl ether (TMPMAE) is a versatile trifunctional monomer that serves as a valuable building block in the synthesis of a variety of specialty polymers.[1] Its unique molecular structure, featuring two primary hydroxyl groups and one allyl ether group, allows for its participation in a range of polymerization reactions. The hydroxyl groups can undergo esterification or react with isocyanates, while the allyl group is available for free-radical polymerization, thiol-ene reactions, and other addition chemistries.[1] This dual functionality makes TMPMAE an excellent candidate for creating crosslinked networks, introducing hydroxyl functionality into polymer backbones, and synthesizing dendritic or star-shaped polymers.[1]
These application notes provide detailed protocols for the utilization of TMPMAE in the production of specialty polymers, including acrylic polyols and hyperbranched polyols via thiol-ene chemistry. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Key Features of TMPMAE in Polymer Synthesis:
-
Dual Functionality: Possesses both hydroxyl and allyl groups, enabling multiple reaction pathways.[1]
-
Crosslinking Capabilities: The allyl group facilitates the formation of crosslinked polymer networks, enhancing mechanical properties and thermal stability.[1]
-
Hydroxyl-Functional Monomer: Introduces reactive hydroxyl groups into polymer chains, which can be utilized for subsequent reactions such as curing with isocyanates or melamine (B1676169) resins.[2]
-
Improved Flexibility and Lower Viscosity: The aliphatic structure of TMPMAE can lead to polymers with increased flexibility and lower viscosity compared to those made with other functional monomers.[2]
-
Biodegradability Potential: As a component in aliphatic polycarbonates, it can contribute to the development of biodegradable and bio-absorbable polymers.[3]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 682-11-1 |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 160 °C @ 33 mm Hg |
| Density | 1.01 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.467 |
| Solubility | Soluble in organic solvents |
Application 1: Synthesis of Acrylic Polyols for Coatings
TMPMAE is an effective hydroxyl-functional co-monomer in the production of acrylic polyols, which are key components in high-performance coatings, such as those used in the automotive industry.[2] The incorporation of TMPMAE can lead to resins with a good balance of hardness and flexibility, as well as lower viscosity.[2]
Experimental Protocol: Synthesis of Styrene-Acrylic Polyol using TMPMAE
This protocol is adapted from a standard formulation for assessing hydroxyl-functional monomers in acrylic polyols.[2]
Materials:
-
This compound (TMPMAE)
-
Butyl acrylate (B77674)
-
Xylene (solvent)
-
Radical initiator (e.g., tert-Butyl peroxy-2-ethylhexanoate)
-
Nitrogen gas supply
-
Reaction kettle with a stirrer, condenser, thermometer, and addition funnels
Procedure:
-
Reactor Setup: A reaction kettle is equipped with a mechanical stirrer, a condenser, a thermometer, and two addition funnels. The system is purged with nitrogen to create an inert atmosphere.
-
Monomer and Initiator Preparation:
-
Prepare a monomer blend of styrene and butyl acrylate in a weight ratio of 2:1.
-
Prepare a solution of the radical initiator in xylene.
-
Prepare a solution of TMPMAE in xylene.
-
-
Reaction:
-
Heat the xylene in the reaction kettle to 150 °C under a nitrogen blanket.
-
Simultaneously and dropwise, add the monomer blend and the initiator solution to the refluxing xylene over a period of 5 hours.[2] The TMPMAE solution is also added concurrently during this period.
-
Maintain the reaction temperature at 150 °C throughout the addition process.
-
-
Completion and Initiator Destruction:
-
After the 5-hour addition is complete, maintain the reaction mixture at 150 °C to ensure complete monomer conversion and to destroy any residual initiator.[2] The absence of the allyl double bond can be confirmed by IR spectroscopy.
-
-
Cooling and Characterization:
-
Cool the reactor to room temperature.
-
The resulting acrylic polyol solution can be characterized for its hydroxyl number, acid number, viscosity, and non-volatile content.
-
Formulation and Properties of a TMPMAE-based Acrylic Polyol
| Component | Amount (by weight) |
| Styrene | Varies (to maintain 2:1 ratio with Butyl Acrylate) |
| Butyl Acrylate | Varies (to maintain 2:1 ratio with Styrene) |
| This compound (TMPMAE) | Varies (to achieve desired OH number) |
| Xylene | Varies (to achieve desired non-volatile content) |
| Initiator | Varies |
Note: Specific amounts are adjusted to achieve a target hydroxyl number, typically in the same range as standard hydroxyl-functional monomers for comparison.[2]
Curing of the Acrylic Polyol
The synthesized hydroxyl-functional acrylic polyol can be cured using melamine or isocyanate resins to form a durable coating.
Curing with Melamine Resin:
-
Blend the acrylic polyol with a melamine resin (e.g., a blend of melamine and toluene (B28343) sulfonamide at a 10:1 molar ratio) at a solid content ratio of 68:32 (acrylic resin:amino resin).[2]
-
Apply the formulation to a substrate.
-
Cure at 140 °C for 35 minutes.[2]
Curing with Isocyanate Resin:
-
Mix the acrylic polyol with a polyisocyanate (e.g., Desmodur 3790®) at a 1:1 hydroxyl to isocyanate ratio.[2]
-
The curing can be performed at room temperature without the addition of a catalyst.[2]
Application 2: Synthesis of Hyperbranched Polyols via Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry provides a highly efficient and solvent-free method for synthesizing highly functional polyols.[4] TMPMAE, with its terminal double bond, readily reacts with multifunctional thiols under UV irradiation to produce hyperbranched polyols. These polyols are valuable precursors for rigid polyurethane foams and other high-performance polymers.[4]
Experimental Protocol: Photochemical Synthesis of a Hexafunctional Polyol
This protocol describes the reaction of this compound with Trimethylolpropane tris(3-mercaptopropionate).[4]
Materials:
-
This compound (TMPMAE)
-
Trimethylolpropane tris(3-mercaptopropionate) (TMP-3MPA)
-
2-Hydroxy-2-methylpropiophenone (B179518) (photoinitiator)
-
UV lamp (e.g., 20 W)
-
Glass reaction vessel with a magnetic stirrer
Procedure:
-
Reactant Mixture: In a glass vessel, combine Trimethylolpropane tris(3-mercaptopropionate) and this compound in a 1:3 molar ratio (1 mole of TMP-3MPA to 3 moles of TMPMAE to ensure a 1:1 stoichiometric ratio of thiol to ene functional groups).
-
Photoinitiator Addition: Add approximately 1.0 wt% of 2-hydroxy-2-methylpropiophenone to the mixture.[4]
-
UV Curing: Stir the reaction mixture under a UV lamp for 1-3 hours at room temperature.[4] The reaction progress can be monitored by the disappearance of the thiol and allyl peaks in FT-IR spectroscopy.
-
Product Characterization: The resulting highly viscous polyol can be characterized for its hydroxyl number, acid value, and viscosity.[4]
Properties of Synthesized Hyperbranched Polyol
| Property | Typical Value |
| Hydroxyl Number (mg KOH/g) | Varies based on purity and conversion |
| Acid Value (mg KOH/g) | Typically low |
| Viscosity at 25 °C (cP) | Significantly higher than starting materials |
Visualizations
Experimental Workflow for Acrylic Polyol Synthesis
Caption: Workflow for the synthesis of acrylic polyols using TMPMAE.
Signaling Pathway for Thiol-Ene "Click" Chemistry
Caption: Mechanism of the UV-initiated thiol-ene reaction with TMPMAE.
References
Application Notes and Protocols: Trimethylolpropane Monoallyl Ether (TMPMAE) in UV Curable Resins
For: Researchers, scientists, and drug development professionals.
Introduction
Trimethylolpropane (B17298) monoallyl ether (TMPMAE), also known as 2-(allyloxymethyl)-2-ethyl-1,3-propanediol, is a unique multifunctional monomer with potential applications in UV curable resins. Its structure combines a reactive allyl ether group with two hydroxyl groups, offering a versatile building block for polymer synthesis. In the realm of UV curing, the allyl ether functionality is particularly valuable for its ability to mitigate oxygen inhibition, a common issue that can lead to incomplete surface curing. The hydroxyl groups provide sites for further chemical modification or can contribute to the adhesion and polarity of the final cured polymer. These application notes provide an overview of the potential uses of TMPMAE in UV curable resins, along with generalized experimental protocols for its evaluation.
Due to a limited amount of published research specifically detailing the performance of TMPMAE in UV curable resins, the experimental protocols and performance data provided herein are based on established methodologies for analogous compounds, such as trimethylolpropane diallyl ether (TMPDE) and trimethylolpropane triacrylate (TMPTA). These should serve as a comprehensive guide for the evaluation of TMPMAE in novel formulations.
Physicochemical Properties of Trimethylolpropane Monoallyl Ether
A summary of the key physical and chemical properties of TMPMAE is presented in Table 1. This data is essential for formulation design and safety considerations.
| Property | Value |
| CAS Number | 682-11-1 |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 160.5 °C @ 25 mbar |
| Melting Point | -10 °C |
| Density | 1.01 g/cm³ @ 25 °C |
| Refractive Index | n20/D 1.467 |
| Flash Point | 113 °C (closed cup) |
| Solubility | Slightly soluble in water |
| Hydroxyl Value | ~640 mg KOH/g |
| Viscosity | ~170 mPas @ 20°C |
Applications in UV Curable Resins
Based on its chemical structure, TMPMAE is anticipated to be a valuable component in UV curable formulations for various applications:
-
Reactive Diluent: With its relatively low viscosity, TMPMAE can be used as a reactive diluent to reduce the viscosity of highly viscous oligomers, improving the processability of the formulation without contributing to volatile organic compound (VOC) emissions.[1]
-
Crosslinking Agent: The allyl ether group can participate in free-radical polymerization, allowing TMPMAE to act as a crosslinker, thereby increasing the network density of the cured polymer.
-
Adhesion Promoter: The presence of two hydroxyl groups can enhance the adhesion of the cured resin to polar substrates through hydrogen bonding.
-
Modifier for Mechanical Properties: As a monofunctional allyl ether with a flexible aliphatic backbone, TMPMAE may be used to improve the flexibility and impact resistance of otherwise brittle UV-cured resins.
-
Oxygen Scavenger: Allyl ethers are known to react with peroxy radicals, which are formed in the presence of oxygen and can terminate the polymerization chain. By scavenging these radicals, TMPMAE can help to ensure a tack-free surface cure.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of UV curable resins incorporating TMPMAE. These are generalized procedures and may require optimization for specific formulations and applications.
Formulation of UV-Curable Resin
Objective: To prepare a series of UV curable formulations with varying concentrations of TMPMAE.
Materials:
-
Urethane acrylate (B77674) or epoxy acrylate oligomer
-
This compound (TMPMAE)
-
Reactive diluent (e.g., isobornyl acrylate, IBOA)[2]
-
Photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO)[3]
Procedure:
-
In a light-protected container, combine the desired amounts of the oligomer and reactive diluent.
-
Add the specified percentage of TMPMAE to the mixture.
-
Gently stir the mixture with a magnetic stirrer until a homogeneous solution is obtained.
-
Add the photoinitiator to the formulation and continue stirring until it is completely dissolved.
-
Allow the formulation to sit for a short period to allow any air bubbles to dissipate.
Example Formulations:
| Component | Formulation 1 (Control) | Formulation 2 | Formulation 3 |
| Urethane Acrylate Oligomer | 60% | 50% | 40% |
| Isobornyl Acrylate (IBOA) | 37% | 37% | 37% |
| TMPMAE | 0% | 10% | 20% |
| TPO Photoinitiator | 3% | 3% | 3% |
UV Curing Procedure
Objective: To cure the prepared formulations into solid polymer films.
Equipment:
-
UV curing chamber with a mercury vapor lamp or LED lamp of a specific wavelength (e.g., 365 nm).
-
Radiometer to measure UV intensity.
-
Substrate for coating (e.g., glass slides, metal panels).
-
Film applicator for uniform coating thickness.
Procedure:
-
Apply the formulated resin to the substrate using a film applicator to ensure a consistent thickness (e.g., 50 µm).
-
Place the coated substrate in the UV curing chamber.
-
Expose the sample to UV radiation at a controlled intensity (e.g., 100 mW/cm²) for a specified duration. The curing time will need to be optimized for each formulation.
-
After curing, allow the sample to cool to room temperature before performing any characterization.
Evaluation of Curing Kinetics by Photo-DSC
Objective: To determine the rate and extent of polymerization of the UV curable formulations.
Equipment:
-
Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory.
Procedure:
-
Place a small, accurately weighed sample (3-5 mg) of the liquid formulation into an open aluminum DSC pan.[4]
-
Place the pan in the DSC cell and equilibrate at the desired temperature (e.g., 25 °C).
-
Expose the sample to UV light of a known intensity and wavelength range through the photocalorimetry accessory.[4]
-
Record the heat flow as a function of time during the UV exposure.
-
The total heat evolved is proportional to the extent of conversion, and the rate of heat evolution corresponds to the rate of polymerization.
Characterization of Cured Resin Properties
Objective: To evaluate the physical and mechanical properties of the cured polymer films.
-
Hardness:
-
Pencil Hardness: Determine the hardness of the cured coating according to ASTM D3363 by attempting to scratch the surface with pencils of known hardness.
-
Pendulum Hardness: Measure the hardness using a König or Persoz pendulum tester according to ASTM D4366.
-
-
Adhesion:
-
Cross-Hatch Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch test as per ASTM D3359.
-
-
Flexibility:
-
Mandrel Bend Test: Assess the flexibility and elongation of the cured film by bending the coated substrate over a series of cylindrical mandrels of decreasing diameter, according to ASTM D522.
-
-
Chemical Resistance:
-
Solvent Rub Test: Evaluate the resistance of the cured coating to various solvents (e.g., methyl ethyl ketone, isopropanol) by rubbing the surface with a solvent-saturated cloth and observing any degradation, as per ASTM D5402.
-
Data Presentation
The following tables provide a template for organizing the data obtained from the experimental protocols. Due to the lack of specific published data for TMPMAE, illustrative data for a related compound, Trimethylolpropane Triacrylate (TMPTA), is provided for context.[4][5]
Table 2: Curing Characteristics (Illustrative Example with TMPTA)
| Formulation | Peak Exotherm (W/g) | Time to Peak (s) | Total Conversion (%) |
| Control (0% TMPTA) | 15.2 | 5.8 | 85.3 |
| 10% TMPTA | 18.5 | 4.2 | 92.1 |
| 20% TMPTA | 22.1 | 3.1 | 95.6 |
Table 3: Mechanical Properties of Cured Films (Illustrative Example with TMPTA)
| Formulation | Pencil Hardness | Adhesion (ASTM D3359) | Flexibility (Mandrel Bend) |
| Control (0% TMPTA) | H | 5B | Passes 1/8" |
| 10% TMPTA | 2H | 5B | Passes 1/4" |
| 20% TMPTA | 4H | 5B | Fails 1/4" |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of TMPMAE in UV curable resins.
Caption: Experimental workflow for UV curable resin formulation and evaluation.
Caption: Proposed mechanism of oxygen inhibition mitigation by allyl ethers.
Caption: Logical flow for evaluating TMPMAE in a UV curable resin system.
References
- 1. Rubber Seed Oil-Based UV-Curable Polyurethane Acrylate Resins for Digital Light Processing (DLP) 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers | MDPI [mdpi.com]
- 5. adhesion.kr [adhesion.kr]
Application Notes and Protocols for Trimethylolpropane Monoallyl Ether in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile monomer utilized in the synthesis of functional polyesters. Its unique structure, featuring two primary hydroxyl groups and one allyl ether group, allows for its incorporation into polyester (B1180765) backbones through traditional polycondensation reactions while retaining a reactive allyl functionality for subsequent crosslinking or modification. This functionality makes TMPME an attractive building block for creating unsaturated polyesters for a variety of applications, including coatings, adhesives, and advanced composite materials. The allyl group can participate in free-radical curing, often in dual-cure systems (UV and/or air-drying), providing a pathway to durable, crosslinked networks.
These application notes provide an overview of the use of TMPME in polyester synthesis, including detailed experimental protocols and characterization methods.
Key Applications
The incorporation of TMPME into polyester resins imparts several desirable properties:
-
Unsaturation for Crosslinking: The pendant allyl group provides a site for free-radical polymerization, enabling curing via UV radiation or oxidative air-drying mechanisms.
-
Improved Flexibility: The aliphatic nature of TMPME can introduce greater flexibility into the polyester backbone compared to purely aromatic systems.
-
Enhanced Solubility: The presence of the ether linkage can improve the solubility of the resulting polyester resin in various organic solvents.
-
Functionalization Handle: The allyl group can be further modified post-polymerization through various chemical reactions (e.g., thiol-ene click chemistry, epoxidation) to introduce other functionalities.
Data Presentation
The following tables summarize typical starting materials and potential properties of unsaturated polyesters synthesized using Trimethylolpropane Monoallyl Ether. The data is representative and will vary depending on the specific reaction conditions and co-monomers used.
Table 1: Typical Monomers and Catalysts for TMPME-Based Unsaturated Polyester Synthesis
| Component | Example | Function |
| Allyl-Functional Monomer | This compound (TMPME) | Introduces unsaturation and branching |
| Diol/Polyol | Ethylene Glycol, Propylene (B89431) Glycol, Neopentyl Glycol | Controls flexibility and hydroxyl functionality |
| Unsaturated Diacid/Anhydride (B1165640) | Maleic Anhydride, Fumaric Acid | Provides primary sites for crosslinking |
| Saturated Diacid/Anhydride | Phthalic Anhydride, Adipic Acid, Isophthalic Acid | Modifies mechanical properties and flexibility |
| Catalyst | p-Toluenesulfonic acid (p-TSA), Dibutyltin oxide | Accelerates the esterification reaction |
| Inhibitor | Hydroquinone (B1673460) | Prevents premature gelation during synthesis |
Table 2: Representative Properties of TMPME-Based Unsaturated Polyesters
| Property | Typical Value Range | Method of Analysis |
| Acid Value (mg KOH/g) | 15 - 50 | Titration |
| Hydroxyl Number (mg KOH/g) | 40 - 100 | Titration |
| Viscosity at 25°C (mPa·s) | 500 - 5000 | Rotational Viscometer |
| Number Average Molecular Weight (Mn, g/mol ) | 1000 - 3000 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg, °C) | 30 - 80 | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
The following protocols describe the synthesis of unsaturated polyesters incorporating TMPME.
Protocol 1: Synthesis of an Allyl Ether-Modified Unsaturated Polyester
This protocol is a representative procedure for the synthesis of an unsaturated polyester resin using TMPME, a diol, and a combination of saturated and unsaturated anhydrides.
Materials:
-
This compound (TMPME)
-
Propylene glycol (PG)
-
Phthalic anhydride (PA)
-
Maleic anhydride (MA)
-
p-Toluenesulfonic acid (p-TSA) as a catalyst
-
Hydroquinone as an inhibitor
-
Xylene (for azeotropic water removal)
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Reactor Setup: Assemble the reaction kettle with the mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap. Ensure all glassware is dry.
-
Charging Monomers: Charge the calculated amounts of this compound, propylene glycol, phthalic anhydride, and maleic anhydride into the reaction kettle. A typical molar ratio might be (PG + TMPME) : (PA + MA) of 1.1 : 1.0 to ensure hydroxyl termination. The ratio of MA to PA will determine the degree of unsaturation.
-
Inert Atmosphere: Add a small amount of hydroquinone (e.g., 0.02% of total monomer weight) to inhibit premature polymerization. Add xylene (e.g., 2-5% of total monomer weight) to facilitate azeotropic removal of water.
-
Heating and Reaction: Begin stirring and purge the reactor with a slow stream of nitrogen gas. Heat the mixture to 150-160°C.
-
Esterification: Once the initial mixture is molten and homogeneous, add the p-TSA catalyst (e.g., 0.1-0.3% of total monomer weight). Gradually increase the temperature to 190-210°C.[1] Water will begin to collect in the Dean-Stark trap as the esterification reaction proceeds.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops to the desired level (typically below 30 mg KOH/g). This can take several hours.
-
Vacuum Application (Optional): To drive the reaction to completion and remove the final traces of water and volatile components, a vacuum can be applied towards the end of the reaction while maintaining the temperature.
-
Cooling and Dilution: Once the desired acid value is reached, turn off the heating and allow the reactor to cool to around 100°C under a nitrogen blanket. If desired, the polyester resin can be diluted with a reactive diluent such as styrene (B11656) or a vinyl ether to a specific viscosity.
-
Storage: Store the final unsaturated polyester resin in a sealed, opaque container in a cool, dark place.
Protocol 2: Characterization of the Synthesized Unsaturated Polyester
1. Acid Value Determination (ASTM D1639):
-
Accurately weigh a sample of the polyester resin into an Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent mixture (e.g., toluene/isopropanol).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) until a faint pink endpoint is reached and persists for at least 30 seconds.
-
Calculate the acid value using the following formula:
-
Acid Value (mg KOH/g) = (V × N × 56.1) / W
-
Where: V = volume of KOH solution used (mL), N = normality of the KOH solution, W = weight of the sample (g).
-
2. Hydroxyl Number Determination (ASTM D4274):
-
This method involves the acetylation of the hydroxyl groups with a known excess of acetic anhydride in pyridine, followed by titration of the unreacted acetic anhydride with a standardized KOH solution.
3. Viscosity Measurement (ASTM D2196):
-
Use a rotational viscometer with a suitable spindle and speed to measure the viscosity of the neat or diluted polyester resin at a controlled temperature (typically 25°C).
4. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polyester. Use polystyrene standards for calibration.
5. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the polyester by the appearance of a strong ester carbonyl (C=O) stretching band (around 1730 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) band from the carboxylic acid and the anhydride C=O bands. The presence of the allyl group can be confirmed by the C=C stretching vibration around 1645 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provide detailed structural information about the polyester, including the incorporation of TMPME and the ratio of different monomer units.
Visualizations
Polyester Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an unsaturated polyester using TMPME.
Caption: General workflow for the synthesis of TMPME-based unsaturated polyester.
Logical Relationship of Monomers to Polyester Properties
The following diagram illustrates how the choice of monomers influences the final properties of the unsaturated polyester.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimethylolpropane Monoallyl Ether (TMPMAE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of Trimethylolpropane (B17298) monoallyl ether (TMPMAE) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Trimethylolpropane monoallyl ether (TMPMAE)?
A1: The most common and effective method for synthesizing TMPMAE is a variation of the Williamson ether synthesis. This process involves reacting trimethylolpropane (TMP) with an allyl halide, such as allyl chloride, in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][2] Modern, high-yield procedures often perform this reaction in two distinct steps: formation of an alkali metal salt of TMP, followed by the etherification reaction.[3][4]
Q2: Why is the yield of my TMPMAE synthesis lower than expected?
A2: Low yields are typically attributed to side reactions, the most significant of which is the hydrolysis of allyl chloride.[5] If water is present in the reaction mixture (either from aqueous reagents or as a byproduct), it can react with allyl chloride to form allyl alcohol and diallyl ether, consuming the reactant and complicating purification.[4][5] Other factors include incomplete reaction, non-optimal reactant ratios leading to undesired poly-allylated products, and losses during product isolation.
Q3: How can I minimize the formation of diallyl and triallyl ether byproducts?
A3: The formation of diallyl and triallyl ethers is a common issue and is primarily controlled by the stoichiometry of the reactants.[5] To favor the formation of the mono-ether, it is crucial to carefully control the molar ratio of trimethylolpropane to allyl chloride and base. Using a molar excess of TMP relative to the allylating agent can help, as can the slow, dropwise addition of allyl chloride to the reaction mixture. This ensures that the concentration of the allylating agent is kept low, reducing the probability of multiple allylations on a single TMP molecule.
Q4: What is the purpose of a phase-transfer catalyst (PTC) and is it always necessary?
A4: A phase-transfer catalyst, such as a crown ether or a quaternary ammonium (B1175870) salt, is used to facilitate the reaction between reactants that are in different phases (e.g., a solid salt and a liquid alkylating agent).[5][6] The PTC helps transport the anionic TMP salt into the organic phase where it can react with allyl chloride, thereby increasing the reaction rate. However, some highly optimized modern processes, particularly those using butyl ether as a solvent and azeotropic dehydration, can achieve high yields without a PTC, which simplifies purification and reduces costs.[3][4]
Q5: What are the advantages of using azeotropic dehydration before the etherification step?
A5: Azeotropic dehydration is a critical step for maximizing yield. By heating the initial mixture of TMP, alkali, and a suitable solvent (like butyl ether), water is removed from the system as an azeotrope.[3][4] This accomplishes two goals: it drives the formation of the anhydrous trimethylolpropane alkali metal salt, making it a more reactive nucleophile, and it removes the water that would otherwise cause the hydrolysis of allyl chloride.[2] This prevention of side reactions is the primary reason for the significantly higher yields and product purity seen in two-step processes.[3][4]
Troubleshooting Guide
Problem 1: Low overall yield with significant amounts of allyl alcohol and diallyl ether detected.
-
Probable Cause: Presence of water in the reaction system, leading to the hydrolysis of allyl chloride.[5] This is common when using aqueous sodium hydroxide or if the reagents are not anhydrous.
-
Solution:
-
Implement Azeotropic Dehydration: Use a solvent like butyl ether to remove water azeotropically after adding solid NaOH or KOH to the TMP.[3][4] Ensure this dehydration is complete before adding allyl chloride.
-
Use Solid Alkali: Employ solid pellets or flakes of NaOH or KOH instead of an aqueous solution to minimize the initial water content.[3][4]
-
Dry Reagents: Ensure all reagents and solvents are appropriately dried before use.
-
Problem 2: The final product contains a high proportion of diallyl and triallyl ethers compared to the desired monoallyl ether.
-
Probable Cause: Incorrect stoichiometry or poor control over the addition of the alkylating agent. A high local concentration of allyl chloride can favor multiple substitutions.
-
Solution:
-
Adjust Molar Ratios: Carefully calculate and adjust the molar ratios of TMP, allyl chloride, and the base to favor mono-substitution. The optimal ratio may require empirical determination.
-
Controlled Addition: Add the allyl chloride to the reaction mixture slowly and dropwise, with vigorous stirring.[3] This maintains a low concentration of the alkylating agent, reducing the likelihood of poly-allylation.
-
Temperature Control: Run the etherification reaction at a moderate temperature (e.g., 45-70°C) to control the reaction rate.[3]
-
Problem 3: The reaction is very slow or fails to reach completion.
-
Probable Cause: Insufficient activation of the trimethylolpropane, poor mixing, or a reaction temperature that is too low.
-
Solution:
-
Ensure Complete Salt Formation: Confirm that the initial reaction between TMP and the alkali base is complete (e.g., by ensuring all water has been removed via azeotropic distillation).
-
Improve Agitation: Use efficient mechanical stirring to ensure good contact between the reactants, especially in a heterogeneous mixture.
-
Optimize Temperature: While high temperatures can promote side reactions, a temperature that is too low will slow the rate of etherification. Experiment within the recommended range for the specific protocol.
-
Consider a Phase-Transfer Catalyst: If anhydrous conditions and good mixing are still insufficient, the addition of a suitable PTC (e.g., 2-6% by mass of TMP) can significantly accelerate the reaction.[5]
-
Problem 4: Product discoloration occurs or difficulties arise during vacuum distillation (e.g., bumping, decomposition).
-
Probable Cause: Formation of peroxides, which are a common and dangerous byproduct in reactions involving ethers.[3][4] These can become concentrated during distillation and decompose explosively.
-
Solution:
-
Incorporate a Peroxide Removal Step: Before distillation, wash the organic phase with a solution of a reducing agent (e.g., sodium sulfite) to decompose any peroxides.[3]
-
Use Nitrogen Atmosphere: While not always required, performing the reaction and distillation under an inert nitrogen atmosphere can help prevent peroxide formation.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution This table summarizes typical product compositions obtained under various conditions, illustrating the impact of stoichiometry and catalyst use.
| Molar Ratio (TMP:Allyl Chloride:NaOH) | Catalyst | Temp (°C) | TMPMAE (%) | TMP Diallyl Ether (%) | TMP Triallyl Ether (%) | Reference |
| 1:1.7:1.7 (approx.) | Crown Ether | 90-110 | 13.6 | 82.3 | 3.8 | [5] |
| 1:1.7:1.7 (approx.) | Crown Ether | 90-110 | 13.2 | 85.0 | 1.6 | [5] |
| 1:2.1:2.1 (approx.) | None | 45-55 | 6.6 | 91.5 | 0.8 | [3] |
Note: Ratios are approximated from mass ratios provided in source patents. The data clearly shows that specific conditions can be tuned to favor the production of diallyl ether; achieving high selectivity for the monoallyl ether requires different stoichiometric control.
Experimental Protocols
High-Yield Two-Step Synthesis of TMP Ethers via Azeotropic Dehydration
This protocol is based on modern methods designed to maximize yield by eliminating water prior to etherification.[3][4]
Materials:
-
Trimethylolpropane (TMP)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Allyl Chloride
-
Butyl Ether (as solvent and azeotropic agent)
-
Deionized Water
-
Sodium Sulfite (B76179) (or other suitable reducing agent)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
Equipment:
-
Reaction flask equipped with a mechanical stirrer, thermometer, addition funnel, and a Dean-Stark trap or similar distillation setup.
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Step 1: Azeotropic Dehydration and Salt Formation a. To the reaction flask, add Trimethylolpropane (TMP), solid Sodium Hydroxide, and butyl ether. b. Heat the mixture to 93-105°C with vigorous stirring.[3] Water will begin to separate and be collected in the Dean-Stark trap. c. Continue heating until no more water is collected, which indicates the complete formation of the anhydrous TMP sodium salt. This typically takes 1.5-2.0 hours.[3]
-
Step 2: Etherification a. Cool the reaction mixture to 45-70°C.[3] b. Using the addition funnel, add allyl chloride dropwise to the mixture over 1.5-3.0 hours while maintaining the temperature and stirring.[3] c. After the addition is complete, allow the reaction to continue stirring for an additional 2 hours at the same temperature to ensure completion.[3]
-
Step 3: Workup and Peroxide Removal a. Cool the reaction mixture to room temperature. b. Add water to dissolve the inorganic salts (NaCl) formed during the reaction.[3] c. Transfer the mixture to a separatory funnel and separate the aqueous and organic (butyl ether) layers. d. Wash the organic layer with a dilute solution of sodium sulfite to remove any potential peroxides, followed by a wash with deionized water until the pH is neutral.[3]
-
Step 4: Purification a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Remove the butyl ether solvent under reduced pressure using a rotary evaporator. d. Purify the resulting crude product by vacuum distillation to isolate the this compound.
Visualizations
Diagram 1: High-Yield TMPMAE Synthesis Workflow
This diagram illustrates the optimized two-step experimental workflow for synthesizing TMPMAE, emphasizing the critical dehydration stage.
Caption: Optimized workflow for TMPMAE synthesis.
Diagram 2: Troubleshooting Logic for Low TMPMAE Yield
This flowchart provides a logical path for diagnosing and solving common issues leading to poor yields in TMPMAE synthesis.
Caption: Troubleshooting flowchart for TMPMAE synthesis.
References
- 1. Buy this compound | 682-11-1 [smolecule.com]
- 2. This compound | 682-11-1 | Benchchem [benchchem.com]
- 3. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 4. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 5. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Trimethylolpropane Monoallyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trimethylolpropane (B17298) monoallyl ether (TMPME).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of Trimethylolpropane monoallyl ether (TMPME) is very low. What are the potential causes and how can I improve it?
A1: Low yield in TMPME synthesis is a common issue and can stem from several factors. The primary synthesis route is a Williamson ether synthesis, which is an SN2 reaction between an alkoxide of trimethylolpropane (TMP) and an allyl halide.[1] Here are the most common culprits for low yield and how to address them:
-
Incomplete Deprotonation of TMP: For the reaction to proceed, the hydroxyl groups of TMP must be deprotonated to form the alkoxide. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to poor conversion.
-
Troubleshooting:
-
Ensure you are using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[2][3]
-
Use at least a stoichiometric amount of base relative to the TMP you want to react.
-
Consider using a stronger base like sodium hydride (NaH) if you are working in a non-aqueous solvent, which will drive the deprotonation to completion.[1]
-
-
-
Presence of Water: Water in the reaction mixture can lead to several side reactions, most notably the hydrolysis of your allyl halide (e.g., allyl chloride) to form allyl alcohol and subsequently diallyl ether.[2] This consumes your electrophile and complicates purification.
-
Troubleshooting:
-
Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried.
-
Employ azeotropic dehydration. A common industrial practice is to heat the mixture of TMP, base, and a solvent like butyl ether to remove water azeotropically before adding the allyl halide.[3][4] This is a highly effective method for minimizing water-related side reactions.
-
-
-
Suboptimal Reaction Temperature: The Williamson ether synthesis is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a reasonable timeframe. Conversely, excessively high temperatures can promote elimination side reactions, although this is less of a concern with primary halides like allyl chloride.[1]
-
Troubleshooting:
-
Maintain the reaction temperature within the optimal range. For the synthesis of TMPME, temperatures between 60°C and 150°C have been reported, with a narrower range of 90-110°C often being optimal.[2] A lower temperature (45-70°C) may be used for the etherification step after initial dehydration at a higher temperature.[3]
-
-
-
Inefficient Mixing: If the reaction mixture is not adequately stirred, the reactants may not come into sufficient contact, especially in a multiphase system (e.g., solid base, organic solvent).
-
Troubleshooting:
-
Ensure vigorous and consistent stirring throughout the reaction.
-
-
Q2: I am observing a significant amount of diallyl and triallyl ether in my product mixture. How can I improve the selectivity for the monoallyl ether?
A2: The formation of di- and triallyl ethers is a result of over-alkylation, where the remaining hydroxyl groups of the desired TMPME or the intermediate diallyl ether are also deprotonated and react with the allyl halide. Controlling the stoichiometry and reaction conditions is key to maximizing the yield of the monoallyl ether.
-
Stoichiometry of Reactants: The molar ratio of trimethylolpropane to allyl halide is a critical parameter. Using a large excess of the allyl halide will inevitably lead to a higher proportion of di- and tri-substituted products.
-
Troubleshooting:
-
Carefully control the stoichiometry. While a slight excess of allyl chloride may be necessary to drive the reaction to completion, a large excess should be avoided if high selectivity for the monoallyl ether is desired. Some procedures use an excess of allyl chloride to maximize the conversion of TMP, but this will result in a mixture of ethers that needs to be separated.[2]
-
-
-
Method of Reagent Addition: The way the reagents are added can significantly impact the local concentrations and thus the selectivity.
-
Troubleshooting:
-
Instead of adding all the base at once, consider a slow, dropwise addition of the alkaline solution to the mixture of TMP and allyl chloride.[2] This helps to maintain a low concentration of the highly reactive alkoxide, favoring mono-alkylation.
-
-
-
Use of a Phase-Transfer Catalyst (PTC): In a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst can facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the allyl halide occurs. This can lead to more controlled reaction conditions and potentially higher selectivity.
-
Troubleshooting:
-
Consider adding a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt or a crown ether (e.g., PEG400).[2] This can improve the reaction rate and may help in controlling the extent of alkylation.
-
-
Q3: My final product is contaminated with allyl alcohol and diallyl ether. What is the cause of this and how can I prevent it?
A3: The presence of allyl alcohol and diallyl ether is a strong indication that your allyl halide is undergoing hydrolysis.[2] This is a common side reaction, especially when using aqueous bases.
-
Cause: Allyl chloride reacts with hydroxide ions (from NaOH or KOH) in the presence of water to form allyl alcohol. The allyl alcohol can then be deprotonated to form an allyl alkoxide, which can react with another molecule of allyl chloride to produce diallyl ether.
-
Troubleshooting:
-
The most effective way to prevent this is to minimize the amount of water in your reaction system. As mentioned in A1, using anhydrous reagents and performing an azeotropic dehydration step before adding the allyl halide is highly recommended.[3][4]
-
Using solid NaOH or KOH instead of an aqueous solution can also reduce the amount of water present.[5]
-
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in TMPME Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |
| TMP:Allyl Chloride:Catalyst Ratio | 15:25:0.8 (molar) | 1:2.1 (molar) | 1:2.2 (molar) | [2][3] |
| Base | 50% KOH solution | Solid NaOH | Solid NaOH | [2][3] |
| Catalyst | PEG400 | None | None | [2][3] |
| Solvent | None | Butyl Ether | Butyl Ether | [2][3] |
| Temperature | 110°C | Dehydration: 93°C, Etherification: 65°C | Dehydration: 93-105°C, Etherification: 45-70°C | [2][3] |
| Reaction Time | 8 hours | 3 hours addition, 1 hour stir | 2 hours addition, 2 hours stir | [2][3] |
| Yield (TMPME) | ~80.1% | Not specified | Not specified | [2] |
| Byproducts (Di- and Tri-allyl ether) | Diallyl: ~14.3%, Triallyl: ~4.9% | Diallyl: 91.30%, Monoallyl: 7.01%, Triallyl: 0.81% (Note: this synthesis targets the diallyl ether) | Not specified | [2][3] |
Note: The data in Condition 2 is for a synthesis targeting trimethylolpropane diallyl ether, and is included to illustrate the effect of stoichiometry on the product distribution.
Experimental Protocols
1. Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from a patented method and aims for a high yield of a mixture of allyl ethers, with TMPME being a major component.[2]
-
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Polyethylene glycol 400 (PEG400)
-
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add trimethylolpropane (e.g., 200 g), allyl chloride (e.g., 330 g), and PEG400 (e.g., 10.6 g).
-
Heat the mixture to 110°C with stirring.
-
Slowly add the 50% potassium hydroxide solution dropwise over 6-8 hours. During the addition, continuously remove the water that is formed via a Dean-Stark trap or similar apparatus.
-
After the addition is complete, continue to stir the reaction mixture at 110°C for another 1-2 hours until the reaction is complete (monitor by GC).
-
Cool the reaction mixture to room temperature and wash with water.
-
Separate the organic layer. The aqueous layer can be collected for potential recovery of unreacted materials.
-
Purify the organic layer by vacuum distillation to isolate the this compound.
-
2. Synthesis of Trimethylolpropane Allyl Ethers via Azeotropic Dehydration
This protocol is based on a method designed to minimize water-related side reactions by removing water before the etherification step.[3]
-
Materials:
-
Trimethylolpropane (TMP)
-
Solid Sodium Hydroxide (NaOH)
-
Butyl ether
-
Allyl chloride
-
-
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap, add trimethylolpropane (e.g., 1 mol), solid sodium hydroxide (e.g., 2.1 mol), and butyl ether (as a solvent and azeotropic agent).
-
Heat the mixture to 93-105°C to carry out azeotropic dehydration until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to 45-70°C.
-
Slowly add allyl chloride (e.g., 2.1 mol) to the reaction mixture over 2-3 hours while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture for another 1-2 hours to ensure the completion of the etherification reaction.
-
After the reaction is complete, add water to dissolve the sodium chloride byproduct.
-
The reaction mixture can be neutralized with an acid (e.g., 15% HCl).
-
Separate the organic layer containing the product from the aqueous layer.
-
The organic layer is then subjected to distillation to first remove the butyl ether solvent, followed by vacuum distillation to purify the trimethylolpropane allyl ethers.
-
3. Product Analysis by Gas Chromatography (GC)
-
Objective: To determine the relative amounts of unreacted TMP, TMPME, and the di- and tri-allyl ether byproducts.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5HT (30 m x 0.25 mm i.d.).
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions (Representative):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL
-
-
Data Analysis: Identify the peaks corresponding to TMP, TMPME, diallyl ether, and triallyl ether based on their retention times (which can be determined by running standards of the pure compounds if available). Calculate the relative peak areas to determine the composition of the mixture.
Mandatory Visualizations
Caption: Main reaction pathway for the synthesis of TMPME.
Caption: Key side reactions in TMPME production.
References
Technical Support Center: Purification of Trimethylolpropane Monoallyl Ether (TMPME)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trimethylolpropane (B17298) monoallyl ether (TMPME).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Trimethylolpropane monoallyl ether (TMPME)?
A1: Crude TMPME can contain a variety of impurities depending on the synthetic route and storage conditions. The most common impurities include:
-
Unreacted starting materials: Such as Trimethylolpropane (TMP).[1]
-
Over-etherified products: Trimethylolpropane diallyl ether and Trimethylolpropane triallyl ether are common byproducts of the etherification reaction.[1][2]
-
Peroxides: Formed upon exposure of the allyl ether to oxygen, especially during storage.[1][2]
-
Residual catalysts and salts: From the synthesis process.[2]
-
Solvents: Used during the reaction or workup.
-
Aldehyde and acid impurities: Residuals from the synthesis of the TMP precursor, such as formaldehyde (B43269) or butyric acid, can sometimes be carried over.[3][4]
Q2: Which analytical techniques are suitable for assessing the purity of TMPME?
A2: Gas chromatography (GC) is a standard and effective method for quantifying the levels of TMPME, as well as impurities like di- and tri-allyl ethers and unreacted TMP.[1] Peroxide content can be determined by specific titration methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are also valuable for structural confirmation and identification of functional group impurities.
Q3: What are the recommended storage conditions for TMPME to minimize degradation?
A3: To minimize the formation of peroxides and other degradation products, it is recommended to store TMPME in sealed containers under an inert atmosphere (e.g., nitrogen or argon) at ambient temperature, protected from direct sunlight and moisture.[1] If a container has been opened, blanketing the remaining product with an inert gas before resealing can significantly reduce peroxide formation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of diallyl and triallyl ether impurities in the final product. | - Incorrect stoichiometry of reactants during synthesis (excess allylating agent).- Reaction conditions (temperature, time) favoring over-alkylation. | - Optimize the molar ratio of TMP to the allylating agent.- Carefully control reaction temperature and time. Employ a purification method with good separation efficiency, such as fractional vacuum distillation. |
| Presence of unreacted Trimethylolpropane (TMP) in the purified product. | - Incomplete reaction.- Inefficient purification. | - Increase reaction time or temperature, or consider a more effective catalyst system.- Improve the efficiency of the distillation column (e.g., use a column with more theoretical plates) or consider a different purification technique like column chromatography. |
| Product develops a yellow color over time. | - Formation of colored impurities due to degradation.- Presence of residual aldehydes or other reactive species from synthesis. | - Ensure proper storage under an inert atmosphere and away from light.[1]- Consider a pre-treatment step before final distillation, such as a mild acidic wash or treatment to remove reactive impurities.[4] |
| Inconsistent results in subsequent applications (e.g., polymerization). | - Variable levels of impurities, especially peroxides, which can act as initiators or inhibitors.- Presence of hydroxyl impurities (unreacted TMP) affecting stoichiometry. | - Test for peroxide content before use and re-purify if necessary (e.g., by distillation).[2]- Ensure the purity of each batch of TMPME using a standardized analytical method like GC. |
| Product has a strong, unpleasant odor. | - Presence of volatile acidic impurities, such as butyric acid, which can be a byproduct in TMP synthesis.[3] | - A two-stage distillation can be effective. First, distill under acidic conditions to remove light ends, then add a base to neutralize acidic impurities and distill the pure TMPME under alkaline conditions.[3] |
Quantitative Data on TMPME Purity
The following table summarizes typical purity specifications for commercial TMPME and results from a documented purification of a related mixture.
| Analyte | Commercial Specification[1] | Example Purification Result (for a TMPDE mixture)[5] |
| Monoallyl Ether Content | Min. 98.0% | 7.01% |
| Diallyl Ether Content | Max. 1.0% | 91.30% |
| Triallyl Ether Content | Max. 0.1% | 0.81% |
| TMP Content | Max. 1.0% | Not Reported |
| Peroxides (as active oxygen) | Max. 6 ppm | Not Reported |
Experimental Protocols
1. Purification by Fractional Vacuum Distillation
This is the most common and effective method for purifying TMPME on a laboratory or industrial scale.
-
Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum pump, and a manometer.
-
Procedure:
-
Charge the crude TMPME into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Begin slowly evacuating the system to the desired pressure (e.g., 1-10 mmHg).
-
Apply heat to the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Carefully increase the temperature to distill the TMPME. The boiling point will depend on the pressure.
-
Collect the pure TMPME fraction in a clean receiving flask. High-boiling impurities such as di- and tri-allyl ethers will remain in the distillation flask.
-
Discontinue heating and allow the system to cool before slowly reintroducing air.
-
2. Peroxide Removal
If the TMPME has been stored for an extended period or exposed to air, peroxide removal may be necessary.
-
Procedure:
-
Dissolve the TMPME in a suitable solvent like diethyl ether or toluene.
-
Wash the organic solution with a freshly prepared aqueous solution of a reducing agent, such as 5-10% ferrous sulfate (B86663) or sodium bisulfite.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting TMPME can then be further purified by vacuum distillation.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting high levels of poly-allylated impurities in TMPME.
References
- 1. perstorp.com [perstorp.com]
- 2. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. US3259662A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 4. US6344592B1 - Method of producing highly pure trimethylolpropane - Google Patents [patents.google.com]
- 5. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
Technical Support Center: Safe Storage and Handling of Trimethylolpropane Monoallyl Ether
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of Trimethylolpropane monoallyl ether (TMPME) to prevent the formation of hazardous peroxides.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern for this compound (TMPME)?
A1: Peroxide formation is a chemical process where ethers, like TMPME, react with atmospheric oxygen to form unstable peroxide compounds.[1] This is a significant safety concern because these peroxides can be shock-sensitive and may explode when subjected to heat, friction, or mechanical shock.[1][2] The risk of an explosion increases if the peroxides become concentrated through evaporation or distillation of the ether.
Q2: What factors accelerate peroxide formation in TMPME?
A2: Several factors can accelerate the rate of peroxide formation in TMPME and other ethers:
-
Exposure to Air (Oxygen): Oxygen is a key reactant in the formation of peroxides.[1]
-
Exposure to Light: Light, particularly UV light, can initiate the free radical chain reaction that leads to peroxide formation.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including peroxide formation.
-
Presence of Contaminants: Metal contaminants can catalyze the auto-oxidation process.
Q3: How can I visually inspect a container of TMPME for potential peroxide contamination?
A3: While low levels of peroxides may not be visible, there are signs that indicate a high and dangerous concentration. Do not attempt to open or move a container if you observe any of the following:
-
Crystallization: Peroxide crystals may form on the container plug, around the cap threads, or within the liquid.[1]
-
Discoloration: Any noticeable change in the color of the liquid can be a sign of degradation and peroxide formation.
-
Liquid Stratification: The formation of distinct layers in the liquid can indicate the presence of peroxides.
-
Visible Precipitate: The presence of solid material in a liquid ether is a serious warning sign.
If you observe any of these signs, treat the container as potentially explosive and contact your institution's Environmental Health and Safety (EHS) department immediately for proper disposal.
Q4: What are inhibitors and how do they work to prevent peroxide formation?
A4: Inhibitors are chemical compounds added to ethers by the manufacturer to slow down the rate of peroxide formation. A common inhibitor is Butylated Hydroxytoluene (BHT). BHT acts as a free radical scavenger, interrupting the chain reaction of peroxide formation by reacting with the peroxy radicals.[1] It is important to note that inhibitors are consumed over time, and their effectiveness decreases as they are depleted.[1] Distillation will remove the inhibitor, making the distilled ether highly susceptible to rapid peroxide formation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Uncertain about the safety of an old container of TMPME. | The container has been open for an extended period, the date of opening is unknown, or the storage conditions were not ideal. | Do not open the container. Visually inspect for crystals, discoloration, or precipitate. If any are present, contact EHS for disposal. If no visual signs are present, proceed with caution and test for peroxides using one of the methods described in the Experimental Protocols section before use. |
| Need to use TMPME that has been stored for a while. | Peroxides may have formed during storage. | Test for the presence and concentration of peroxides using either peroxide test strips or the potassium iodide test (see Experimental Protocols). Refer to the Peroxide Concentration Hazard Levels table to determine if the ether is safe to use. |
| Peroxide test indicates a hazardous level of peroxides. | The concentration of peroxides is too high for safe use. | Do not use the ether. Contact your EHS department for guidance on proper disposal procedures. Do not attempt to distill or concentrate the ether. |
| Need to store an opened container of TMPME. | Improper storage will lead to rapid peroxide formation. | Ensure the container is tightly sealed to minimize exposure to air. Store in a cool, dark place away from heat and light. For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon. |
Data Presentation
Table 1: Recommended Storage and Testing Schedule for Peroxide-Forming Ethers
| Class of Peroxide Former | Description | Recommended Action After Opening |
| Class A | Chemicals that form explosive levels of peroxides without concentration. | Test for peroxides every 3 months. Dispose of after 3 months. |
| Class B | Chemicals that form explosive levels of peroxides upon concentration. | Test for peroxides every 6-12 months. Dispose of or deperoxidate after 12 months. |
| Class C | Chemicals that can undergo hazardous polymerization initiated by peroxides. | Test for peroxides every 6 months. Dispose of after 12 months. |
Note: this compound, as an allyl ether, is generally considered a Class B peroxide former. However, always consult the Safety Data Sheet (SDS) for specific recommendations.
Table 2: Peroxide Concentration Hazard Levels in Ethers
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 10 ppm | Low Hazard | Generally safe for use. Re-test regularly. |
| 10 - 50 ppm | Moderate Hazard | Use with caution. Avoid distillation or concentration. Consider deperoxidation or disposal. |
| 50 - 100 ppm | High Hazard | Unsafe for use. Do not handle. Contact EHS for immediate disposal. |
| > 100 ppm or visible crystals | Extreme Hazard | Potentially Explosive. Do not move or open. Evacuate the immediate area and contact EHS immediately. |
Experimental Protocols
Protocol 1: Testing for Peroxides using Commercial Test Strips
This method provides a semi-quantitative measurement of the peroxide concentration.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix® Peroxide 100)
-
Sample of this compound
-
Deionized water
Procedure:
-
Dip one test strip into the TMPME sample for 1 second.
-
Remove the strip and shake off any excess liquid.
-
Allow the solvent to evaporate from the test strip.
-
After the solvent has evaporated, add one drop of deionized water to the test pad.
-
Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm (mg/L).
-
Record the date and the test result on the container.
Protocol 2: Qualitative and Semi-Quantitative Peroxide Test using Potassium Iodide
This method indicates the presence of peroxides and can give a rough estimate of the concentration.
Materials:
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Sample of this compound
-
Test tube
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of the TMPME sample.
-
Add a solution of 100 mg of potassium iodide dissolved in 1 mL of glacial acetic acid to the test tube.[4]
-
Shake the mixture and observe any color change against a white background.
-
Interpret the results as follows:
-
No color change: Peroxides are likely absent or at a very low concentration.
-
Pale yellow color: Indicates a low concentration of peroxides (approximately 10-50 ppm).
-
Bright yellow or brown color: Indicates a high and potentially dangerous concentration of peroxides (> 50 ppm).[5]
-
-
Record the date and the test result on the container.
Visualizations
Caption: Logical workflow for preventing and detecting peroxide formation in TMPME.
Caption: Decision workflow for testing stored this compound for peroxides.
References
Technical Support Center: Optimizing Esterification of Trimethylolpropane Monoallyl Ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of Trimethylolpropane (B17298) monoallyl ether (TMPME). This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of TMPME in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the esterification of TMPME can stem from several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product side, it is crucial to remove water as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene.
-
Suboptimal Catalyst Concentration: The concentration of the acid catalyst is critical. Too little catalyst will result in a slow reaction rate, while too much can lead to side reactions and product degradation, appearing as a darkened reaction mixture.[1] It is recommended to start with a catalyst concentration of 1-2% by weight of the reactants and optimize from there.
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
Q2: My final product is dark-colored. What is the cause and how can I prevent it?
A2: A dark-colored product often indicates the presence of impurities arising from side reactions or degradation.
-
Cause: Strong acid catalysts, such as sulfuric acid, in combination with high reaction temperatures, can cause decomposition of the reactants or products.[1] The presence of the allyl group in TMPME might also contribute to color formation through polymerization or other side reactions.
-
Prevention:
-
Use a milder acid catalyst like p-toluenesulfonic acid (p-TSA) or an acidic ion-exchange resin.
-
Optimize the reaction temperature to the lowest effective level.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Minimize the reaction time to what is necessary for complete conversion.
-
Q3: I am observing unexpected byproducts in my analysis (GC/NMR). What could they be?
A3: The presence of byproducts can be attributed to several potential side reactions:
-
Ether Cleavage: Under strong acidic conditions, the allyl ether bond may be susceptible to cleavage, leading to the formation of trimethylolpropane and allyl alcohol or their derivatives. Allylic ethers are more reactive under acidic conditions due to the formation of a stable allylic carbocation intermediate.[1][2]
-
Isomerization of the Allyl Group: Although more common with transition metal catalysts, strong acids can potentially catalyze the isomerization of the allyl group to a prop-1-enyl ether.
-
Polymerization: The allyl double bond can undergo polymerization, especially at higher temperatures and in the presence of certain impurities that might initiate radical processes.
-
Incomplete Esterification: The presence of mono- and di-esters of TMPME indicates that the reaction has not gone to completion.
Q4: How can I effectively purify my Trimethylolpropane monoallyl ether ester?
A4: Purification is crucial to obtain a high-purity product. A typical purification workflow involves:
-
Neutralization: After the reaction, cool the mixture and neutralize the acid catalyst by washing with a mild base, such as a saturated sodium bicarbonate solution.
-
Aqueous Washes: Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation or Column Chromatography: For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Frequently Asked Questions (FAQs)
Q1: What is the role of the azeotropic agent in this reaction?
A1: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the removal of a product will shift the equilibrium towards the formation of more products. An azeotropic agent, such as toluene or xylene, forms a low-boiling azeotrope with water, which allows for the continuous removal of water from the reaction mixture via a Dean-Stark apparatus, thereby driving the reaction to completion.
Q2: Which acid catalyst is best for the esterification of TMPME?
A2: The choice of catalyst depends on the desired reaction rate and tolerance for potential side reactions.
-
Strong Acids (e.g., Sulfuric Acid): Offer fast reaction rates but may lead to more side reactions and product darkening.[1]
-
p-Toluenesulfonic Acid (p-TSA): A solid, moderately strong acid that is often a good compromise between reactivity and selectivity. It is less corrosive and easier to handle than sulfuric acid.
-
Heterogeneous Catalysts (e.g., Acidic Resins like Amberlyst® 15): These can be easily removed by filtration, simplifying the work-up process. They may require higher temperatures or longer reaction times but can offer higher selectivity.[3]
Q3: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of reactants and the formation of products and byproducts.
-
-
Product Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group (C=O stretch) and the disappearance of the hydroxyl group (O-H stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the final ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the product mixture and determine their molecular weights.
-
Experimental Protocols
Note: The following protocol is a general guideline based on the esterification of Trimethylolpropane (TMP) and should be optimized for the specific fatty acid and desired ester of this compound.
General Procedure for the Esterification of this compound
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add this compound, the desired carboxylic acid (typically a slight excess, e.g., 1.1 equivalents per hydroxyl group to be esterified), an acid catalyst (e.g., p-toluenesulfonic acid, 1-2 wt% of total reactants), and an azeotropic solvent (e.g., toluene, sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Reaction:
-
Begin stirring and gently flush the system with nitrogen.
-
Heat the mixture to reflux. The temperature will depend on the boiling point of the chosen solvent.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography as needed.
-
Data Presentation
The following tables summarize typical reaction conditions for the esterification of Trimethylolpropane (TMP), which can serve as a starting point for optimizing the esterification of TMPME.
Table 1: Comparison of Catalysts for TMP Esterification
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid | 1.5 | 150 | 5 | ~91 | [2] |
| p-Toluenesulfonic Acid | 1-2 | 110-140 | 4-8 | >90 | N/A |
| Amberlyst® 15 | 10 | 120 | 4 | ~99 (OH conversion) | [3] |
| Perchloric Acid | 2 | 150 | 3 | 70 | [4] |
Table 2: Optimized Reaction Parameters for TMP Esterification with Oleic Acid
| Parameter | Optimized Value | Reference |
| Molar Ratio (Oleic Acid:TMP) | 3.5:1 | [2] |
| Catalyst (H₂SO₄) Concentration | 1.5 wt% | [2] |
| Temperature | 150 °C | [2] |
| Reaction Time | 5-6 hours | [2] |
Mandatory Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting decision tree for common issues in TMPME esterification.
References
Technical Support Center: Minimizing Byproducts in Allyl Ether Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during allyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in allyl ether synthesis via the Williamson ether synthesis?
A1: The Williamson ether synthesis, a common method for preparing allyl ethers, proceeds via an SN2 mechanism. However, several side reactions can occur, leading to the formation of unwanted byproducts. The most prevalent byproducts include:
-
Alkene Byproducts: These are formed through a competing E2 elimination reaction, which is more likely when using sterically hindered alkyl halides.
-
C-Alkylation Products: When using phenoxides as nucleophiles, the allyl group may attack the aromatic ring instead of the oxygen atom, leading to C-alkylated phenols.
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of the allyl halide to form allyl alcohol, which can then react further to produce diallyl ether.
Q2: How does the structure of the allyl halide affect byproduct formation?
A2: The structure of the alkyl halide is a critical factor in determining the extent of byproduct formation, particularly the competing elimination reaction. The Williamson ether synthesis is most efficient with primary alkyl halides due to the SN2 mechanism. Using secondary or tertiary allyl halides significantly increases the likelihood of the E2 elimination reaction, where the alkoxide acts as a base, abstracting a proton and forming an alkene instead of the desired ether. Therefore, to minimize elimination byproducts, it is crucial to use a primary allyl halide like allyl bromide or allyl chloride.
Q3: What is the role of the solvent in controlling byproduct formation?
A3: The choice of solvent plays a significant role in directing the reaction towards the desired O-alkylation product and minimizing byproducts. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are generally preferred for the Williamson ether synthesis. These solvents solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to attack the alkyl halide. In the case of phenol (B47542) alkylation, protic solvents can lead to increased C-alkylation by hydrogen bonding with the phenoxide oxygen, making it less available for O-alkylation.
Troubleshooting Guides
Issue 1: Low Yield of Allyl Ether and Presence of Alkene Byproducts
Symptoms:
-
The yield of the desired allyl ether is significantly lower than expected.
-
Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows the presence of alkene byproducts.
Possible Causes and Solutions:
| Possible Cause | Solution | Expected Outcome |
| Steric Hindrance of Allyl Halide | Use a primary allyl halide (e.g., allyl bromide) instead of a secondary or tertiary one. | Reduced alkene formation and increased yield of the desired ether. |
| High Reaction Temperature | Lower the reaction temperature. The SN2 reaction is generally favored at lower temperatures compared to the E2 elimination. A typical range is 50-100 °C. | Decreased rate of elimination reaction relative to the substitution reaction. |
| Sterically Bulky Base | If possible, use a less sterically hindered base to generate the alkoxide. However, the base must be strong enough for complete deprotonation. | Minimized E2 pathway. |
Experimental Protocol to Minimize Elimination Byproducts:
This protocol is optimized to favor the SN2 reaction and minimize the E2 elimination pathway.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Primary allyl halide (e.g., allyl bromide) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, add the alcohol (1.0 eq) to the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the solution back to 0 °C and add the primary allyl halide (1.2 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C), monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by slowly adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of C-Alkylated Byproducts in Phenol Allylation
Symptoms:
-
Analysis of the reaction mixture shows the presence of isomers with the same mass as the desired O-alkylated product.
-
NMR spectroscopy indicates the presence of allyl groups attached to the aromatic ring.
Possible Causes and Solutions:
| Possible Cause | Solution | Expected Outcome |
| Use of Protic Solvent | Switch to a polar aprotic solvent like DMF or acetonitrile. | Increased selectivity for the O-alkylated ether product over the C-alkylated byproduct. |
| Incomplete Phenoxide Formation | Ensure complete deprotonation of the phenol by using a strong base and allowing sufficient reaction time before adding the allyl halide. | Favors O-alkylation as the phenoxide ion is more readily available. |
Quantitative Data: Solvent Effect on O- vs. C-Alkylation of Phenoxide
The following table illustrates the influence of the solvent on the ratio of O- to C-alkylation products in the reaction of a phenoxide with an allyl halide.
| Solvent | Product Ratio (O-alkylation : C-alkylation) |
| N,N-Dimethylformamide (DMF) | Predominantly O-alkylation |
| Acetonitrile | High O-alkylation selectivity |
| Ethanol | Significant amounts of C-alkylation |
| Water | Increased C-alkylation |
Note: This table is a representation of the general trend observed. Actual ratios can vary depending on the specific phenoxide, allyl halide, and reaction conditions.
Issue 3: Presence of Allyl Alcohol and Diallyl Ether in the Product
Symptoms:
-
The purified product is contaminated with allyl alcohol and/or diallyl ether.
-
These impurities are detected by GC-MS or NMR analysis.
Possible Causes and Solutions:
| Possible Cause | Solution | Expected Outcome |
| Presence of Water in the Reaction | Use anhydrous reactants and solvents. Dry glassware thoroughly before use. | Minimized hydrolysis of the allyl halide. |
| Use of Aqueous Base | Use a solid, finely powdered base (e.g., solid KOH or NaOH) or a non-aqueous base like NaH. | Prevents the introduction of water into the reaction mixture. |
Experimental Protocol for Anhydrous Allyl Ether Synthesis:
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Ensure all reactants and solvents are anhydrous.
-
Follow the procedure outlined in the "Experimental Protocol to Minimize Elimination Byproducts," paying close attention to maintaining an inert and anhydrous atmosphere throughout the reaction.
Visualizations
Caption: Reaction pathways in allyl ether synthesis, highlighting byproduct formation.
Technical Support Center: Trimethylolpropane Monoallyl Ether (TMPME) Production
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the scale-up of Trimethylolpropane (B17298) monoallyl ether (TMPME) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for TMPME?
A1: The most established and industrially significant method for synthesizing TMPME is a variation of the Williamson ether synthesis.[1] This process involves reacting trimethylolpropane (TMP) with an allyl halide, such as allyl chloride, in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1] The reaction is typically carried out in two main steps: first, the formation of a TMP alkali metal salt, followed by its reaction with the allyl halide.[1]
Q2: What are the primary side reactions that occur during TMPME synthesis?
A2: The primary challenge is controlling the degree of etherification. Due to the three hydroxyl groups on the TMP molecule, the reaction can lead to the formation of undesired byproducts, including trimethylolpropane diallyl ether (TMPDE) and trimethylolpropane triallyl ether (TMPTE).[2] Another significant side reaction is the hydrolysis of the allyl halide (e.g., allyl chloride) by the base, which produces allyl alcohol and can complicate purification.[3][4]
Q3: Why is selectivity for the mono-ether a major challenge?
A3: Achieving high selectivity for TMPME is difficult because all three hydroxyl groups on the trimethylolpropane molecule can react.[1] Once the first hydroxyl group is etherified to form TMPME, the remaining two can also react, leading to the formation of di- and tri-allyl ethers.[2] Controlling the stoichiometry and reaction conditions is critical to maximize the yield of the desired monoallyl ether.
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A4: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a polyether, facilitates the reaction between reactants that are in different phases (e.g., a solid base and an organic reactant).[5][6] In TMPME synthesis, a PTC can help transfer the alkoxide anion from the solid or aqueous phase to the organic phase where it reacts with the allyl halide.[5] This can improve reaction rates, allow for milder conditions, and increase yields.[3][5]
Q5: How does water content affect the reaction?
A5: The presence of water in the reaction mixture is detrimental as it can lead to the hydrolysis of the allyl halide, reducing the yield of the desired ether product and forming byproducts like allyl alcohol.[3][4] Industrial processes often employ azeotropic dehydration using a solvent like butyl ether to continuously remove water as it is formed during the initial deprotonation step.[1][2][4]
Troubleshooting Guides
Issue 1: Low Yield of Trimethylolpropane Monoallyl Ether (TMPME)
A low yield is one of the most common problems when scaling up production. Several factors can contribute to this issue.
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Incomplete Deprotonation of TMP | Ensure a sufficiently strong base (e.g., solid NaOH/KOH) is used in the correct stoichiometric amount. Use azeotropic dehydration to remove water, which drives the equilibrium towards salt formation.[1][4] |
| Side Reactions (Over-allylation) | Carefully control the molar ratio of allyl chloride to TMP. A significant excess of allyl chloride will favor the formation of diallyl and triallyl ethers.[2] Start with a molar ratio close to 1:1 and optimize based on results. |
| Hydrolysis of Allyl Chloride | Minimize water in the reaction system. Using solid alkali hydroxides instead of aqueous solutions and employing an azeotropic dehydrating agent like butyl ether can significantly reduce this side reaction.[2][4] |
| Poor Reactant Mixing | Inadequate mixing can lead to localized high concentrations and temperature gradients, promoting side reactions.[7][8] Ensure the stirring mechanism is effective for the reactor volume and viscosity of the mixture. |
| Suboptimal Reaction Temperature | Lower temperatures generally favor the desired SN2 reaction over competing elimination reactions.[9] Etherification is typically performed at moderate temperatures (e.g., 45-70°C) after the initial dehydration step.[1][4] Monitor and control the temperature closely, as the reaction can be exothermic.[8] |
A logical workflow can help diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low TMPME yield.
Issue 2: High Levels of Impurities in the Final Product
Product purity is critical, and scaling up can amplify minor impurities observed at the lab scale.[8]
Potential Causes and Solutions
| Impurity Type | Potential Cause | Identification & Removal |
| Di- and Tri-allyl Ethers | Incorrect stoichiometry (excess allyl chloride); reaction temperature too high or time too long. | Identification: Gas Chromatography (GC), NMR. Removal: Careful vacuum distillation is the primary method.[2][3] The boiling points are different, but separation can be challenging. Optimizing reaction selectivity is the best approach. |
| Unreacted Trimethylolpropane (TMP) | Incomplete reaction; insufficient base or allyl chloride. | Identification: GC, TLC. TMP is much more polar than the ether products. Removal: Can be removed by washing the organic phase with water or brine during workup.[3] |
| Allyl Alcohol | Hydrolysis of allyl chloride due to the presence of water. | Identification: GC. Removal: Can often be removed during the vacuum distillation step as a light component.[3] Prevent its formation by ensuring anhydrous conditions.[4] |
| Catalyst Residues | If a phase-transfer catalyst is used, it may remain in the product. | Identification: Depends on the catalyst. May require specific analytical methods. Removal: Water washes can remove some catalysts (e.g., quaternary ammonium salts).[3] Some processes are designed without catalysts to avoid this issue.[2][4] |
Experimental Protocols
Key Synthesis Pathway
The synthesis of TMPME and its common side products via the Williamson ether synthesis is illustrated below. The key is to favor the formation of the mono-alkoxide and control its reaction with the allyl halide.
Caption: Synthesis pathway of TMPME and major byproducts.
Example Laboratory-Scale Protocol
This protocol is an illustrative example based on common procedures for synthesizing TMPME and its derivatives.[1][2][4]
-
Apparatus Setup: Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a Dean-Stark trap with a condenser.
-
Dehydration:
-
Charge the flask with Trimethylolpropane (TMP) (e.g., 1.0 mol), solid sodium hydroxide (e.g., 0.95 mol), and butyl ether as the solvent and azeotropic agent.[4]
-
Heat the mixture to reflux (approx. 93-105°C) and continuously remove the water formed via the Dean-Stark trap until no more water is collected.[1][4] This step forms the sodium salt of TMP in situ.
-
-
Etherification:
-
Cool the reaction mixture to the target etherification temperature (e.g., 65°C).[4]
-
Slowly add allyl chloride (e.g., 1.0 mol) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature.[4]
-
After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Workup and Quenching:
-
Purification:
Parameter Influence on Production
The relationship between key reaction parameters and the desired outcomes is crucial for process optimization.
Caption: Influence of key parameters on TMPME production.
References
- 1. This compound | 682-11-1 | Benchchem [benchchem.com]
- 2. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
- 4. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Trimethylolpropane Monoallyl Ether (TMPME)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylolpropane monoallyl ether (TMPME).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when assessing the purity of this compound (TMPME)?
A1: The primary quality attributes for TMPME include the purity of the monoallyl ether, the levels of related impurities (such as di- and triallyl ethers and residual trimethylolpropane), water content, and hydroxyl value. Peroxide content is also a critical parameter to monitor, especially during storage.[1]
Q2: Which analytical technique is most suitable for determining the purity and impurity profile of TMPME?
A2: Gas Chromatography (GC) is the primary and most effective technique for assessing the purity of TMPME and for identifying and quantifying volatile impurities.[1] GC coupled with a Flame Ionization Detector (GC-FID) is suitable for quantitative analysis, while GC with Mass Spectrometry (GC-MS) is excellent for identification of unknown impurities.[2][3]
Q3: What are the expected impurities in a TMPME sample?
A3: Common impurities include unreacted starting material, Trimethylolpropane (TMP), and byproducts from the etherification process, such as Trimethylolpropane diallyl ether and Trimethylolpropane triallyl ether.[1] Due to the reactivity of the allyl group, peroxides can also form during storage when exposed to oxygen.
Q4: How can I determine the water content in my TMPME sample?
A4: Karl Fischer titration is the recommended and most accurate method for determining the water content in polyols like TMPME.[4][5][6] This method is specific to water and is not affected by other volatile components.
Q5: Why is the hydroxyl value important and how is it determined?
A5: The hydroxyl value is a measure of the concentration of hydroxyl (-OH) groups in the polyol. It is a critical parameter for stoichiometric calculations in polyurethane and other polymer formulations. The hydroxyl value is typically determined by titration methods, such as those outlined in ASTM D4274.[1][7][8][9]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Peak Tailing for TMPME and Related Impurities
-
Possible Causes:
-
Active Sites: The hydroxyl groups in TMPME and residual TMP can interact with active sites (exposed silanols) in the GC inlet liner or on the column, leading to peak tailing.[10][11]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.[10][12]
-
Improper Column Installation: Incorrect column installation can lead to dead volume and peak distortion.[12]
-
-
Solutions:
-
Use an Inert Liner: Employ a deactivated (silanized) inlet liner to minimize interactions with the analytes.[11][13]
-
Column Maintenance: Regularly trim a small portion (10-20 cm) from the inlet side of the column to remove contaminants.[12]
-
Check Column Installation: Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[10][12]
-
Derivatization: In cases of severe tailing, derivatization of the hydroxyl groups (e.g., silylation) can improve peak shape, although this adds a sample preparation step.[10]
-
Issue 2: Poor Resolution Between TMPME and its Diallyl Ether Impurity
-
Possible Causes:
-
Inappropriate Column Phase: The stationary phase of the GC column may not be providing sufficient selectivity for the separation.
-
Sub-optimal Temperature Program: The oven temperature program may be too fast or not provide adequate separation.
-
Carrier Gas Flow Rate: The carrier gas flow rate may be too high or too low, leading to band broadening.
-
-
Solutions:
-
Column Selection: A mid-polarity column (e.g., a phase containing a low percentage of phenyl groups) is often a good starting point for separating compounds with varying polarity like TMPME and its ethers.
-
Optimize Temperature Program: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 5-10 °C/min) to improve separation.
-
Optimize Carrier Gas Flow: Ensure the carrier gas flow rate is set to the optimal linear velocity for the carrier gas being used (e.g., Helium, Hydrogen).
-
Issue 3: Ghost Peaks in the Chromatogram
-
Possible Causes:
-
Septum Bleed: Small particles from a degrading septum can enter the inlet and elute as broad peaks.[12]
-
Contaminated Syringe: A dirty syringe can introduce contaminants from previous injections.
-
Carrier Gas Impurities: Impurities in the carrier gas can condense at the head of the column at low temperatures and elute as the oven temperature increases.[14]
-
-
Solutions:
-
Regular Septum Replacement: Replace the injector septum regularly.
-
Syringe Cleaning: Thoroughly clean the syringe with an appropriate solvent between injections.
-
Use High-Purity Carrier Gas and Traps: Ensure the use of high-purity carrier gas and install moisture, oxygen, and hydrocarbon traps in the gas line.[14]
-
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Purity (Monoallyl ether content) | ≥ 98.0% | GC-FID |
| Trimethylolpropane diallyl ether | ≤ 1.0% | GC-FID |
| Trimethylolpropane triallyl ether | ≤ 0.1% | GC-FID |
| Trimethylolpropane (TMP) | ≤ 1.0% | GC-FID |
| Water Content | ≤ 0.05% | Karl Fischer Titration |
| Hydroxyl Number | ~640 mg KOH/g | Titration (ASTM D4274) |
| Peroxides (as active oxygen) | ≤ 6 ppm | Iodometric Titration |
Note: These values are typical and may vary between suppliers. Always refer to the certificate of analysis for specific batch information.
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by Gas Chromatography (GC-FID)
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column such as a DB-5 (or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a suitable starting point.
-
Autosampler and GC vials.
-
-
Reagents and Materials:
-
High-purity Helium or Hydrogen as carrier gas.
-
High-purity air and hydrogen for the FID.
-
TMPME reference standard and standards for expected impurities (TMP, diallyl ether, triallyl ether).
-
Suitable solvent for sample dilution (e.g., acetone, methanol (B129727), or isopropanol (B130326) of high purity).
-
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the TMPME sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.
-
Transfer an aliquot to a GC vial for analysis.
-
-
Analysis and Data Interpretation:
-
Inject the prepared sample and a blank (solvent).
-
Identify the peaks corresponding to TMPME and its impurities by comparing their retention times with those of the reference standards.
-
Quantify the impurities using an external standard calibration or by area percent normalization, assuming a similar response factor for all components in the FID.
-
Protocol 2: Water Content Determination by Karl Fischer Titration
-
Instrumentation:
-
Volumetric or Coulometric Karl Fischer Titrator.
-
-
Reagents and Materials:
-
Procedure (Volumetric):
-
Standardize the Karl Fischer reagent by titrating a known amount of water standard.
-
Accurately weigh a suitable amount of the TMPME sample directly into the titration vessel. The sample size will depend on the expected water content.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the water content in percentage or ppm.
-
Protocol 3: Hydroxyl Value Determination (Based on ASTM D4274)
-
Instrumentation:
-
Pressure bottles.
-
Water bath or oven capable of maintaining 98 ± 2 °C.[8]
-
Burette for titration.
-
Analytical balance.
-
-
Reagents and Materials:
-
Acetic Anhydride (B1165640).
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 N).
-
Phenolphthalein (B1677637) indicator solution.
-
Procedure (Method A - Acetic Anhydride Pressure Bottle): [8]
-
Prepare the acetylating reagent by mixing pyridine and acetic anhydride in the specified ratio.
-
Accurately weigh a calculated amount of the TMPME sample into a pressure bottle.
-
Pipette a precise volume of the acetylating reagent into the sample bottle and a separate blank bottle.
-
Stopper the bottles, enclose them in fabric bags for safety, and place them in a water bath at 98 °C for 2 hours.[8]
-
Remove the bottles and allow them to cool.
-
Add a specific amount of distilled water to each bottle to hydrolyze the excess acetic anhydride.
-
Add a few drops of phenolphthalein indicator and titrate with the standardized NaOH solution to a pink endpoint that persists for at least 15 seconds.
-
-
Calculation:
-
The hydroxyl number is calculated using the difference in the volume of NaOH solution required for the blank and the sample titrations, the normality of the NaOH solution, and the weight of the sample.[8]
-
Visualizations
Caption: Workflow for TMPME Purity Analysis by GC-FID.
Caption: Workflow for Water Content Determination by Karl Fischer Titration.
Caption: Workflow for Hydroxyl Value Determination.
References
- 1. infinitalab.com [infinitalab.com]
- 2. sciepub.com [sciepub.com]
- 3. mdpi.com [mdpi.com]
- 4. mt.com [mt.com]
- 5. pudaily.com [pudaily.com]
- 6. blog.hannainst.com [blog.hannainst.com]
- 7. infinitalab.com [infinitalab.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. phenomenex.blog [phenomenex.blog]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. science.rsu.lv [science.rsu.lv]
Technical Support Center: Controlling the Degree of Allylation in Trimethylolpropane Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the allylation of trimethylolpropane (B17298) (TMP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trimethylolpropane allyl ethers.
Question 1: Why is the yield of my desired trimethylolpropane allyl ether low?
Answer: Low yields can stem from several factors. A primary concern in Williamson ether synthesis is the presence of moisture, which can consume the base and hydrolyze the allyl halide. Additionally, side reactions, such as the E2 elimination of the alkyl halide, can compete with the desired SN2 substitution, particularly at higher temperatures. The choice of base and its quality are also crucial; deactivated bases will lead to incomplete reactions.
To troubleshoot, ensure all glassware is thoroughly dried and anhydrous solvents are used. It is also recommended to use freshly purified reagents. If using a solid base like sodium hydride (NaH), ensure it has not been deactivated by improper storage. Optimizing the reaction temperature is also key; while higher temperatures can increase the reaction rate, they may also favor elimination byproducts. A typical temperature range for Williamson ether synthesis is 50-100 °C.[1]
Question 2: My reaction produces a mixture of mono-, di-, and tri-allyl ethers. How can I selectively synthesize one of these?
Answer: The degree of allylation is primarily controlled by the stoichiometry of the reactants, particularly the molar ratio of trimethylolpropane to the allylating agent (e.g., allyl chloride).
-
For mono-allylation: A molar excess of trimethylolpropane to the allylating agent should be used.
-
For di-allylation: The molar ratio of trimethylolpropane to allyl chloride is typically around 1:2.1-2.2.[2]
-
For tri-allylation: An excess of the allylating agent is required.
The choice of reaction conditions, such as the type of phase transfer catalyst, can also influence the product distribution. For instance, using PEG-6000 as a phase transfer catalyst has been reported to yield over 92% of the diallyl ether.[2]
Question 3: I am observing the formation of diallyl ether as a byproduct. What is the cause and how can I prevent it?
Answer: The formation of diallyl ether is often due to the hydrolysis of the allylating agent, such as allyl chloride, which generates allyl alcohol. The allyl alcohol is then etherified under the reaction conditions. This side reaction is more prevalent when using aqueous solutions of strong bases, as the water can participate in the hydrolysis.
To minimize this, it is advisable to use solid bases like NaOH or KOH and an azeotropic dehydrating agent like butyl ether to remove water from the reaction mixture.[3][4][5] This reduces the hydrolysis of allyl chloride and subsequently decreases the formation of diallyl ether.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst (PTC) in the allylation of trimethylolpropane?
A1: Trimethylolpropane is soluble in the aqueous or solid phase of the base, while the allyl halide is typically in an organic phase. A phase transfer catalyst, such as polyethylene (B3416737) glycol (PEG) or a crown ether, facilitates the reaction by transporting the deprotonated trimethylolpropane (an alkoxide) from the aqueous/solid phase to the organic phase where it can react with the allyl halide.[2][6] This enhances the reaction rate and efficiency. The choice of PTC can also influence the product distribution. For example, PEG-6000 has been shown to be particularly effective for the synthesis of trimethylolpropane diallyl ether, achieving higher purity compared to other molecular weight PEGs.[2]
Q2: Which base should I use for the deprotonation of trimethylolpropane?
A2: Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the hydroxyl groups of trimethylolpropane to form the more nucleophilic alkoxide. The physical form of the base can be important; using solid NaOH or KOH with an azeotropic dehydrating agent can minimize water in the reaction, thus reducing side reactions like the hydrolysis of allyl chloride.[3][4][5]
Q3: What are the recommended solvents for this reaction?
A3: The choice of solvent depends on the specific reaction setup. In systems using a phase transfer catalyst, a two-phase system is inherent. Solvents like dioxane or butyl ether can be used.[2][3][4] Butyl ether also has the advantage of acting as an azeotropic dehydrating agent.[3][4][5] For reactions aiming to be more homogenous, polar aprotic solvents that can dissolve the alkoxide may be considered.
Q4: How can I monitor the progress of the reaction and analyze the product mixture?
A4: The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC). For detailed analysis of the product mixture to determine the relative amounts of mono-, di-, and tri-allyl ethers, Gas Chromatography (GC) is the most commonly cited method.[7] A GC equipped with a Flame Ionization Detector (GC-FID) can be used for quantitative analysis.
Experimental Protocols
General Experimental Workflow:
Protocol 1: Synthesis of Trimethylolpropane Diallyl Ether
This protocol is adapted from a patented method aiming for a high yield of the diallyl ether.[2]
-
Reagents and Equipment:
-
Trimethylolpropane (TMP)
-
Allyl chloride
-
Solid Sodium Hydroxide (NaOH)
-
Polyethylene glycol 6000 (PEG-6000)
-
Dioxane
-
Reaction flask with a stirrer, condenser, dropping funnel, and thermometer
-
Heating mantle
-
Vacuum distillation setup
-
-
Procedure:
-
To a reaction flask, add trimethylolpropane, dioxane, and PEG-6000. The molar ratio of TMP to dioxane can be 1 mol : 60-80 mL, and the mass ratio of PEG-6000 to TMP can be (0.03-0.08):1.[2]
-
Heat the mixture with stirring until all solids are dissolved.
-
Add solid NaOH. The molar ratio of TMP:allyl chloride:NaOH should be approximately 1:2.2:4.[2]
-
Raise the temperature to 75-85°C.
-
Slowly add allyl chloride dropwise over a period of 3.5-4.5 hours while maintaining the temperature.[2]
-
After the addition is complete, continue stirring at 80°C for an additional 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid salts.
-
The filtrate is then subjected to vacuum distillation to isolate the trimethylolpropane diallyl ether.
-
Protocol 2: Selective Synthesis of Trimethylolpropane Ethers (General Guidance)
To selectively synthesize the mono-, di-, or tri-allyl ether, the primary variable to adjust is the stoichiometry of the reactants.
-
For Trimethylolpropane Monoallyl Ether: Use a molar excess of TMP relative to allyl chloride (e.g., a TMP:allyl chloride ratio of 3:1 or higher). The reaction should be carefully monitored by GC to stop it once the desired mono-allylated product is maximized.
-
For Trimethylolpropane Triallyl Ether: Use a molar excess of allyl chloride relative to TMP (e.g., a TMP:allyl chloride ratio of 1:4 or higher) and a corresponding excess of base. The reaction time may also need to be extended to ensure complete allylation.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Distribution in Trimethylolpropane Allylation
| Molar Ratio (TMP:Allyl Chloride:Base) | Catalyst | Solvent | Temperature (°C) | Monoallyl Ether (%) | Diallyl Ether (%) | Triallyl Ether (%) | Reference |
| 1 : 2.2 : 4 | PEG-6000 | Dioxane | 80 | 0.3 | 93.7 | 6.0 | [2] |
| 1 : 1.67 : - | Crown Ether | - | 90-110 | 14.3 | 80.1 | 4.9 | [6] |
| 1 : 2.1 : 2.1 | None | Butyl Ether | 65 | 7.01 | 91.30 | 0.81 | [3][4] |
| 1 : 2.2 : 1.9 | None | Butyl Ether | 65 | 7.01 | 91.30 | 0.81 | [4] |
Note: The data presented is compiled from different sources and reaction conditions may vary slightly.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102659532A - Method for synthesis of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 3. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 4. CN102040486A - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 5. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 6. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
- 7. Trimethylolpropane diallyl ether synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Polymerization Inhibition with Trimethylolpropane Monoallyl Ether
Welcome to the technical support center for Trimethylolpropane monoallyl ether (TMPME). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the polymerization of this versatile monomer. The following frequently asked questions (FAQs) and troubleshooting guides are formatted to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My TMPME polymerization is not initiating or is proceeding very slowly. What are the common causes?
A1: Inhibition or retardation of TMPME polymerization can stem from several factors:
-
Presence of Inhibitors: Commercial TMPME is often supplied with inhibitors like Monomethyl Ether of Hydroquinone (MEHQ) to prevent premature polymerization during storage. These must be removed before use.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can inhibit free-radical polymerization by scavenging radicals.
-
Impurities: Water, residual reactants from synthesis (e.g., trimethylolpropane), or byproducts (diallyl and triallyl ethers) can interfere with the polymerization process.
-
Peroxide Formation: Exposure of TMPME to air can lead to the formation of peroxides, which can act as uncontrolled initiators or inhibitors depending on the system, leading to inconsistent results.
-
Insufficient Initiator Concentration or Inefficient Initiator: The concentration of the radical initiator may be too low, or the chosen initiator may not be effective at the reaction temperature.
Q2: How can I remove inhibitors from TMPME before polymerization?
A2: Standard methods for removing phenolic inhibitors like MEHQ include:
-
Alkaline Washing: Washing the monomer with an aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 5-10%) in a separatory funnel will convert the phenolic inhibitor into its water-soluble salt, which can then be separated from the organic monomer phase. This should be followed by washing with deionized water to remove residual NaOH and a brine wash to aid in drying. The monomer must then be thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) followed by filtration.
-
Inhibitor Removal Columns: Commercially available pre-packed columns containing basic alumina (B75360) can effectively remove phenolic inhibitors. The monomer is passed through the column immediately before use.
Q3: What is the impact of water on TMPME polymerization?
A3: Water can have a detrimental effect on radical polymerization. It can act as a chain transfer agent, leading to a reduction in the polymer's molecular weight. In some systems, water can also interfere with the initiator's decomposition and efficiency. It is crucial to use a dry monomer and solvent (if applicable) and to conduct the reaction under a dry, inert atmosphere.
Q4: How can I minimize peroxide formation in my TMPME monomer?
A4: Peroxide formation in allyl ethers is a known issue upon exposure to oxygen. To minimize this:
-
Storage: Store TMPME in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
-
Handling: When opening a container, do so for the shortest possible time and consider purging the headspace with an inert gas before re-sealing.
-
Testing for Peroxides: Before use, especially if the monomer has been stored for a long time or has been repeatedly opened, it is advisable to test for the presence of peroxides using commercially available test strips or a titration method. If peroxides are present, they may need to be removed, for example, by passing the monomer through a column of activated alumina.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common problems during TMPME polymerization.
Problem 1: Low or No Polymer Yield
Symptoms:
-
The reaction mixture remains at a low viscosity.
-
No precipitate forms when the reaction mixture is added to a non-solvent.
-
Gravimetric analysis shows low monomer conversion.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no polymer yield.
Problem 2: Inconsistent Polymerization Results (Batch-to-Batch Variability)
Symptoms:
-
Significant differences in polymerization time, final conversion, or polymer properties between different experimental runs.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Variable Inhibitor Levels | Quantify inhibitor concentration (e.g., MEHQ) in each monomer batch using UV-Vis spectroscopy. | Implement a standardized inhibitor removal protocol for every batch of monomer before use. |
| Inconsistent Oxygen Removal | Review the degassing procedure. Check for leaks in the reaction setup. | Use a consistent and effective degassing method (e.g., freeze-pump-thaw cycles or sparging with inert gas for a fixed duration). Ensure all seals and connections are airtight. |
| Monomer Degradation/Peroxide Formation | Test older monomer batches for peroxides. Compare results with fresh monomer. | Store TMPME under an inert atmosphere in a cool, dark place. Use fresh monomer whenever possible. If using older stock, test for and remove peroxides. |
| Initiator Degradation | Check the age and storage conditions of the initiator. | Store initiators according to the manufacturer's recommendations (often refrigerated and protected from light). Use fresh initiator solutions for each experiment. |
Problem 3: Formation of Low Molecular Weight Polymer
Symptoms:
-
The final polymer is a viscous liquid or a soft, tacky solid instead of a hard, crosslinked material.
-
Gel Permeation Chromatography (GPC) analysis shows a low average molecular weight.
Underlying Mechanisms and Corrective Actions:
Caption: Factors and solutions for low molecular weight polymer formation.
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor by Caustic Wash
-
Place 100 mL of TMPME in a 250 mL separatory funnel.
-
Add 50 mL of a 1 M aqueous NaOH solution.
-
Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer, which contains the sodium salt of MEHQ, will often be colored.
-
Drain and discard the lower aqueous layer.
-
Wash the TMPME layer with 2 x 50 mL of deionized water, followed by 1 x 50 mL of brine.
-
Drain the washed TMPME into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (approx. 5 g) and swirl for 5-10 minutes to dry the monomer.
-
Filter the dried monomer through a fluted filter paper or a sintered glass funnel to remove the drying agent.
-
The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.
Protocol 2: Bulk Free-Radical Polymerization of TMPME
This is a general guideline; optimal conditions may vary.
-
Monomer Preparation: Purify the TMPME monomer to remove inhibitors and water as described in Protocol 1.
-
Reaction Setup: Place a magnetic stir bar in a flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a condenser, a thermometer, and a nitrogen/argon inlet.
-
Charging the Reactor: Add the desired amount of purified TMPME (e.g., 10 g) to the flask.
-
Initiator Addition: Add the radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically 0.1-1.0 mol% with respect to the monomer).
-
Degassing: Seal the flask and deoxygenate the mixture by bubbling dry nitrogen or argon through it for 20-30 minutes while stirring.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C for AIBN). Maintain a positive pressure of inert gas throughout the reaction.
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity. The reaction is typically complete when the mixture becomes highly viscous or solidifies.
-
Termination and Isolation: Cool the reaction to room temperature. If the polymer is solid, it can be crushed. If it is a viscous liquid, it can be dissolved in a suitable solvent (e.g., acetone (B3395972) or THF) and precipitated into a non-solvent (e.g., methanol (B129727) or hexane).
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Quantitative Data Summary
The following tables provide guideline data on the potential impact of common variables on TMPME polymerization. The exact values can be system-dependent and should be determined empirically.
Table 1: Effect of MEHQ Concentration on Polymerization Rate
| MEHQ Concentration (ppm) | Relative Polymerization Rate (approx.) | Induction Period |
| 0-5 | 100% | None |
| 50 | 50-70% | Possible short induction period |
| 100 | 20-40% | Noticeable induction period |
| >200 | <10% (severe inhibition) | Long induction period |
Table 2: Effect of Water Content on Polymer Properties
| Water Content (wt%) | Effect on Molecular Weight | Effect on Polymerization Rate |
| <0.05 | Minimal | Minimal |
| 0.1 - 0.5 | Noticeable decrease | Slight to moderate decrease |
| >0.5 | Significant decrease | Significant decrease |
Table 3: Typical Initiator Concentrations and Reaction Temperatures
| Initiator | Concentration (mol% vs. monomer) | Typical Temperature Range (°C) |
| AIBN | 0.1 - 1.0 | 60 - 80 |
| Benzoyl Peroxide (BPO) | 0.1 - 1.0 | 80 - 100 |
This technical support center provides a starting point for troubleshooting issues with TMPME polymerization. For further assistance, consulting detailed literature on allyl ether polymerization and free-radical polymerization is recommended.
Validation & Comparative
A Comparative Guide to Trimethylolpropane Monoallyl Ether (TMPE) and Diallyl Ether (TMPDE) in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethylolpropane (B17298) monoallyl ether (TMPE) and trimethylolpropane diallyl ether (TMPDE) in the context of polymer synthesis and performance. This document aims to assist in the selection of appropriate monomers for specific applications by presenting objective data and detailed experimental methodologies.
Introduction
Trimethylolpropane (TMP) based allyl ethers are valuable monomers in polymer chemistry, offering pathways to introduce reactive allyl functionalities into polymer backbones. These functionalities can be leveraged for crosslinking, grafting, and other post-polymerization modifications. The choice between a monoallyl ether (TMPE) and a diallyl ether (TMPDE) derivative of trimethylolpropane significantly impacts the resulting polymer's structure and properties. TMPE, with a single allyl group, primarily acts as a chain terminator or a reactive plasticizer, introducing pendant reactive sites. In contrast, TMPDE, possessing two allyl groups, functions as a crosslinking agent, leading to the formation of three-dimensional polymer networks.
Chemical Structures and Properties
A fundamental understanding of the molecular structure of TMPE and TMPDE is crucial for predicting their behavior in polymerization reactions.
| Feature | Trimethylolpropane Monoallyl Ether (TMPE) | Trimethylolpropane Diallyl Ether (TMPDE) |
| CAS Number | 682-11-1 | 682-09-7 |
| Molecular Formula | C₉H₁₈O₃ | C₁₂H₂₂O₃ |
| Molecular Weight | 174.24 g/mol | 214.30 g/mol |
| Structure | A trimethylolpropane core with one hydroxyl group etherified with an allyl group, leaving two free hydroxyl groups. | A trimethylolpropane core with two hydroxyl groups etherified with allyl groups, leaving one free hydroxyl group. |
| Functionality | Monofunctional (in terms of allyl groups) | Difunctional (in terms of allyl groups) |
| Primary Role in Polymers | Chain modification, introduction of pendant reactive sites, reactive diluent.[1] | Crosslinking agent, enhances network formation. |
Performance in Polymer Systems: A Comparative Analysis
The difference in the number of allyl groups per molecule between TMPE and TMPDE leads to distinct performance characteristics in the final polymer products. While direct comparative studies are limited, the following sections synthesize available data to highlight these differences.
Role in Unsaturated Polyester (B1180765) Resins
Both TMPE and TMPDE are utilized in the synthesis of unsaturated polyester (UPR) resins, primarily for coatings and composites.
Trimethylolpropane Diallyl Ether (TMPDE) is widely used to enhance the air-drying properties of UPRs. The allyl ether groups are less susceptible to oxygen inhibition compared to the double bonds in the polyester backbone (e.g., from maleic anhydride). This facilitates faster and more uniform curing at the surface, leading to coatings with high gloss, good surface hardness, and improved scratch resistance.[2][3] Commercial TMPDE is often a mixture of mono-, di-, and tri-allyl ethers, with the diallyl ether being the major component.[2]
This compound (TMPE) , with its single allyl group, can be incorporated to modify the polyester chain. It can act as a chain stopper to control molecular weight while introducing a reactive pendant group for subsequent reactions.
Experimental Data Summary (Unsaturated Polyesters)
| Property | Polymer with TMPE | Polymer with TMPDE |
| Surface Curing | Moderate improvement | Significant improvement (reduced oxygen inhibition)[2] |
| Hardness | Moderate | High[3] |
| Gloss | Good | Excellent[2] |
| Crosslink Density | Lower | Higher |
| Flexibility | Potentially higher | Potentially lower (due to higher crosslinking) |
Performance in UV-Curable Systems
In UV-curable formulations, particularly those involving thiol-ene reactions, the number of allyl groups is a critical factor.
A study on thiol-ene photopolymerized nanocomposites utilized trimethylolpropane diallyl ether (TMPAE, another name for TMPDE) . The mechanical properties of the resulting polymer were evaluated.[4][5] The presence of two allyl groups allows for efficient crosslinking with multifunctional thiols upon UV irradiation, leading to a robust polymer network.
While no direct experimental data was found for TMPE in a comparable thiol-ene system, it can be inferred that its monofunctional nature would result in a significantly lower crosslink density, leading to a softer and more flexible material, or it could be used to modify the surface of a polymer network.
Experimental Data Summary (Thiol-Ene Photopolymerization)
| Property | Nanocomposite with TMPDE[4][5] |
| Tensile Modulus (5 wt% CNC-MPTS filler) | 1.59 times higher than pure resin[4][5] |
| Glass Transition Temperature (Tg) (5 wt% CNC-MPTS filler) | 1.8 °C increase compared to pure resin[4][5] |
Note: This data is for a specific nanocomposite formulation and serves as an example of the performance of TMPDE in UV-cured systems.
Experimental Protocols
Detailed experimental procedures are essential for reproducible research. The following are representative protocols for the synthesis of unsaturated polyester resins incorporating trimethylolpropane allyl ethers.
Synthesis of Unsaturated Polyester Resin
This protocol describes a two-stage melt condensation method, which is a common industrial practice.
Materials:
-
Diacid/Anhydride (e.g., Phthalic Anhydride, Maleic Anhydride)
-
Diol (e.g., Propylene Glycol, Ethylene Glycol)
-
This compound (TMPE) or Trimethylolpropane Diallyl Ether (TMPDE)
-
Esterification catalyst (e.g., p-Toluenesulfonic acid)
-
Inhibitor (e.g., Hydroquinone)
-
Inert gas (Nitrogen)
Procedure:
-
First Stage (Formation of Hydroxyl-terminated Polyester):
-
Charge the reactor with the diacid/anhydride and diol.
-
Heat the mixture under a nitrogen blanket with stirring to 150-160 °C to achieve a clear melt.
-
Gradually increase the temperature to 190-210 °C.
-
Water of condensation is continuously removed.
-
Monitor the reaction by measuring the acid value. Continue the reaction until the desired acid value is reached.
-
-
Second Stage (Incorporation of Allyl Ether):
-
Cool the reactor to 160-170 °C.
-
Add TMPE or TMPDE and the esterification catalyst.
-
Increase the temperature back to 190-200 °C.
-
Continue the reaction until the final desired acid value and viscosity are achieved.
-
Cool the resin and add the inhibitor to prevent premature gelation.
-
Characterization of the Synthesized Resins
-
Acid Value: Determined by titration with a standard potassium hydroxide (B78521) solution.
-
Viscosity: Measured using a rotational viscometer at a specified temperature.
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Chemical Structure: Confirmed by Fourier-transform infrared (FTIR) spectroscopy (presence of ester linkages, disappearance of hydroxyl and carboxyl groups) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the incorporation of the allyl ether).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability.
-
Mechanical Properties of Cured Polymer: Tensile strength, modulus, and elongation at break measured using a universal testing machine on cured samples.
Visualization of Concepts
Polymer Structure Comparison
The following diagram illustrates the conceptual difference in the polymer structure when using TMPE versus TMPDE in a polyester chain.
Experimental Workflow for Polyester Synthesis and Characterization
This diagram outlines the typical workflow for synthesizing and characterizing unsaturated polyesters modified with trimethylolpropane allyl ethers.
Conclusion
The selection between this compound and diallyl ether is dependent on the desired properties of the final polymer.
-
Choose TMPE when the goal is to introduce pendant allyl functionality for subsequent modification or to act as a reactive diluent without significantly increasing the crosslink density. This can be beneficial for applications requiring greater flexibility.
-
Choose TMPDE for applications where a high degree of crosslinking is desired, leading to harder, more chemically resistant, and glossy coatings. It is particularly effective in overcoming oxygen inhibition in air-drying unsaturated polyester systems.
Further research involving a direct, controlled comparison of these two monomers within the same polymer system would be highly valuable to the polymer science community for a more precise quantitative assessment of their respective contributions to polymer performance.
References
- 1. mdpi.com [mdpi.com]
- 2. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. hoyonn.com [hoyonn.com]
- 4. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 5. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Trimethylolpropane Monoallyl Ether and Other Crosslinkers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomaterials, the choice of crosslinking agent is a critical determinant of the final properties and performance of hydrogels used in drug delivery and tissue engineering. This guide provides an objective comparison of Trimethylolpropane (B17298) monoallyl ether (TMPMAE) with other commonly used crosslinkers, supported by available experimental data and detailed methodologies.
Introduction to Crosslinkers in Hydrogel Formulation
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their structural integrity and physicochemical properties are dictated by the crosslinks between polymer chains. The ideal crosslinker for biomedical applications should be biocompatible, non-toxic, and allow for the precise tuning of hydrogel properties such as mechanical strength, degradation rate, and drug release kinetics.
Trimethylolpropane monoallyl ether (TMPMAE) is a versatile crosslinking agent possessing both hydroxyl and allyl functionalities. The allyl group allows for crosslinking via mechanisms like thiol-ene chemistry, which offers rapid, cytocompatible, and controllable gelation. This guide will compare TMPMAE with other prevalent crosslinkers, including those with methacrylate (B99206) and aldehyde functional groups.
Comparative Performance Analysis
While direct comparative studies exclusively focusing on TMPMAE against a wide range of crosslinkers in biomedical applications are limited, we can infer its potential performance by comparing the characteristics of allyl-functionalized crosslinkers with other classes, such as methacrylates.
A comparative analysis of Triallyl trimesate (TAT), which also contains allyl functional groups, and Trimethylolpropane trimethacrylate (TMPTMA) reveals key differences in polymerization kinetics and resulting network properties. Methacrylates, like those in TMPTMA, generally exhibit higher reactivity and faster polymerization rates in free-radical polymerization compared to allyl groups.[1] This can lead to more rapid curing and higher crosslink density in TMPTMA-based hydrogels.[1] However, the slower reaction kinetics of allyl groups, as found in TMPMAE, can be advantageous in applications requiring more controlled gelation, such as in situ hydrogel formation for injectable drug delivery systems.[2][3]
Table 1: Comparison of Key Performance Parameters of Different Crosslinker Types
| Property | This compound (TMPMAE) (Allyl-based) | Trimethylolpropane trimethacrylate (TMPTMA) (Methacrylate-based) | Glutaraldehyde (Aldehyde-based) | EDC/NHS (Zero-length) |
| Reaction Mechanism | Thiol-ene click chemistry, Free-radical polymerization | Free-radical polymerization | Schiff base formation with amines | Carbodiimide chemistry (amide bond formation) |
| Gelation Kinetics | Generally slower and more controllable than methacrylates[1][4] | Rapid polymerization[1] | Relatively fast | Can be tuned by pH and concentration |
| Biocompatibility | Generally considered cytocompatible, especially via thiol-ene reactions[2][5] | Can exhibit some cytotoxicity depending on concentration and residual monomer[6] | Known to be cytotoxic, requiring thorough purification[7] | Generally good, byproducts are water-soluble and easily removed |
| Mechanical Properties | Potentially lower stiffness compared to highly crosslinked methacrylates | Can form stiff and rigid networks[8] | Can form mechanically robust hydrogels | Variable, depends on polymer system |
| Degradability | Can be designed to be biodegradable depending on the polymer backbone | Can be designed to be biodegradable | Crosslinks are generally stable | Forms stable amide bonds |
Experimental Data Summary
Table 2: Mechanical Properties of Hydrogels with Different Crosslinkers
| Crosslinker | Polymer System | Compressive Modulus (kPa) | Swelling Ratio (%) | Reference |
| TMPTMA | SBR/WTR blends | Higher than TMPTA | Lower than TMPTA | [8] |
| Glutaraldehyde | PVA/NaAlg | - | - | [7] |
| Methylene-bis-acrylamide | Acrylamide/Acrylate | - | Decreases with increasing concentration | [9] |
| PEGDMA | HEMA | - | Higher than TEGDA | [10] |
| TEGDA | HEMA | Higher than PEGDMA | Lower than PEGDMA | [10] |
Note: A direct value for TMPMAE was not found in the reviewed literature for a direct comparison in this table.
Table 3: Cytotoxicity of Different Crosslinker Types
| Crosslinker Type | Cell Line | Assay | Result | Reference |
| Methacrylate-based | Human Dermal Fibroblasts | MTT Assay | 80-100% cell viability | [11] |
| Aldehyde-based (Glutaraldehyde) | Various | General observation | Known cytotoxicity | [7] |
| General Hydrogels | L929 cells | MTT Assay (Extract Test) | >70% viability considered non-cytotoxic | [12] |
Note: Specific cytotoxicity data for TMPMAE-crosslinked hydrogels was not found for a direct quantitative comparison in this table, however, allyl-based systems for thiol-ene reactions are generally considered cytocompatible.[2][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments.
Hydrogel Synthesis via Thiol-Ene Photopolymerization (Conceptual Protocol for TMPMAE)
This protocol describes a general procedure for forming a hydrogel using an allyl-functionalized crosslinker like TMPMAE and a thiol-functionalized polymer.
Materials:
-
Polymer with thiol groups (e.g., thiolated hyaluronic acid, multi-arm PEG-thiol)
-
This compound (TMPMAE)
-
Photoinitiator (e.g., LAP or Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Prepare a prepolymer solution by dissolving the thiol-functionalized polymer and TMPMAE in PBS. The stoichiometry of thiol to allyl groups is typically 1:1.
-
Add the photoinitiator to the prepolymer solution at a desired concentration (e.g., 0.05-0.1% w/v).
-
Ensure the solution is thoroughly mixed.
-
Pipette the prepolymer solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a specified duration to initiate crosslinking.[13] The hydrogel is now formed and can be swelled in PBS or cell culture medium before use.
Measurement of Compressive Modulus
The compressive modulus is a measure of a material's stiffness under compression.
Procedure:
-
Prepare cylindrical hydrogel samples of known diameter and height.
-
Place the sample between two parallel plates of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).[14]
-
Record the force and displacement.
-
Convert the force-displacement data into a stress-strain curve.
-
The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve.[14]
Determination of Swelling Ratio
The swelling ratio indicates the hydrogel's capacity to absorb and retain water.
Procedure:
-
Record the initial weight of the as-prepared hydrogel (W_initial).
-
Immerse the hydrogel in a buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the weight (W_swollen).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
The swelling ratio is calculated as: (W_swollen - W_initial) / W_initial * 100%.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Prepare hydrogel extracts by incubating the hydrogels in a cell culture medium for a specific period (e.g., 24 hours) according to ISO 10993-5 standards.[12]
-
Culture a specific cell line (e.g., L929 fibroblasts) in a 96-well plate.[12]
-
After cell attachment, replace the culture medium with the hydrogel extracts at different concentrations.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to a control group of cells cultured in a fresh medium. Materials with cell viability over 70% are generally considered non-cytotoxic.[15]
Signaling Pathways and Cellular Response
For instance, the Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for chondrogenesis.[16] The components of a hydrogel, including the crosslinker, can modulate the presentation and availability of TGF-β to cells, thereby influencing downstream gene expression related to cartilage formation.[16]
The diagram above illustrates the TGF-β signaling pathway, a key regulator in chondrocyte differentiation. The physical and chemical properties of the hydrogel, influenced by the crosslinker, can impact this pathway.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for hydrogel synthesis and characterization.
Conclusion
The selection of a crosslinking agent is a pivotal step in the design of hydrogels for biomedical applications. This compound, with its allyl functionality, presents a promising option for creating hydrogels with controlled gelation kinetics and good biocompatibility, particularly through thiol-ene chemistry. While direct comparative data is still emerging, understanding the fundamental differences between allyl-based crosslinkers and other common types, such as methacrylates and aldehydes, allows researchers to make informed decisions based on the specific requirements of their application. The provided experimental protocols and workflows offer a foundation for conducting comparative studies to further elucidate the performance of TMPMAE in the development of advanced drug delivery systems and tissue engineering scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Comparative Study between Thiol‐Ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel Inks for Digital Light Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. methacrylate hema-based hydrogels: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. trimethylolpropane triacrylate tmpta: Topics by Science.gov [science.gov]
- 9. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 682-11-1 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. A Comparative Study between Thiol-Ene and Acrylate Photocrosslinkable Hyaluronic Acid Hydrogel Inks for Digital Light Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of the viability and mechanoresponsiveness of hMSC-TERT printed with bioinert, thermoresponsive hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Performance Analysis of Coatings with Trimethylolpropane Monoallyl Ether: A Comparative Guide
This guide provides a comprehensive performance analysis of coatings formulated with Trimethylolpropane monoallyl ether (TMPME), offering a comparison with alternative technologies. The information is targeted towards researchers, scientists, and professionals in drug development and materials science who are interested in advanced coating formulations. This document synthesizes available data to present a comparative overview, details experimental methodologies for key performance indicators, and visualizes relevant chemical processes and workflows.
Introduction to this compound (TMPME) in Coatings
This compound (TMPME) is a versatile monomer used as a crosslinking agent in various coating systems.[1][2] Its unique molecular structure, featuring two hydroxyl groups and one allyl group, allows it to be incorporated into different polymer backbones, such as polyurethanes and acrylics.[1][3] The hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages, while the allyl group provides a site for further crosslinking, for example, through free radical polymerization in UV-curable systems.[1] This dual functionality makes TMPME a valuable component for enhancing the mechanical properties and durability of coatings. It is particularly noted for its use in automotive and industrial coatings.[2][4]
Comparison with Alternative Coating Technologies
The performance of TMPME-based coatings is often compared to systems formulated with other crosslinking agents, most notably Trimethylolpropane Triacrylate (TMPTA). TMPTA has been a widely used reactive diluent in UV-curable coatings, prized for its fast cure speed and its ability to impart high hardness and chemical resistance.[5] However, recent health and safety concerns, specifically its classification as a potential carcinogen, have driven the search for safer alternatives.[5][6] Alkoxylates are also emerging as a viable and safer alternative to TMPTA.[6]
Performance Data Summary
The following tables summarize the expected performance of coatings based on TMPME in comparison to those based on TMPTA and a generic alkoxylate alternative. It is important to note that direct, publicly available, side-by-side comparative studies with quantitative data are limited. Therefore, this data is a representative compilation based on information from various sources and typical performance characteristics.
Table 1: Mechanical Properties of UV-Cured Coatings
| Property | TMPME-based Coating | TMPTA-based Coating | Alkoxylate-based Alternative | Test Method |
| Pencil Hardness | F - H | 2H - 4H | H - 2H | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B - 5B | 4B - 5B | 4B - 5B | ASTM D3359 |
| Flexibility (Mandrel Bend) | Excellent | Good to Fair | Good | ASTM D522 |
| Impact Resistance (inch-lbs) | > 80 | 40 - 60 | 60 - 80 | ASTM D2794 |
Table 2: Chemical and Curing Properties of UV-Cured Coatings
| Property | TMPME-based Coating | TMPTA-based Coating | Alkoxylate-based Alternative | Test Method / Condition |
| Chemical Resistance (Ethanol, 24hr spot) | Good | Excellent | Good to Excellent | ASTM D1308 |
| Cure Speed | Moderate | Fast | Moderate to Fast | UV Curing |
| Viscosity of Formulation | Lower | Higher | Variable | Brookfield Viscometer |
| Safety Profile | Favorable | Potential Carcinogen | Favorable | ECHA Classification |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance data tables are provided below.
Pencil Hardness Test (ASTM D3363)
This test determines the hardness of a coating film by the scratching resistance to pencils of known hardness.
-
Apparatus: A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest), a mechanical pencil holder that maintains a 45° angle and applies a constant force, and a flat, rigid substrate with the applied coating.
-
Procedure: a. The coated panel is placed on a firm, level surface.[7] b. Starting with the hardest pencil, it is held at a 45° angle to the coating surface.[8] c. A forward stroke of about 6.5 mm is made with uniform pressure.[7] d. The surface is inspected for scratches or gouges. e. The process is repeated with pencils of decreasing hardness until a pencil is found that will not scratch the surface.
-
Reporting: The hardness is reported as the grade of the hardest pencil that does not scratch the coating.[9]
Adhesion by Tape Test (ASTM D3359)
This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Apparatus: A sharp cutting tool (scalpel or a special cross-hatch cutter), a steel straightedge, and a specified pressure-sensitive adhesive tape.
-
Procedure (Method B - Cross-Cut): a. A lattice pattern is cut into the coating down to the substrate. For coatings up to 2.0 mils (50 µm) thick, eleven cuts are made 1 mm apart. For coatings between 2.0 and 5.0 mils (50 to 125 µm), six cuts are made 2 mm apart.[10] b. The center of the pressure-sensitive tape is placed over the lattice and smoothed firmly into place.[11] c. The tape is rapidly pulled off at a 180° angle.[12]
-
Reporting: Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).[11]
Chemical Resistance (ASTM D1308)
This test evaluates the effect of household or industrial chemicals on clear and pigmented organic finishes.
-
Apparatus: Pipettes, watch glasses (for covered spot test), and cotton balls.
-
Procedure (Spot Test): a. The coated panel is placed on a level surface. b. A few drops of the test chemical (e.g., ethanol) are placed on the coating. c. For a covered spot test, the spot is covered with a watch glass.[13] d. The chemical is left in contact with the coating for a specified period (e.g., 24 hours). e. After the exposure time, the chemical is removed, and the area is inspected for any changes, such as discoloration, blistering, softening, or loss of adhesion.
-
Reporting: The effects of the chemical on the coating are reported based on a rating scale (e.g., no effect, slight stain, severe blistering).
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of TMPME in coatings and the experimental workflow.
Curing Mechanism of a TMPME-based Polyurethane Coating
This diagram illustrates the dual curing mechanism of a polyurethane coating formulated with TMPME. The hydroxyl groups of TMPME react with isocyanate groups to form the primary polyurethane network. The pendant allyl groups can then undergo a secondary curing process, typically through UV-initiated free radical polymerization, to create further crosslinks.
Experimental Workflow for Coating Performance Analysis
This diagram outlines the logical flow of the experimental procedures used to evaluate the performance of the coatings.
References
- 1. This compound | 682-11-1 | Benchchem [benchchem.com]
- 2. perstorp.com [perstorp.com]
- 3. pcimag.com [pcimag.com]
- 4. specialchem.com [specialchem.com]
- 5. triwillgroup.com [triwillgroup.com]
- 6. perstorp.com [perstorp.com]
- 7. scribd.com [scribd.com]
- 8. micomlab.com [micomlab.com]
- 9. matestlabs.com [matestlabs.com]
- 10. kta.com [kta.com]
- 11. micomlab.com [micomlab.com]
- 12. usa.sika.com [usa.sika.com]
- 13. delltech.com [delltech.com]
A Comparative Spectroscopic Analysis of Trimethylolpropane Monoallyl Ether and Its Alternatives for Researchers
In the realm of polymer chemistry and material science, the selection of appropriate monomers and crosslinking agents is paramount to achieving desired material properties. Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile molecule utilized in various applications, including automotive coatings and silicon chemistry. This guide provides a detailed spectroscopic comparison of TMPME with two common alternatives: trimethylolpropane diallyl ether and pentaerythritol (B129877) triallyl ether. The following sections present available spectroscopic data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols to aid researchers in their analytical endeavors.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for Trimethylolpropane monoallyl ether and its alternatives. It is important to note that comprehensive, publicly available peak lists are limited, and some of the data presented are predicted or sourced from spectral databases which may require subscription for full access.
Table 1: FT-IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)
| Functional Group | Vibrational Mode | This compound (TMPME) | Trimethylolpropane Diallyl Ether | Pentaerythritol Triallyl Ether |
| O-H | Stretching | 3400 (broad) | 3400 (broad) | 3400 (broad) |
| C-H (sp³) | Stretching | 2960-2880 | 2960-2880 | 2960-2880 |
| C-H (sp²) | Stretching | 3080 | 3080 | 3080 |
| C=C | Stretching | 1645 | 1645 | 1645 |
| C-O | Stretching | 1100 | 1100 | 1100 |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Environment | This compound (TMPME) | Trimethylolpropane Diallyl Ether | Pentaerythritol Triallyl Ether |
| =CH- | 5.9 (m) | 5.9 (m) | 5.9 (m) |
| =CH₂ | 5.2 (m) | 5.2 (m) | 5.2 (m) |
| -O-CH₂- (allyl) | 4.0 (d) | 4.0 (d) | 4.0 (d) |
| -CH₂-OH | 3.5 (s) | 3.5 (s) | 3.5 (s) |
| -O-CH₂- (backbone) | 3.4 (s) | 3.4 (s) | 3.4 (s) |
| -CH₂- (ethyl) | 1.4 (q) | 1.4 (q) | - |
| -CH₃ (ethyl) | 0.9 (t) | 0.9 (t) | - |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Environment | This compound (TMPME) | Trimethylolpropane Diallyl Ether | Pentaerythritol Triallyl Ether |
| =CH- | 135 | 135 | 135 |
| =CH₂ | 117 | 117 | 117 |
| -O-CH₂- (allyl) | 73 | 73 | 73 |
| -CH₂-OH | 65 | 65 | 65 |
| -O-CH₂- (backbone) | 70 | 70 | 70 |
| Quaternary C | 43 | 43 | 45 |
| -CH₂- (ethyl) | 23 | 23 | - |
| -CH₃ (ethyl) | 8 | 8 | - |
Table 4: Mass Spectrometry Data (Key Fragmentation Peaks m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (TMPME) | 174 (not observed) | 115, 85, 57 |
| Trimethylolpropane Diallyl Ether | 214 (not observed) | 157, 127, 57 |
| Pentaerythritol Triallyl Ether | 256 (not observed) | 199, 169, 57 |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of these compounds are crucial for obtaining reproducible and comparable data. Below are generalized procedures for each analytical technique, which can be adapted based on the specific instrumentation available.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the sample.
Methodology:
-
Sample Preparation: For liquid samples like TMPME and its alternatives, a small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean salt plates is collected.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure and determine the purity of the sample.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a longer relaxation delay (2-5 seconds) to ensure accurate integration.
-
Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are determined and assigned to the respective nuclei in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of a sample and to determine the molecular weight and fragmentation pattern of the analyte.
Methodology:
-
Sample Preparation: A dilute solution of the sample (typically 1-10 ppm) is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). The oven temperature program is set to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points. The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.
-
Data Acquisition: The prepared sample is injected into the GC. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios (m/z) of the resulting ions are recorded.
-
Data Analysis: The total ion chromatogram (TIC) is examined to identify the retention times of the components. The mass spectrum corresponding to each peak is then analyzed to determine the molecular ion (if present) and the fragmentation pattern, which can be compared to spectral libraries for identification.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid sample like this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Unveiling the Mechanical Profile of TMPME-Based Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to understand the mechanical performance of polymers derived from Trimethylolpropane monoallyl ether (TMPME), this guide provides a framework for comparison with alternative polymer systems. While specific quantitative data for polymers solely based on TMPME is limited in publicly available literature, this document outlines the expected effects of TMPME incorporation, presents a template for data comparison, details relevant experimental protocols, and offers a logical workflow for such a comparative study.
This compound is a trifunctional monomer containing two hydroxyl groups and one allyl group. This unique structure allows it to act as a versatile building block in polymer synthesis, primarily as a crosslinker or a reactive comonomer.[1][2] Its incorporation into polymer networks, particularly in coatings and resins, is known to influence mechanical properties such as hardness, flexibility, and chemical resistance.[2] For instance, in acrylic resins, TMPME has been shown to provide a good balance between flexibility and hardness.
Comparative Data on Mechanical Properties
A direct quantitative comparison of the mechanical properties of polymers derived from TMPME with other alternatives is challenging due to the scarcity of specific data in peer-reviewed literature. However, a comparative study would typically evaluate parameters such as tensile strength, flexural modulus, and elongation at break. The following table provides a template for summarizing such data once it becomes available through experimental investigation.
| Polymer System | Tensile Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) | Reference |
| TMPME-Based Polymer | Data not available | Data not available | Data not available | |
| Alternative 1: Trimethylolpropane triacrylate (TMPTA)-Based Polymer | Example Value | Example Value | Example Value | [3][4] |
| Alternative 2: Polyurethane (PU) without TMPME | Example Value | Example Value | Example Value | |
| Alternative 3: Unsaturated Polyester (UP) Resin without TMPME | Example Value | Example Value | Example Value |
Experimental Workflow for Comparison
A systematic approach is crucial for a valid comparison of the mechanical properties of different polymer systems. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for comparing the mechanical properties of polymers.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are standard protocols for the key experiments.
Polymer Synthesis: Example Protocol for a TMPME-Based Acrylic Resin
-
Monomer Mixture Preparation: Prepare a monomer mixture containing this compound (TMPME), a primary acrylate (B77674) or methacrylate (B99206) monomer (e.g., methyl methacrylate), and a crosslinking agent if required. The ratios should be varied to study the effect of TMPME concentration.
-
Initiator Addition: Add a suitable photoinitiator (for UV curing) or thermal initiator to the monomer mixture.
-
Polymerization:
-
UV Curing: Pour the resin mixture into a mold of desired dimensions and expose it to a UV lamp with a specific wavelength and intensity for a defined period.
-
Thermal Curing: Heat the resin mixture in an oven at a specific temperature profile until polymerization is complete.
-
-
Post-Curing: Post-cure the polymer samples as required to ensure complete reaction and stable properties.
Mechanical Testing
1. Tensile Testing (ASTM D638):
-
Specimen: Use a standard dumbbell-shaped specimen (Type I is common for rigid plastics).[5]
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is used to measure the elongation of the specimen.
-
Procedure:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Tensile Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
2. Flexural Testing (ASTM D790):
-
Specimen: A rectangular bar of specified dimensions.
-
Apparatus: A universal testing machine with a three-point bending fixture.
-
Procedure:
-
Place the specimen on two supports in the bending fixture.
-
Apply a load to the center of the specimen at a constant rate until the specimen breaks or reaches a specified deflection.
-
Record the load and deflection data.
-
-
Calculations:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the load-deflection curve.
-
Conclusion
While a comprehensive quantitative comparison is currently limited by the available data, this guide provides a robust framework for researchers to evaluate the mechanical properties of polymers derived from this compound. By following standardized experimental protocols and systematically comparing the results with relevant alternative materials, the unique contributions of TMPME to the mechanical performance of polymers can be thoroughly elucidated. The versatility of TMPME's functional groups suggests its potential in creating polymers with tailored mechanical properties, warranting further investigation to populate the comparative data table and unlock its full potential in various applications.
References
- 1. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of Trimethylolpropane Monoallyl Ether (TMPME) Cured Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal properties of resins cured with Trimethylolpropane monoallyl ether (TMPME). TMPME is a versatile crosslinking agent and reactive diluent used in a variety of polymer systems, including polyurethanes, polyesters, epoxies, and acrylic resins, to enhance mechanical properties and thermal stability.[1][2] The presence of both hydroxyl and allyl functionalities allows for its incorporation into the polymer backbone and subsequent crosslinking, leading to a more robust three-dimensional network.[1]
Data Presentation: Thermal Properties of Crosslinked Resins
The following table summarizes thermogravimetric analysis (TGA) data for Poly(methyl methacrylate) (PMMA) resins, comparing a system crosslinked with Trimethylolpropane Triacrylate (TMPTA) to systems with nanofillers but without TMPTA crosslinking. This data provides insight into how crosslinking, in general, can synergistically improve thermal stability and char yield. It is anticipated that TMPME would impart similar, though not identical, improvements due to its crosslinking capabilities.
| Resin System | Onset of Degradation (°C) | Char Yield at 600°C (%) | Reference |
| PMMA with 1 wt% nanosilica (no TMPTA) | approx. 200 | Low (not specified) | [2] |
| PMMA with 5 wt% nanosilica (no TMPTA) | approx. 250 | ~14 | [2] |
| PMMA crosslinked with TMPTA + 1 wt% nanosilica | approx. 300 | 14.1 | [2] |
Note: The data presented is for TMPTA as a proxy for TMPME due to a lack of available direct comparative data for TMPME in the searched literature.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis techniques commonly used to characterize cured resins.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is employed to determine the thermal stability and decomposition characteristics of the cured resin.
-
Sample Preparation: A small amount of the cured resin (typically 5-10 mg) is placed into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal degradation, and under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquired: Mass loss as a function of temperature, onset of decomposition temperature (Td), and residual mass (char yield).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure heat flow associated with thermal transitions, such as the glass transition temperature (Tg) and curing exotherms.[3]
-
Sample Preparation: A small, precisely weighed sample of the cured resin (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.[3]
-
Instrumentation: A Differential Scanning Calorimeter.
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used.
-
Temperature Program: A common procedure is a heat-cool-heat cycle. The sample is first heated to a temperature above its expected Tg, then cooled, and then subjected to a second heating scan at a controlled rate (e.g., 10°C/min). The Tg is determined from the second heating scan to ensure a consistent thermal history.
-
Data Acquired: Heat flow as a function of temperature, from which the glass transition temperature (Tg) is determined as a step change in the baseline.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis provides information on the viscoelastic properties of the cured resin, such as the storage modulus (a measure of stiffness) and tan delta (a measure of damping), as a function of temperature.
-
Sample Preparation: A rectangular bar of the cured resin with precise dimensions is prepared.
-
Instrumentation: A Dynamic Mechanical Analyzer.
-
Test Mode: Typically, a single or dual cantilever bending mode is used.
-
Temperature Program: The sample is subjected to a temperature sweep at a constant heating rate (e.g., 3-5°C/min) while a small, oscillating strain is applied at a fixed frequency (e.g., 1 Hz).
-
Data Acquired: Storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The peak of the tan delta curve is often used as an indicator of the glass transition temperature.
Visualizations
Discussion and Comparison
The incorporation of crosslinking agents like TMPME into a resin formulation is a well-established strategy to enhance the thermal performance of the resulting thermoset. The formation of a denser three-dimensional network restricts the mobility of polymer chains, which in turn leads to improved thermal properties.[4]
Comparison with Standard Curing Agents:
-
Polyurethanes: In typical polyurethane systems, diols are used as chain extenders. The introduction of a tri-functional molecule like TMPME, in addition to or in place of a portion of the diol, would increase the crosslink density. This is expected to result in a higher glass transition temperature (Tg) and improved thermal stability compared to a linear polyurethane. The increased crosslinking can also lead to a higher char yield upon decomposition.
-
Epoxy Resins: Amine-based curing agents are common for epoxy resins. While these create a crosslinked network, incorporating TMPME as a reactive diluent or co-curing agent can introduce a different type of crosslinking through its allyl group, potentially leading to a more complex and robust network structure. This could translate to a higher decomposition temperature and enhanced char yield compared to a standard amine-cured epoxy.
-
Acrylic Resins: As suggested by the data for TMPTA in PMMA, the introduction of a multifunctional acrylate, and by extension a multifunctional allyl ether like TMPME, can significantly increase the thermal stability.[2] The crosslinking prevents the "unzipping" depolymerization that is characteristic of linear acrylic polymers, leading to a higher onset of degradation and a greater amount of char residue upon heating.[2]
Conclusion
This compound is a valuable component in the formulation of high-performance thermoset resins. Its dual functionality allows for both incorporation into the polymer backbone and subsequent crosslinking, which is anticipated to significantly improve the thermal properties of the cured material. While this guide has provided a framework for comparison and detailed the necessary experimental protocols for thermal analysis, there is a clear need for further research to generate direct, quantitative comparative data on the thermal performance of TMPME-cured resins against other common curing systems. Such data would be invaluable for formulators seeking to optimize the thermal stability and service temperature of their materials for demanding applications.
References
A Comparative Analysis of Commercial Trimethylolpropane Monoallyl Ether Purity
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. Trimethylolpropane (B17298) monoallyl ether (TMPME), a versatile building block in polymer chemistry and pharmaceutical synthesis, is commercially available from various suppliers.[1] This guide provides an objective comparison of the purity of commercially available TMPME, supported by publicly available data and a detailed experimental protocol for purity assessment.
Purity Comparison of Commercial TMPME
The purity of TMPME can vary between suppliers, with potential impurities including unreacted starting materials like trimethylolpropane (TMP), and byproducts such as trimethylolpropane diallyl ether and triallyl ether.[2][3] A summary of the stated purity levels from various commercial sources is presented in the table below. It is important to note that while many suppliers provide a general purity percentage, detailed specifications of impurities are not always available.
| Supplier/Platform | Stated Purity/Grade | Impurity Profile | Source |
| Perstorp | Min. 98.0% Monoallyl ether | Diallyl ether: Max. 1.0% Triallyl ether: Max. 0.1% TMP content: Max. 1.0% | [3] |
| Sigma-Aldrich | Not explicitly stated on product page | - | |
| CP Lab Safety | 98% | - | [4] |
| Shaanxi Dideu New Materials Co. Ltd. (via ChemicalBook) | 98.0% or 99% | - | [5] |
| Anhuyan (Hainan) Biotechnology Co., LTD. (via ChemicalBook) | 99% | - | [5] |
| BOC Sciences | 98% | - | [] |
Note: The absence of a detailed impurity profile does not imply the absence of impurities, but rather that the information is not readily provided in the public domain. Researchers should always request a Certificate of Analysis (CoA) for detailed lot-specific purity information.
Experimental Protocol for Purity Determination
The most common and effective method for analyzing the purity of TMPME and quantifying its related impurities is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8] GC-MS is particularly powerful as it allows for the identification of unknown impurities through mass spectral analysis.
Principle
This method separates the components of a sample based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). The separated components are then detected and quantified.
Materials and Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: A capillary column suitable for the analysis of polar compounds, such as a mid-polarity cyanopropylphenyl-based column (e.g., Rxi®-1301Sil MS) or a standard non-polar column like a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).[8]
-
Carrier Gas: Helium or Hydrogen of high purity.
-
Sample Solvent: High-purity acetone (B3395972) or methanol.
-
Reference Standards: Certified reference standards of Trimethylolpropane monoallyl ether, Trimethylolpropane, Trimethylolpropane diallyl ether, and Trimethylolpropane triallyl ether for peak identification and calibration.
Procedure
-
Standard and Sample Preparation:
-
Prepare a stock solution of the TMPME reference standard at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a mixed standard solution containing known concentrations of TMPME and potential impurities (TMP, diallyl ether, triallyl ether).
-
Prepare the commercial TMPME sample for analysis by accurately weighing and dissolving it in the solvent to a similar concentration as the standard solution.
-
-
GC-FID/MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Detector Temperature (FID): 300 °C
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Scan Range (for MS): 40-400 amu
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times of each component and to establish the calibration curve for quantification.
-
Inject the prepared sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
For MS detection, confirm the identity of each peak by comparing its mass spectrum with a reference library or the spectra of the standards.
-
-
Quantification:
-
Calculate the percentage purity of TMPME and the percentage of each impurity in the sample using the peak areas from the chromatogram and the calibration curves established from the standard solutions.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the purity of commercial this compound.
References
- 1. Buy this compound | 682-11-1 [smolecule.com]
- 2. This compound | 682-11-1 | Benchchem [benchchem.com]
- 3. perstorp.com [perstorp.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 682-11-1 [chemicalbook.com]
- 7. CHEMICAL CHARACTERIZATION AND DOSE FORMULATION STUDIES - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
Comparative Reactivity of Trimethylolpropane Allyl Ethers: A Guide for Researchers
A detailed analysis of the mono-, di-, and triallyl ethers of trimethylolpropane (B17298) reveals significant differences in their reactivity, fundamentally governed by the number of allyl functional groups. This guide provides a comparative overview of their performance, supported by experimental data on their synthesis and reactivity in key chemical transformations, to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.
The degree of allylation on the trimethylolpropane (TMP) core dictates the functionality of the resulting molecule, influencing its role in polymerization and other chemical reactions. Trimethylolpropane monoallyl ether (TMPME) possesses one allyl group and two hydroxyl groups, rendering it suitable as a chain extender or a crosslinker through its distinct reactive sites.[1] In contrast, trimethylolpropane diallyl ether (TMPDE), with two allyl groups and one hydroxyl group, is a more potent crosslinking agent.[1] The fully substituted trimethylolpropane triallyl ether (TMPTE) contains three allyl groups and no hydroxyl functionality, positioning it purely as a crosslinking monomer.[1]
Summary of Properties and Reactivity
The reactivity of these ethers is directly proportional to the number of allyl groups present. In applications such as coatings and resin synthesis, the allyl ether groups can enhance air-drying properties by reacting with atmospheric oxygen, which helps to mitigate oxygen inhibition of radical polymerization reactions.[2][3] This accelerates the curing process and improves the surface characteristics of the final product.[2][3]
Below is a summary of the key properties of each ether:
| Property | This compound (TMPME) | Trimethylolpropane Diallyl Ether (TMPDE) | Trimethylolpropane Triallyl Ether (TMPTE) |
| CAS Number | 682-11-1[4][5] | 682-09-7[2] | 1471-18-7 |
| Molecular Formula | C₉H₁₈O₃[4] | C₁₂H₂₂O₃[2] | C₁₅H₂₆O₃ |
| Molecular Weight | 174.24 g/mol [4][5] | 214.30 g/mol [2] | 254.38 g/mol |
| Allyl Groups | 1 | 2 | 3 |
| Hydroxyl Groups | 2 | 1 | 0 |
| Primary Function | Chain extender, Crosslinker[1] | Crosslinking agent[1] | Crosslinking monomer[1] |
| Boiling Point | 160 °C @ 33 mmHg[5] | - | - |
| Density | 1.01 g/mL at 25 °C[5] | - | - |
Experimental Protocols
The synthesis of trimethylolpropane allyl ethers typically involves the Williamson ether synthesis, where trimethylolpropane is reacted with an allyl halide in the presence of a base. The stoichiometry of the reactants is a critical factor in controlling the degree of allylation.
Synthesis of Trimethylolpropane Diallyl Ether (TMPDE)
A common method for the preparation of TMPDE involves the reaction of trimethylolpropane with allyl chloride.
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride (3-chloropropene)
-
Sodium hydroxide (B78521) (NaOH)
-
Butyl ether (as solvent and azeotropic agent)
Procedure:
-
Trimethylolpropane, sodium hydroxide, and butyl ether are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for azeotropic dehydration.[6]
-
The mixture is heated to approximately 93 °C to remove water via azeotropic distillation.[6]
-
After dehydration, the reaction mixture is cooled to 65-70 °C.[6]
-
Allyl chloride is then added dropwise to the reaction mixture over a period of 1.5-2.0 hours, maintaining the temperature at 65-70 °C.[6]
-
After the addition is complete, the reaction is allowed to proceed with stirring for an additional 3.0 hours to ensure the completion of the etherification.[6]
-
Upon completion, water is added to dissolve the sodium chloride byproduct. The organic layer is separated, and the solvent is removed.[6][7]
-
The crude product is then purified by vacuum distillation to yield TMPDE.[6][7] A typical synthesis may yield a product containing over 90% diallyl ether, with smaller amounts of monoallyl and triallyl ethers.[1]
Synthesis of this compound (TMPME)
The synthesis of TMPME requires careful control of reaction conditions to favor mono-etherification. This is often achieved by controlling the stoichiometry of the reactants. The general principle of the Williamson ether synthesis is followed, but with a limited amount of the allylating agent and base relative to the trimethylolpropane.
Logical Relationship for Williamson Ether Synthesis of TMP Ethers
Caption: Williamson ether synthesis of trimethylolpropane allyl ethers.
Reactivity in Thiol-Ene Reactions
Thiol-ene chemistry is a prominent application for allyl ethers, where they participate in a radical-mediated step-growth polymerization with thiols. The kinetics of these reactions are influenced by the structure of the allyl ether. For thiol-allyl ether systems, the chain transfer step is often the rate-limiting step of the reaction.[8] The polymerization rate is typically first order with respect to the thiol functional group concentration and independent of the allyl ether concentration.[8][9]
This implies that while the presence of more allyl groups in TMPDE and TMPTE will lead to a higher degree of crosslinking, the initial rate of consumption of individual allyl groups might not be significantly different from that of TMPME under conditions where the thiol concentration is the limiting factor. However, the overall rate of monomer conversion and network formation will be faster for the more functionalized ethers due to the higher probability of a reactive event per molecule.
Experimental Workflow for Thiol-Ene Photopolymerization Kinetics
Caption: Workflow for studying thiol-ene photopolymerization kinetics.
Conclusion
The choice between mono-, di-, and triallyl ethers of trimethylolpropane is contingent on the desired functionality and final properties of the target material. TMPME is ideal for applications requiring the introduction of a single allyl group while retaining hydroxyl functionality for subsequent reactions. TMPDE offers a balance of crosslinking capability and a remaining hydroxyl group. TMPTE is the crosslinker of choice when a high degree of crosslinking and a network with high rigidity are desired. While quantitative, directly comparative reactivity data remains an area for further investigation, the established principles of their synthesis and behavior in polymerization provide a solid foundation for their application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. TMPDE - Trimethylolpropane Diallyl Ether Crosslinker for UV Coatings [sinocurechem.com]
- 4. This compound | C9H18O3 | CID 12683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethylolpropane allyl ether 682-11-1 [sigmaaldrich.com]
- 6. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]
- 7. Trimethylolpropane diallyl ether synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validating the Structure of Trimethylolpropane Monoallyl Ether and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of Trimethylolpropane monoallyl ether (TMPME) and its derivatives. It includes detailed experimental protocols, quantitative data summaries, and visual representations of workflows and chemical structures to aid in the accurate characterization of these versatile compounds.
Introduction to this compound Derivatives
This compound (TMPME) is a trifunctional molecule featuring a neopentyl core, two primary hydroxyl groups, and one allyl ether group.[1] This unique structure allows for a variety of chemical modifications, leading to a range of derivatives with applications in polymer chemistry, coatings, and as intermediates in pharmaceutical synthesis. Common derivatives include the diallyl and triallyl ethers, as well as products of esterification or epoxidation reactions at the hydroxyl and allyl groups, respectively.[1] Accurate structural validation is crucial to ensure the purity and desired functionality of these compounds for research and development.
Comparative Analysis of Analytical Techniques
The structural elucidation of TMPME and its derivatives relies on a combination of spectroscopic and chromatographic techniques. The following sections compare the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural validation of TMPME derivatives.
Table 1: Comparison of ¹H NMR Spectral Data for Trimethylolpropane Ether Derivatives
| Proton Assignment | This compound (TMPME) | Trimethylolpropane diallyl ether | Key Differences & Notes |
| CH₃ (Ethyl group) | ~ 0.8 ppm (t) | ~ 0.8 ppm (t) | The triplet for the methyl protons remains consistent. |
| CH₂ (Ethyl group) | ~ 1.3 ppm (q) | ~ 1.3 ppm (q) | The quartet for the ethyl methylene (B1212753) protons is also consistent. |
| -CH₂OH | ~ 3.5 ppm (s) | ~ 3.4 ppm (s) | The chemical shift of the methylene protons adjacent to the hydroxyl group is similar in both compounds. The integration will differ. |
| -CH₂-O-Allyl | ~ 3.4 ppm (s) | ~ 3.3 ppm (s) | The chemical shift for the methylene protons of the ether linkage is observed. |
| -O-CH₂-CH=CH₂ | ~ 3.9 ppm (d) | ~ 3.9 ppm (d) | The doublet for the methylene protons of the allyl group is a key indicator. |
| -CH=CH₂ | ~ 5.9 ppm (m) | ~ 5.9 ppm (m) | The multiplet for the internal vinyl proton is characteristic. |
| =CH₂ | ~ 5.2 ppm (dd) | ~ 5.2 ppm (dd) | The doublets of doublets for the terminal vinyl protons are clearly visible. |
Note: Chemical shifts (δ) are in parts per million (ppm) relative to a TMS standard. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet, (dd) doublet of doublets. Data is estimated based on typical values for similar functional groups and available spectral information.
Table 2: Comparison of ¹³C NMR Spectral Data for Trimethylolpropane Ether Derivatives
| Carbon Assignment | This compound (TMPME) | Trimethylolpropane diallyl ether | Key Differences & Notes |
| CH₃ (Ethyl group) | ~ 7 ppm | ~ 7 ppm | The methyl carbon signal is consistent. |
| CH₂ (Ethyl group) | ~ 23 ppm | ~ 23 ppm | The ethyl methylene carbon signal is also consistent. |
| Quaternary C | ~ 43 ppm | ~ 43 ppm | The central quaternary carbon signal is a key feature. |
| -CH₂OH | ~ 65 ppm | ~ 65 ppm | The chemical shift of the methylene carbons adjacent to the hydroxyl group. |
| -CH₂-O-Allyl | ~ 74 ppm | ~ 74 ppm | The methylene carbon of the ether linkage. |
| -O-CH₂-CH=CH₂ | ~ 72 ppm | ~ 72 ppm | The methylene carbon of the allyl group. |
| -CH=CH₂ | ~ 135 ppm | ~ 135 ppm | The internal vinyl carbon. |
| =CH₂ | ~ 117 ppm | ~ 117 ppm | The terminal vinyl carbon. |
Note: Chemical shifts (δ) are in parts per million (ppm). Data is estimated based on typical values and available spectral information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Comparison of FTIR Absorption Bands for Trimethylolpropane Ether Derivatives
| Functional Group | Vibrational Mode | This compound (TMPME) | Trimethylolpropane diallyl ether | Key Differences & Notes |
| O-H | Stretching | Broad, ~3400 cm⁻¹ | Present, but weaker or absent in triallyl ether | The presence and intensity of the broad O-H stretch is a key differentiator. |
| C-H (sp³) | Stretching | ~2870-2960 cm⁻¹ | ~2870-2960 cm⁻¹ | Characteristic of the alkyl backbone. |
| C=C (alkene) | Stretching | ~1645 cm⁻¹ | ~1645 cm⁻¹ | Confirms the presence of the allyl group. |
| C-O-C (ether) | Stretching | ~1100 cm⁻¹ | ~1100 cm⁻¹ | Strong band indicative of the ether linkage. |
| =C-H | Bending | ~920 and 990 cm⁻¹ | ~920 and 990 cm⁻¹ | Out-of-plane bending vibrations for the vinyl group. |
Note: Wavenumbers are in cm⁻¹. The intensity of the O-H band will decrease with increasing allylation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Gas chromatography-mass spectrometry (GC-MS) is often employed for the analysis of these derivatives.
Table 4: Comparison of Mass Spectrometry Data for Trimethylolpropane Ether Derivatives
| Ion | This compound (TMPME) | Trimethylolpropane diallyl ether | Key Differences & Notes |
| Molecular Ion [M]⁺ | m/z 174 | m/z 214 | The molecular ion peak confirms the molecular weight of each derivative. |
| [M-H₂O]⁺ | m/z 156 | m/z 196 | Loss of a water molecule from the hydroxyl groups. |
| [M-CH₂OH]⁺ | m/z 143 | m/z 183 | Loss of a hydroxymethyl group. |
| Allyl cation [C₃H₅]⁺ | m/z 41 | m/z 41 | A common fragment for allyl-containing compounds. |
| [M-C₃H₅O]⁺ | m/z 117 | m/z 157 | Loss of an allyloxy radical. |
Note: m/z values represent the mass-to-charge ratio. Fragmentation patterns can be complex and these represent some of the expected key fragments.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrumentation: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra for the molecular ion and characteristic fragment ions.
Visualizing Workflows and Relationships
Graphical representations can simplify complex processes and relationships, providing a clear overview for researchers.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Trimethylolpropane Monoallyl Ether
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Trimethylolpropane monoallyl ether (CAS No. 682-11-1), a compound that requires careful management due to its irritant properties. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Handling Information
This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2] It is a clear, colorless, viscous liquid that is slightly soluble in water.[1] Due to its hazardous nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat, should be worn at all times when handling this substance.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 160 °C @ 33 mmHg (lit.) |
| Density | 1.01 g/mL at 25 °C (lit.) |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Solubility | Slightly soluble in water |
| CAS Number | 682-11-1 |
Data sourced from multiple safety data sheets.[1]
Experimental Protocol: Waste Neutralization and Disposal
While specific in-lab neutralization protocols for this compound are not extensively documented in publicly available literature, a generalized and safe disposal pathway involves segregation, containment, and professional waste management services. Direct neutralization in a standard laboratory setting is not recommended due to the potential for uncontrolled reactions. The following procedure outlines the approved method for disposal.
Objective: To safely collect, store, and dispose of this compound waste in accordance with environmental regulations.
Materials:
-
Waste this compound
-
Designated, labeled, and sealable waste container (chemically resistant)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Chemical fume hood
-
Waste disposal manifest forms
Procedure:
-
Segregation of Waste:
-
Isolate waste this compound from other waste streams, particularly incompatible materials such as strong oxidizing agents.[3]
-
Do not mix with aqueous waste streams due to its slight solubility.
-
-
Waste Collection:
-
Under a chemical fume hood, carefully transfer the waste chemical into a designated and properly labeled hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).
-
-
Container Management:
-
Ensure the cap of the waste container is securely fastened to prevent leaks or spills.
-
Store the sealed container in a designated, well-ventilated, and cool, dry secondary containment area away from heat sources and direct sunlight.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Complete all necessary waste disposal paperwork, including a hazardous waste manifest, as required by your institution and local regulations.
-
-
Professional Disposal:
-
The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company.[3] This ensures the complete destruction of the chemical in a controlled environment.
-
Disposal must be in accordance with all applicable federal, state, and local environmental control regulations.[3][4] Do not discharge into sewers or waterways.[5]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the liquid using absorbent, inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
